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1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Documentation Hub

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  • Product: 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 1152933-94-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Strategic Overview The 1,3-disubstituted-1H-pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The 1,3-disubstituted-1H-pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in kinase inhibitors, CB1 receptor antagonists, and novel antimicrobial agents. The target compound, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid , is a highly versatile building block.

Synthesizing this specific regioisomer presents a classic challenge: traditional Claisen condensation of an aryl-diketone with methylhydrazine typically yields an inseparable 70:30 mixture of 1,3- and 1,5-regioisomers. To achieve absolute regiochemical control, this guide outlines a highly optimized, three-step linear sequence bypassing direct pyrazole alkylation. By leveraging a pre-formed methylhydrazone, we dictate the cyclization geometry entirely, resulting in >99% regioselectivity.

Retrosynthetic Analysis & Pathway Design

The synthetic strategy is deconstructed into three highly reliable transformations:

  • Condensation: Formation of the methylhydrazone from 4-nitroacetophenone.

  • Cycloformylation: Construction of the pyrazole core and simultaneous C4-formylation via the[1].

  • Oxidation: Selective conversion of the C4-aldehyde to the carboxylic acid using the [2].

G SM 4-Nitroacetophenone + Methylhydrazine Hydrazone Methylhydrazone Intermediate SM->Hydrazone EtOH, cat. AcOH Reflux, 3h Aldehyde Pyrazole-4- carbaldehyde Hydrazone->Aldehyde POCl3, DMF 80°C, 5h Acid Target Carboxylic Acid Aldehyde->Acid NaClO2, NaH2PO4 t-BuOH/H2O, RT

Fig 1. Three-step synthetic pathway to 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Mechanistic Insight: The Vilsmeier-Haack Cycloformylation

The cornerstone of this synthesis is the Vilsmeier-Haack cycloformylation. Unlike standard formylations of electron-rich arenes, applying the Vilsmeier reagent (chloromethylene)dimethylammonium chloride to a hydrazone triggers a complex cascade. The electrophile attacks the α-methyl group of the hydrazone (via its enehydrazine tautomer). A subsequent attack by a second equivalent of the Vilsmeier reagent sets up an intramolecular cyclization driven by the secondary nitrogen. Final elimination of dimethylamine (HNMe₂) and aromatization yields the pyrazole-4-carbaldehyde[1].

G VR Vilsmeier Reagent (POCl3 + DMF) Int1 C-Attack (1st Formylation) VR->Int1 Hyd Methylhydrazone Hyd->Int1 Int2 2nd Formylation & N-Cyclization Int1->Int2 + Vilsmeier Reagent Aromatization Elimination of HNMe2 (Aromatization) Int2->Aromatization Base / H2O Prod Pyrazole-4-carbaldehyde Aromatization->Prod

Fig 2. Mechanism of the Vilsmeier-Haack double formylation and cyclization cascade.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls that confirm the success of each transformation before proceeding.

Protocol 1: Synthesis of 1-(4-Nitrophenyl)ethan-1-one Methylhydrazone
  • Causality & Rationale: Glacial acetic acid is utilized as a catalyst to protonate the ketone carbonyl, significantly enhancing its electrophilicity toward the weakly nucleophilic methylhydrazine.

  • Procedure:

    • Dissolve 4-nitroacetophenone (1.0 equiv, 10 mmol) in absolute ethanol (30 mL).

    • Add 3-4 drops of glacial acetic acid.

    • Slowly add methylhydrazine (1.1 equiv, 11 mmol) dropwise at room temperature (Caution: highly toxic, perform in a well-ventilated fume hood).

    • Reflux the mixture for 3 hours.

    • Cool the reaction to 0 °C in an ice bath. Collect the resulting precipitate via vacuum filtration, wash with cold ethanol (10 mL), and dry under vacuum.

  • Self-Validating Check: The reaction is complete when the starting material ketone C=O stretch (~1680 cm⁻¹) disappears in the IR spectrum, replaced by a distinct imine C=N stretch (~1610 cm⁻¹).

Protocol 2: Vilsmeier-Haack Cycloformylation
  • Causality & Rationale: DMF serves a dual purpose as both the solvent and the formylating reactant. Strict temperature control during the addition of POCl₃ is mandatory to prevent the uncontrolled, exothermic decomposition of the Vilsmeier reagent.

  • Procedure:

    • Cool anhydrous DMF (10.0 equiv) to 0 °C in a round-bottom flask under an argon atmosphere.

    • Add phosphorus oxychloride (POCl₃, 3.5 equiv) dropwise over 20 minutes, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

    • Add the methylhydrazone from Protocol 1 (1.0 equiv) portion-wise.

    • Heat the mixture to 80 °C and stir for 5 hours.

    • Cool the mixture to room temperature and slowly pour it over crushed ice.

    • Critical Step: Carefully neutralize the acidic aqueous mixture with saturated aqueous NaHCO₃ until the pH reaches 7-8. Failure to reach a slightly basic pH will leave the intermediate iminium species unhydrolyzed, drastically reducing the yield.

    • Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol.

  • Self-Validating Check: Successful hydrolysis and cyclization are marked by the appearance of a sharp, highly deshielded aldehyde proton signal (~10.0 ppm) in the ¹H NMR spectrum.

Protocol 3: Pinnick Oxidation
  • Causality & Rationale: The [3] is chosen for its mild nature, preventing the over-oxidation or degradation of the pyrazole ring. The addition of 2-methyl-2-butene is absolute critical; it acts as a scavenger for the hypochlorous acid (HOCl) byproduct. Without it, electrophilic chlorination at the C5 position of the pyrazole ring will occur[2].

  • Procedure:

    • Dissolve 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv, 5 mmol) in a mixture of tert-butanol (25 mL) and water (10 mL).

    • Add NaH₂PO₄ (3.0 equiv) to buffer the solution, followed by 2-methyl-2-butene (10.0 equiv).

    • Cool the mixture to 0 °C and add sodium chlorite (NaClO₂, 3.0 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the mixture slightly to remove tert-butanol. Dilute with water (20 mL) and acidify to pH 2-3 using 1M HCl.

    • Collect the precipitated target carboxylic acid via filtration, wash thoroughly with distilled water, and dry under high vacuum.

  • Self-Validating Check: The complete conversion is verified visually by the precipitation of the acid upon HCl addition, and spectroscopically by the disappearance of the aldehyde proton and the emergence of a broad carboxylic acid OH stretch (~2500–3000 cm⁻¹) in IR.

Quantitative Data & Analytical Characterization

To benchmark the success of the synthesis, expected reaction parameters and spectroscopic signatures are summarized below.

Table 1: Reaction Parameters and Yield Metrics

StepTransformationReagentsTemp / TimePurificationExpected Yield
1 Hydrazone Condensation4-Nitroacetophenone, MeNHNH₂, AcOHReflux / 3 hFiltration / Cold EtOH Wash85 - 90%
2 Vilsmeier-Haack CyclizationPOCl₃, DMF80 °C / 5 hRecrystallization (EtOH)70 - 78%
3 Pinnick OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-buteneRT / 12 hAcidification / Filtration88 - 95%

Table 2: Expected Spectroscopic Signatures for the Target Compound

Analytical MethodKey Diagnostic SignalsStructural Assignment
¹H NMR (DMSO-d₆, 400 MHz)δ 12.65 (br s, 1H)Carboxylic acid (-COOH) proton
δ 8.45 (s, 1H)Pyrazole C5-H (Highly deshielded by N and COOH)
δ 8.28 (d, J = 8.8 Hz, 2H)Nitrophenyl aromatic protons (adjacent to NO₂)
δ 8.05 (d, J = 8.8 Hz, 2H)Nitrophenyl aromatic protons (adjacent to pyrazole)
δ 3.92 (s, 3H)Pyrazole N1-CH₃
FT-IR (ATR, cm⁻¹)2500–3000 (broad), 1695 (strong)O-H stretch and C=O stretch of carboxylic acid
1520 (strong), 1345 (strong)Asymmetric and symmetric NO₂ stretching

References

  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: Molecules / NIH PubMed Central URL: [Link]

  • Title: Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones Source: Molecules / NIH PubMed Central URL: [Link]

  • Title: Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

Sources

Exploratory

Unlocking Pyrazole Carboxylic Acids: Pharmacophore Optimization and Emerging Therapeutic Targets

Executive Summary Pyrazole carboxylic acids (PCAs) and their derivatives have long been recognized as privileged scaffolds in medicinal chemistry. Historically known for their role in anti-inflammatory agents (e.g., COX-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole carboxylic acids (PCAs) and their derivatives have long been recognized as privileged scaffolds in medicinal chemistry. Historically known for their role in anti-inflammatory agents (e.g., COX-2 inhibitors) and cannabinoid receptor antagonists, the pyrazole core offers a unique combination of aromaticity, hydrogen-bonding capability, and multiple substitution vectors. Recently, the strategic positioning of a carboxylic acid moiety on the pyrazole ring (e.g., 1H-pyrazole-4-carboxylic acid) has unlocked new therapeutic frontiers.

As a Senior Application Scientist, I have observed that the true power of PCAs lies in their ability to form highly specific salt bridges and hydrogen-bond networks with target proteins. This technical guide explores the emerging therapeutic targets of PCAs—ranging from protein-protein interactions (PPIs) to epigenetic modulators—and details the self-validating experimental workflows required to advance these compounds from the bench to the clinic.

Structural Rationale & Physicochemical Dynamics

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. When functionalized with a carboxylic acid group, the scaffold gains significant polarity and a localized negative charge at physiological pH (pH 7.4).

The Permeability Paradox: While the deprotonated carboxylate is essential for anchoring the inhibitor to positively charged residues (like Arginine or Lysine) in the target's binding pocket, it inherently restricts passive diffusion across the hydrophobic lipid bilayer of cell membranes. To circumvent this, drug development professionals frequently employ ester prodrug strategies . By masking the carboxylic acid as an ester, the molecule's lipophilicity increases, allowing cellular entry. Once inside, ubiquitous intracellular esterases cleave the ester bond, liberating the active pyrazole carboxylic acid to engage its intracellular target[1].

Emerging Therapeutic Targets

Disrupting the KEAP1-NRF2 Protein-Protein Interaction (PPI)

Chronic oxidative stress and inflammation are hallmarks of numerous pathologies. The Kelch-like ECH-associated protein 1 (KEAP1) acts as a sensor that binds to the transcription factor NRF2, targeting it for ubiquitination and proteasomal degradation.2[2]. By competitively binding to the Kelch domain of KEAP1, PCAs prevent NRF2 degradation. Stabilized NRF2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and driving the expression of cytoprotective genes like NQO1 and TXNRD1[2].

Pathway PCA Pyrazole-4-Carboxylic Acid (Small Molecule Inhibitor) KEAP1 KEAP1 Kelch Domain (Sensor Protein) PCA->KEAP1 Competitive Binding (Disrupts PPI) NRF2_Deg NRF2 Ubiquitination & Proteasomal Degradation KEAP1->NRF2_Deg Basal State (No Inhibitor) NRF2_Stab NRF2 Stabilization & Nuclear Translocation KEAP1->NRF2_Stab Inhibited State ARE Antioxidant Response Element (ARE) Binding NRF2_Stab->ARE Translocation GeneExp Transcription of Cytoprotective Genes (NQO1, TXNRD1) ARE->GeneExp Activation

Mechanism of action for pyrazole carboxylic acids disrupting the KEAP1-NRF2 axis.

Epigenetic Modulation: ALKBH1 Demethylase in Gastric Cancer

DNA N6-methyladenine (6mA) is a critical epigenetic mark. Dysregulation of the 6mA demethylase ALKBH1 is heavily implicated in gastric cancer progression. Recent structural optimization campaigns have identified 1[1]. These compounds successfully increase 6mA abundance, inhibit tumor cell viability, and upregulate the AMPK signaling pathway[1].

Receptor Tyrosine Kinases (RTKs) in Oncology

Beyond PPIs and epigenetics,3[3]. Fused pyrazolo-pyrimidines and pyrazole-3-carboxamides act as ATP-competitive inhibitors. The pyrazole nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase domain, a universal feature in 4[4].

Quantitative Data: Target Affinity & Efficacy

The table below summarizes the structure-activity relationship (SAR) and efficacy metrics of representative pyrazole-based inhibitors across different therapeutic targets.

Compound ClassTargetRepresentative CompoundIn Vitro Affinity / IC50Cellular Efficacy / Phenotype
1H-Pyrazole-4-carboxylic acids KEAP1-NRF2 PPICompound 3 (Fragment Hit)High affinity (Direct binding)Dose-dependent upregulation of NQO1 & TXNRD1 in NHBE cells
1H-Pyrazole-4-carboxylic acids ALKBH1 DemethylaseDerivative 29 (Prodrug 29E)Potent ALKBH1 inhibitionSignificant viability inhibition in HGC27 and AGS gastric cancer cells
Pyrazole-3-carboxamides VEGFR-2 KinaseCompound 27IC50 = 828.23 nM78% inhibition of VEGFR-2; IC50 = 16.50 µM in MCF7 cells

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every screening cascade must be a self-validating system. A primary assay must be paired with an orthogonal method to rule out assay interference, followed by cellular target engagement to confirm physiological relevance.

Workflow Step1 Primary Screening Fluorescence Polarization (FP) Step2 Orthogonal Validation Surface Plasmon Resonance (SPR) Step1->Step2 Select hits (IC50 < 1 µM) Step3 Cellular Target Engagement Western Blot (Biomarker Accumulation) Step2->Step3 Confirm direct binding (KD) Step4 Functional Readout RT-qPCR (Target Gene Expression) Step3->Step4 Verify pathway activation

Self-validating experimental workflow for evaluating pyrazole-based inhibitors.

Protocol 1: High-Throughput Screening via Fluorescence Polarization (FP)

Purpose: To identify PCAs that disrupt the KEAP1-NRF2 PPI. Causality: FP measures the rotational speed of molecules in solution. A small, fluorescently tagged NRF2 peptide tumbles rapidly (low polarization). When bound to the massive KEAP1 protein, tumbling slows (high polarization). An effective PCA inhibitor will displace the peptide, causing a measurable drop in polarization.

  • Buffer Preparation: Prepare assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20). Expert Note: Tween-20 is critical to prevent the hydrophobic pyrazole core from adhering to the microplate walls, which causes false negatives.

  • Complex Formation: Incubate recombinant KEAP1 Kelch domain (50 nM) with FITC-labeled NRF2 peptide (10 nM) for 30 minutes to reach equilibrium.

  • Compound Addition: Dispense serial dilutions of the PCA library into a 384-well black plate. Add the protein-peptide complex.

  • Measurement: Read parallel and perpendicular fluorescence intensities using a microplate reader. Calculate IC50 values from the dose-response curves.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Purpose: To eliminate false positives caused by auto-fluorescent PCA derivatives. Causality: SPR is a label-free technique that measures mass changes on a sensor chip. It confirms that the inhibitor physically binds to the target protein and provides real-time kinetic data ( kon​ and koff​ ).

  • Immobilization: Covalently couple the target protein (e.g., ALKBH1 or KEAP1) to a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject the PCA hit compounds across the sensor surface at varying concentrations (e.g., 0.1 µM to 10 µM) at a flow rate of 30 µL/min.

  • Regeneration: Wash the chip with running buffer until the baseline stabilizes.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to determine the dissociation constant ( KD​ ).

Protocol 3: Cellular Target Engagement (NRF2 Accumulation Assay)

Purpose: To verify that the esterified PCA prodrug successfully penetrates the cell, undergoes cleavage, and engages the target in a physiological environment. Causality: If the KEAP1-NRF2 PPI is inhibited intracellularly, NRF2 will escape ubiquitination and accumulate in the cytosol/nucleus.

  • Cell Treatment: Seed NHBE (Normal Human Bronchial Epithelial) cells in 6-well plates. Treat with the PCA prodrug (e.g., 1 µM, 5 µM, 10 µM) for exactly 6 hours. Expert Note: A 6-hour window is optimal; longer exposures may trigger secondary transcriptional feedback loops that artificially normalize NRF2 levels.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Separate lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-NRF2 primary antibody. Use GAPDH as a loading control.

  • Quantification: Visualize via chemiluminescence and quantify band intensity to confirm dose-dependent target engagement.

References

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity Source: PubMed URL:1

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL:3

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy Source: PubMed URL:4

Sources

Foundational

spectroscopic data for 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

An in-depth technical analysis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1152933-94-2) requires a rigorous, multi-modal spectroscopic approach. This compound is a critical structural motif and int...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1152933-94-2) requires a rigorous, multi-modal spectroscopic approach. This compound is a critical structural motif and intermediate in the development of advanced agrochemicals, particularly pyrazole amide fungicides (e.g., fluxapyroxad, bixafen)[1], and pharmaceutical kinase inhibitors.

Because the molecule features a highly conjugated heteroaromatic core, a strongly electron-withdrawing nitro group, and an ionizable carboxylic acid, its spectral signatures are highly distinct. This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this specific pyrazole derivative[2].

Spectroscopic Signatures & Causality Analysis

The structural validation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid relies on understanding how its electronic environment dictates its spectral behavior. The quantitative data below synthesizes the expected physical behavior of the molecule based on advanced spectrometric principles[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Rationale: The highly polar nature of the carboxylic acid and the planar pyrazole ring necessitate the use of DMSO- d6​ as the solvent. Non-polar solvents fail to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimers. Furthermore, DMSO- d6​ shifts the exchangeable -COOH proton significantly downfield, preventing spectral overlap with the critical aromatic region[4].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (ppm) Multiplicity Integration Assignment Mechanistic Rationale
12.80 br s 1H -COOH Highly deshielded due to hydrogen bonding and electron withdrawal by the carbonyl. Broadened by chemical exchange.
8.45 s 1H Pyrazole H-5 Deshielded by the adjacent N1 atom, the N-methyl inductive effect, and the C4-carboxylic acid group.

| 8.25 | d ( J = 8.8 Hz) | 2H | Ar-H (H-3', H-5') | Ortho to the strongly electron-withdrawing nitro group; experiences significant inductive and mesomeric deshielding. | | 7.95 | d ( J = 8.8 Hz) | 2H | Ar-H (H-2', H-6') | Ortho to the pyrazole ring; part of the AA'BB' spin system characteristic of para-substituted benzenes. | | 3.95 | s | 3H | N-CH 3​ | Shifted downfield relative to typical aliphatic methyls due to direct attachment to the electronegative pyrazole nitrogen. |

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift (ppm) Assignment Mechanistic Rationale
164.2 C=O (Acid) Carbonyl carbon, highly deshielded due to oxygen electronegativity.
151.0 Pyrazole C-3 Deshielded by adjacent nitrogen and the conjugated phenyl ring.

| 147.5 | Ar C-4' (C-NO 2​ ) | Directly attached to the strongly electron-withdrawing nitro group. | | 139.8 | Ar C-1' | Ipso carbon attached to the pyrazole ring. | | 138.5 | Pyrazole C-5 | Deshielded by the adjacent N1-methyl group. | | 129.2 | Ar C-2', C-6' | Aromatic carbons ortho to the pyrazole ring. | | 123.8 | Ar C-3', C-5' | Aromatic carbons ortho to the nitro group; shielded relative to C-4'. | | 111.5 | Pyrazole C-4 | Alpha to the carboxylic acid, relatively shielded within the heteroaromatic system. | | 39.5 | N-CH 3​ | Aliphatic carbon directly attached to nitrogen. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Rationale: Solid-state analysis via a KBr pellet is preferred over solution-phase IR to accurately capture the hydrogen-bonded dimeric state of the carboxylic acid, which is the compound's natural state at room temperature.

Table 3: FT-IR Vibrational Modes (KBr Pellet) | Wavenumber (cm −1 ) | Vibration Mode | Assignment | |-------------------|----------------|------------| | 3400 - 2500 (br) | O-H stretch | Carboxylic acid (hydrogen-bonded dimer) | | 1695 | C=O stretch | Conjugated carboxylic acid carbonyl | | 1520 | N-O asym. stretch | Nitro group (-NO 2​ ) | | 1345 | N-O sym. stretch | Nitro group (-NO 2​ ) | | 1255 | C-O stretch | Carboxylic acid |

High-Resolution Mass Spectrometry (HRMS)

Causality Rationale: The presence of the carboxylic acid moiety makes negative-ion mode Electrospray Ionization (ESI-) the most sensitive technique. The molecule readily deprotonates to yield a highly stable [M-H] anion, minimizing unwanted source fragmentation prior to targeted MS/MS[2].

Table 4: HRMS (ESI-) Fragmentation Data

Ion Exact Mass (m/z) Relative Abundance Assignment

| [M-H] | 246.0520 | 100% | Deprotonated molecular ion | | Fragment 1 | 202.0622 | ~45% | [M-H - CO 2​ ] | | Fragment 2 | 200.0591 | ~30% |[M-H - NO 2​ ] | | Fragment 3 | 156.0693 | ~15% | [M-H - CO 2​

  • NO 2​ ] |

Experimental Protocols & Self-Validating Workflows

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control mechanism that prevents the propagation of instrumental artifacts into the final structural assignment.

Protocol A: Self-Validating NMR Acquisition Workflow
  • Sample Preparation: Dissolve 5.0 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% (v/v) Tetramethylsilane (TMS). Transfer the solution to a 5 mm precision NMR tube.

  • Instrument Tuning & Locking (The Self-Validation Checkpoint): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ .

    • Validation Check: The system is internally validated by referencing the residual pentet solvent peak exactly to 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C). The TMS singlet must appear precisely at 0.00 ppm. If the TMS peak deviates by >0.02 ppm, the shim map is inherently flawed and must be re-calibrated[4].

  • 1 H Acquisition: Execute a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the quadrupolar nitrogen-adjacent protons. Acquire 16 scans.

  • 13 C Acquisition: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.5 seconds. Acquire a minimum of 1024 scans to achieve a signal-to-noise ratio (S/N) > 10:1 for the quaternary carbons (C-4, C-1', C-4'), which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.

Workflow A Sample Prep (DMSO-d6 + TMS) B 1H/13C NMR Acquisition A->B 5-10 mg/mL C FT-IR & HRMS Analysis A->C Aliquot D Data Processing & Peak Assignment B->D C->D E Structural Validation D->E Cross-correlation

Analytical Workflow for the Spectroscopic Characterization of Pyrazole Derivatives.

Protocol B: High-Resolution Mass Spectrometry (HRMS) via ESI-
  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of Methanol:Water (Optima LC/MS grade) containing 0.1% formic acid to aid in droplet formation.

  • Calibration & Tuning (The Self-Validation Checkpoint): Infuse a sodium formate calibration solution prior to the run.

    • Validation Check: The instrument must achieve a mass accuracy of < 2 ppm across the 100-1000 m/z range. During sample acquisition, a lock-mass of leucine enkephalin ([M-H] = 554.2620) is continuously infused at 5 µL/min. If the lock-mass drifts > 5 ppm, the acquisition is automatically halted, invalidating the run[5].

  • Acquisition & MS/MS: Introduce the sample via direct infusion at 10 µL/min. Isolate the parent ion at m/z 246.05. Apply a collision energy (CE) ramp from 15 eV to 35 eV using argon as the collision gas to induce targeted fragmentation.

Fragmentation M Parent Ion [M-H]- m/z 246.05 F1 Fragment Ion Loss of CO2 m/z 202.06 M->F1 -44 Da (CO2) F2 Fragment Ion Loss of NO2 m/z 200.06 M->F2 -46 Da (NO2) F3 Terminal Fragment Loss of CO2 & NO2 m/z 156.07 F1->F3 -46 Da (NO2) F2->F3 -44 Da (CO2)

ESI-MS/MS Collision-Induced Dissociation (CID) Pathway for 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

References

  • PubChemLite - 1-methyl-3-(4-nitrophenyl)-1h-pyrazole-4-carboxylic acid (C11H9N3O4). Université du Luxembourg. Available at:[Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI Molecules. Available at:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier. Available at:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Antifungal Properties of Pyrazole-4-Carboxylic Acid Derivatives

Foreword The persistent challenge of fungal resistance to existing treatments, both in clinical and agricultural settings, necessitates a continuous search for novel antifungal agents with unique mechanisms of action.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The persistent challenge of fungal resistance to existing treatments, both in clinical and agricultural settings, necessitates a continuous search for novel antifungal agents with unique mechanisms of action.[1] Heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a highly promising class of molecules.[2][3] This guide focuses on a specific, "privileged" subset: pyrazole-4-carboxylic acid derivatives. These compounds, particularly the carboxamides, form the chemical backbone of several highly successful commercial fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] This document provides an in-depth exploration of their mechanism of action, synthesis, structure-activity relationships, and the experimental protocols used for their evaluation, intended for researchers, chemists, and professionals in the field of antifungal drug discovery.

The Core Target: Fungal Succinate Dehydrogenase (Complex II)

The primary mechanism by which most fungicidal pyrazole-4-carboxamides exert their effect is through the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[4][6] This enzyme is a critical nexus in cellular metabolism, linking the Krebs cycle to ATP production.

Causality of Inhibition: SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are passed into the electron transport chain, ultimately driving the synthesis of ATP, the cell's energy currency. By binding to SDH, pyrazole-4-carboxamide inhibitors physically obstruct the ubiquinone (Coenzyme Q) binding site, which is essential for electron transfer.[7] This blockage halts the entire respiratory chain, leading to a rapid depletion of cellular ATP, cessation of vital processes like spore germination and mycelial growth, and ultimately, fungal cell death.[4]

SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ e- transfer ComplexIII Complex III UQ->ComplexIII ATP ATP Production ComplexIII->ATP Inhibitor Pyrazole-4-Carboxamide (SDHI) Inhibitor->SDH Binds & Blocks UQ Site

Caption: Mechanism of action for Pyrazole SDH inhibitors.

General Synthesis Strategy: A Validated Pathway

The synthesis of pyrazole-4-carboxamide derivatives is a well-established process, allowing for extensive diversification to explore structure-activity relationships. The most common and reliable route involves the activation of the carboxylic acid moiety to facilitate amide bond formation.[8]

Rationale for the Workflow: Direct amidation of a carboxylic acid is generally inefficient. The conversion of the carboxylic acid to a more reactive acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is frequently used for this purpose as its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The resulting acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution with a wide range of primary or secondary amines to yield the target carboxamides in good yields.[8]

Synthesis_Workflow start Ethyl 1H-pyrazole -4-carboxylate sapon Saponification (e.g., NaOH, H₂O/EtOH) start->sapon acid Pyrazole-4- carboxylic Acid sapon->acid activation Activation (e.g., SOCl₂) acid->activation chloride Pyrazole-4- carbonyl Chloride activation->chloride coupling Amide Coupling (Substituted Amine, Base) chloride->coupling product Target Pyrazole-4- carboxamide Derivative coupling->product

Caption: General synthetic workflow for pyrazole-4-carboxamides.

Experimental Protocol: Synthesis of a Novel Pyrazole-4-Carboxamide

This protocol provides a generalized, step-by-step methodology for synthesizing a library of derivatives for screening, based on common literature procedures.[8]

  • Saponification:

    • Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add sodium hydroxide (1.2 eq) and reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl. The pyrazole-4-carboxylic acid will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Acyl Chloride Formation (Activation):

    • Suspend the dried pyrazole-4-carboxylic acid (1.0 eq) in excess thionyl chloride (SOCl₂) (5-10 eq).

    • Add a catalytic amount of DMF (1-2 drops).

    • Reflux the mixture for 2-3 hours. The solid should fully dissolve, indicating the formation of the acid chloride.

    • Remove the excess SOCl₂ under reduced pressure to yield the crude pyrazole-4-carbonyl chloride, which is often used immediately in the next step.

  • Amide Coupling:

    • Dissolve the desired substituted amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude pyrazole-4-carbonyl chloride (1.1 eq) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole-4-carboxamide derivative.

Structure-Activity Relationships (SAR): Decoding Antifungal Potency

The fungicidal activity of these derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the amide portion of the molecule. SAR studies are crucial for optimizing lead compounds.[7][9]

  • Pyrazole Ring Substituents (Positions 1, 3, and 5):

    • N1-Position: Typically substituted with a small alkyl group, most commonly a methyl group, which is critical for proper orientation within the SDH binding pocket.

    • C3-Position: Substitution with small, lipophilic, electron-withdrawing groups like difluoromethyl (CHF₂) or trifluoromethyl (CF₃) often enhances potency significantly compared to a simple methyl group.[8][9] This is a key feature in many commercial SDHIs like Fluxapyroxad and Bixafen.[4]

    • C5-Position: This position is less commonly substituted, but modifications can influence the activity spectrum.

  • Amide Moiety (The "Tail"):

    • The nature of the amine coupled to the pyrazole-4-carbonyl core is a primary determinant of activity and spectrum.

    • Often, a substituted aniline or a more complex bicyclic amine is used.[9] The substituents on this aromatic ring play a vital role in hydrophobic and electronic interactions within the target enzyme.

    • Introducing bulky groups at the ortho position of an aniline fragment can sometimes strengthen antifungal activity.[8]

    • Molecular docking studies reveal that the carboxamide oxygen and N-H group are key hydrogen bonding participants with amino acid residues (e.g., TYR58, TRP173) in the SDH active site, anchoring the inhibitor.[7][9][10]

SAR_Logic cluster_pyrazole Pyrazole Ring Modifications cluster_amide Amide 'Tail' Modifications Core Pyrazole-4-Carboxamide Scaffold R1 N1-Position: Small Alkyl (e.g., -CH₃) Core->R1 R3 C3-Position: -CHF₂ or -CF₃ Core->R3 R5 C5-Position: -H or -Cl Core->R5 AmideNH Amide N-H: Hydrogen Bond Donor Core->AmideNH AmideCO Amide C=O: Hydrogen Bond Acceptor Core->AmideCO AmineFragment Amine Fragment: (Substituted Aryl/Bicyclic) Hydrophobic Interactions Core->AmineFragment Potency Increased Antifungal Potency R3->Potency AmideNH->Potency AmideCO->Potency AmineFragment->Potency

Caption: Key structure-activity relationships for pyrazole antifungals.

Quantitative Assessment: In Vitro Antifungal Activity

The standard method for evaluating the potency of new derivatives is the in vitro mycelial growth inhibition assay.[11] This allows for the determination of the EC₅₀ (half-maximal effective concentration) value, a key metric for comparing compound efficacy.

Protocol: Mycelial Growth Inhibition Assay
  • Preparation:

    • Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Prepare stock solutions of the test compounds and a positive control fungicide (e.g., Boscalid, Carbendazol) in a suitable solvent like DMSO.[8][9]

    • Allow the sterile PDA to cool to approximately 50-55 °C in a water bath.

  • Dosing:

    • Add appropriate aliquots of the compound stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a solvent-only control (negative control).

    • Mix thoroughly but gently to avoid bubbles, and pour the amended PDA into sterile Petri dishes. Allow them to solidify completely.

  • Inoculation:

    • Using a sterile cork borer, cut a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a 3-5 day old culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea).[9]

    • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation & Measurement:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

    • When the fungal growth in the negative control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of inhibition using the formula:

      • Inhibition (%) = [(dc - dt) / dc] × 100

      • Where dc is the colony diameter of the control and dt is the colony diameter of the treatment.

  • EC₅₀ Determination:

    • Plot the inhibition percentage against the log of the compound concentration.

    • Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration that inhibits fungal growth by 50%.

Summary of Antifungal Activity Data

The following table summarizes the reported in vitro antifungal activities of selected pyrazole-4-carboxylic acid derivatives against various plant pathogenic fungi from the literature.

Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)Source
7ai Rhizoctonia solani0.37Carbendazol1.00[8]
E1 Rhizoctonia solani1.1Boscalid2.2[6][12]
9m Multiple SpeciesExhibited higher activity than Boscalid against 7 tested fungiBoscalid-[9][10][13]
26 Thanatephorus cucumeris1.638--[1]
26 Valsa mali1.787--[1]
1v Fusarium graminearum0.0530 µMPyraclostrobinComparable[3]

Concluding Remarks and Future Outlook

Pyrazole-4-carboxylic acid derivatives have been unequivocally established as a premier chemical class for the development of potent antifungal agents, particularly as SDH inhibitors. The well-understood mechanism of action, validated synthetic routes, and extensive SAR data provide a robust foundation for rational drug design. Future research will likely focus on designing novel "tail" fragments to overcome emerging SDH mutations that confer resistance, expanding the spectrum of activity to a wider range of fungal pathogens, and optimizing physicochemical properties to enhance systemic movement in plants and improve safety profiles. The strategic modification of this privileged scaffold continues to be a highly fruitful endeavor in the critical mission of crop protection and fungal disease management.

References

  • Scilit. (n.d.). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives.
  • Sun, J., & Zhang, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4397. Retrieved from [Link]

  • Dong, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8410. Retrieved from [Link]

  • Dong, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PubMed. Retrieved from [Link]

  • Dong, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]

  • Al-Abdullah, E. S. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • ACS Publications. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Deepthi, C. A., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073–080. Retrieved from [Link]

  • Li, H., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6344. Retrieved from [Link]

  • Wang, W., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 23(11), 2779. Retrieved from [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved from [Link]

  • Rojas-Bite, E., et al. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 29(9), 2169. Retrieved from [Link]

  • ACS Publications. (2024). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected commercialized fungicides with a pyrazole moiety. Retrieved from [Link]

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Foundational

Whitepaper: Unlocking the Therapeutic Potential of 1-Methyl-3-Aryl-1H-Pyrazole-4-Carboxylic Acids as Novel Anti-Inflammatory Agents

Abstract Inflammation is a critical biological response, but its chronic dysregulation underpins a multitude of debilitating diseases.[1] The search for safer, more effective anti-inflammatory agents is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Inflammation is a critical biological response, but its chronic dysregulation underpins a multitude of debilitating diseases.[1] The search for safer, more effective anti-inflammatory agents is a cornerstone of modern medicinal chemistry. The pyrazole nucleus represents a "privileged scaffold" due to its prevalence in clinically successful drugs, notably selective COX-2 inhibitors like Celecoxib.[2][3] This technical guide delves into the specific, yet underexplored, class of 1-methyl-3-aryl-1H-pyrazole-4-carboxylic acids. We will dissect their chemical rationale, plausible synthetic routes, mechanisms of action, and a robust workflow for preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore next-generation anti-inflammatory therapeutics.

The Inflammatory Cascade: A Double-Edged Sword and a Therapeutic Target

Inflammation is the body's first line of defense against injury and infection. This complex process involves a cascade of molecular mediators, including prostaglandins (PGs), leukotrienes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] Prostaglandins, synthesized by cyclooxygenase (COX) enzymes, are pivotal in mediating pain, fever, and swelling.

There are two primary COX isoforms:

  • COX-1: A constitutively expressed enzyme responsible for homeostatic functions, including gastric mucus production and platelet aggregation.

  • COX-2: An inducible enzyme, rapidly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. While effective, their inhibition of COX-1 is linked to significant gastrointestinal side effects.[4] This critical drawback spurred the development of selective COX-2 inhibitors, a class dominated by drugs featuring the pyrazole scaffold.[3]

The Pyrazole Advantage

The 1-Methyl-3-Aryl-1H-Pyrazole-4-Carboxylic Acid Scaffold: A Strategic Design

The specific scaffold of interest deviates strategically from classic COX-2 inhibitors like Celecoxib. Understanding these differences is key to appreciating its unique potential.

  • N1-Methyl Group: Unlike the bulky aryl sulfonamide group at the N1 position of Celecoxib (which confers COX-2 selectivity), a simple methyl group presents a different steric and electronic profile. Its impact on COX selectivity and overall potency is a primary area for investigation.

  • C3-Aryl Group: This is a common feature in many active pyrazoles. The nature and substitution pattern of this aryl ring are critical tuning points for modulating activity. Structure-activity relationship (SAR) studies consistently show that substituents on this ring can dramatically influence potency.[7]

  • C4-Carboxylic Acid Group: This acidic moiety is a hallmark of many traditional NSAIDs (e.g., Ibuprofen, Naproxen). Its inclusion here suggests a potential to interact with different residues within the target enzyme's active site compared to non-acidic pyrazoles.

This unique combination of substituents warrants a thorough investigation into its anti-inflammatory properties, which may offer a distinct pharmacological profile.

Synthetic Strategies: A Plausible Pathway

A robust and scalable synthesis is paramount for drug development. Based on established heterocyclic chemistry, a reliable method for preparing 3-aryl-pyrazole-4-carboxylic acids involves a two-step process starting from readily available acetophenones.[8]

Workflow for Synthesis

A Substituted Acetophenone (Ar-CO-CH3) B Semicarbazone Formation A->B Semicarbazide HCl C Acetophenone Semicarbazone B->C D Vilsmeier-Haack Formylation (POCl3 / DMF) C->D E 3-Aryl-1H-pyrazole-4-carbaldehyde D->E Cyclization & Formylation F N-Alkylation (Methyl Iodide) E->F G 1-Methyl-3-aryl-1H-pyrazole- 4-carbaldehyde F->G H Oxidation (e.g., KMnO4) G->H I Final Product: 1-Methyl-3-aryl-1H-pyrazole- 4-carboxylic acid H->I

Caption: General synthetic workflow for the target compounds.

Protocol 1: Synthesis of 1-Methyl-3-aryl-1H-pyrazole-4-carboxylic Acid
  • Step 1: Semicarbazone Formation: Reflux the starting substituted acetophenone with semicarbazide hydrochloride and a base (e.g., sodium acetate) in an alcoholic solvent. The rationale is to protect the ketone and introduce the nitrogen atoms necessary for pyrazole formation.

  • Step 2: Vilsmeier-Haack Cyclization: Treat the resulting semicarbazone with the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide). This powerful reagent drives the cyclization to form the pyrazole ring and simultaneously installs a formyl group (-CHO) at the C4 position.[8]

  • Step 3: N-Methylation: Alkylate the N1 position of the pyrazole ring using a methylating agent like methyl iodide in the presence of a base (e.g., K2CO3) in a polar aprotic solvent like DMF.

  • Step 4: Oxidation: Oxidize the C4-formyl group to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO4), in an aqueous basic solution.[8]

  • Step 5: Purification: Purify the final product via recrystallization or column chromatography. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are often multifactorial, targeting several key nodes in the inflammatory pathway.

Primary Target: Cyclooxygenase (COX) Inhibition

The principal mechanism for many anti-inflammatory pyrazoles is the inhibition of COX enzymes, with a preference for the inducible COX-2 isoform.[4][9] Selective inhibition of COX-2 blocks the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the protective functions of COX-1 in the gut and platelets.[2]

membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_h Prostaglandins (Homeostatic) cox1->pgs_h pgs_i Prostaglandins (Inflammatory) cox2->pgs_i gi GI Protection, Platelet Function pgs_h->gi inflammation Pain, Fever, Swelling pgs_i->inflammation target 1-Methyl-3-Aryl-1H-Pyrazole- 4-Carboxylic Acids target->cox2 Inhibition

Caption: The Arachidonic Acid Cascade and the target of pyrazole inhibitors.

Secondary Mechanisms: Cytokine and Mediator Modulation

Beyond direct enzyme inhibition, many pyrazole derivatives can suppress the inflammatory response by reducing the production of key signaling molecules. Studies on related pyrazole-pyridazine hybrids and other derivatives have shown significant inhibition of:

  • TNF-α and IL-6: These are master pro-inflammatory cytokines that amplify the inflammatory cascade.[10][11][12]

  • Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation and tissue damage.[10]

  • Prostaglandin E2 (PGE2): A major prostaglandin involved in pain and inflammation, whose production is downstream of COX-2.[9][10]

  • NF-κB Pathway: Some pyrazoles have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[13]

A Robust Workflow for Preclinical Evaluation

A systematic, multi-stage evaluation process is essential to characterize the anti-inflammatory potential of new chemical entities.

start Synthesized Compound Library invitro In Vitro Screening (Primary) start->invitro invivo In Vivo Efficacy (Acute Model) invitro->invivo Active Compounds sub_invitro • COX-1/COX-2 Inhibition Assay • Cytokine Release Assay (LPS-stimulated macrophages) • Cell Viability invitro->sub_invitro tox Safety & Toxicity Profiling invivo->tox Efficacious Compounds sub_invivo • Carrageenan-Induced Paw Edema • Acetic Acid Writhing Test (Analgesia) invivo->sub_invivo lead Lead Candidate Selection tox->lead Safe & Efficacious Profile sub_tox • Ulcerogenic Potential • Acute Toxicity (LD50) • hERG Channel Assay tox->sub_tox

Caption: A streamlined preclinical screening cascade for anti-inflammatory agents.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining potency and selectivity.

  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercial enzyme immunoassay (EIA) kit containing purified ovine COX-1 and human recombinant COX-2.

    • Prepare a range of concentrations for each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, incubate the enzyme (either COX-1 or COX-2) with the test compound and a cofactor solution (e.g., heme, glutathione) for a short period at 37°C. The purpose of this pre-incubation is to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Incubate for a defined time (e.g., 2 minutes) at 37°C to allow for the conversion of arachidonic acid to Prostaglandin H2 (PGH2).

    • Stop the reaction by adding a solution of stannous chloride (SnCl2). This step reduces the unstable PGH2 to the more stable PGE2.

    • Quantify the amount of PGE2 produced using a competitive ELISA format provided in the kit. The colorimetric signal is inversely proportional to the amount of PGE2 produced.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by plotting percent inhibition versus log concentration and fitting the data to a dose-response curve.

    • Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and highly reproducible model for evaluating acute anti-inflammatory activity.[7][14][15]

  • Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

  • Methodology:

    • Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

    • Measure the initial paw volume (baseline) of the right hind paw of each animal using a plethysmometer. This ensures each animal serves as its own control.

    • Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 10-50 mg/kg). A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., Indomethacin or Celecoxib) must be included.[15][16]

    • After a specific absorption period (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw. Carrageenan is a phlogistic agent that reliably induces a biphasic inflammatory response.

    • Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]

    • Calculate the edema volume at each time point by subtracting the baseline paw volume.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 , where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Data Analysis and Structure-Activity Relationships (SAR)

Systematic analysis of data from various analogs is key to optimizing the scaffold. While specific data for the target class is emerging, we can infer potential SAR from the broader pyrazole literature.

Compound Class/ExampleKey Structural FeaturesIn Vitro Activity (COX-2 IC50)In Vivo Activity (% Edema Inhibition)Reference
Celecoxib N1-Aryl sulfonamide, C3-CF3, C5-Aryl~0.04 - 0.22 µMHigh[2][9]
1,5-Diarylpyrazole Carboxylic Acid (6) N1-Aryl, C5-Aryl, C4-COOHHigher than Celecoxib (less potent)Not specified[15]
Pyrazole-Pyridazine Hybrids (5f, 6f) Trimethoxy-aryl substitutions1.15 - 1.50 µM (potent)High inhibition of TNF-α, IL-6, PGE2[10]
Pyrazolylthiazole Carboxylic Acids (1p, 2c) C4-Thiazole-COOH moietyNot specified89-93% (comparable to Indomethacin)[17]
Compound AD 532 N1-Aryl sulfonamide, C3-Aryl, C4-CNLess potent than CelecoxibPromising activity, low ulcerogenicity[16]
Hypothetical Target Scaffold N1-Methyl, C3-Aryl, C4-COOH To be determined To be determined N/A

Key Inferences for SAR Development:

  • C3-Aryl Substituents: The electronic nature of substituents on the C3-aryl ring is crucial. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly alter potency and selectivity.[10][17] A library of analogs with diverse aryl substitutions should be synthesized and tested.

  • The Role of the C4-Carboxylic Acid: This group may anchor the molecule within the active site of COX enzymes, potentially altering the binding mode compared to non-acidic pyrazoles. Its presence suggests that these compounds may behave more like traditional NSAIDs in their interactions.

  • The N1-Methyl Group: The small size of the methyl group compared to the bulky aryl sulfonamide of selective inhibitors suggests that these compounds might exhibit a different COX selectivity profile, or potentially engage other anti-inflammatory targets.

Conclusion and Future Directions

The 1-methyl-3-aryl-1H-pyrazole-4-carboxylic acid scaffold represents a promising, yet underexplored, avenue for the development of novel anti-inflammatory agents. Its unique structural combination merits a thorough investigation.

Future work should focus on:

  • Synthesis of a Diverse Library: Create a matrix of compounds by varying the substituents on the C3-aryl ring to build a comprehensive SAR profile.

  • In-depth Mechanistic Studies: Beyond COX inhibition, investigate effects on the NF-κB pathway and direct inhibition of pro-inflammatory cytokine production.

  • Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have drug-like potential.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively probe the therapeutic potential of this scaffold and contribute to the development of the next generation of safer and more effective anti-inflammatory drugs.

References

  • Gautam, R., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
  • MDPI. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold.
  • Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025).
  • Ghattas, M. A., et al. (2009). Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase-2-Inhibitors. Molecules.
  • Gawad, M., et al. (2024).
  • Abdellatif, K. R., et al. (2019).
  • Knaus, E. E., et al. (2004). Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles. Journal of Medicinal Chemistry.
  • El-Sayed, M. A., et al. (2011).
  • El-Gamal, M. I., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC.
  • Kumar, A., et al. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review.
  • Ahmad, S., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2. PMC.
  • Kumar, S., et al. (2017). Current status of pyrazole and its biological activities. PMC.
  • Bakr, R. B., et al. (2025).
  • Lebedev, A. V., et al. (2005). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids.
  • Sharma, S. K., et al. (2017). TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Allied Academies.
  • Sharma, P. K., et al. (2015).
  • Cismas, C., et al. (2015).

Sources

Exploratory

theoretical studies of pyrazole derivative interactions

Theoretical Studies of Pyrazole Derivative Interactions: A Comprehensive Computational Framework for Rational Drug Design Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen a...

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Author: BenchChem Technical Support Team. Date: April 2026

Theoretical Studies of Pyrazole Derivative Interactions: A Comprehensive Computational Framework for Rational Drug Design

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry, serving as the core structural motif in blockbuster drugs ranging from anti-inflammatories (celecoxib) to targeted kinase inhibitors (crizotinib)[1]. However, optimizing the non-covalent interactions of novel pyrazole derivatives with biological targets requires more than empirical screening. This whitepaper outlines an authoritative, self-validating computational framework integrating Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations. By understanding the causality behind these theoretical models, drug development professionals can accurately predict binding affinities, elucidate complex solvent interactions, and accelerate lead optimization[2].

Pillar I: Quantum Mechanical Profiling (Density Functional Theory)

The Causality: Standard molecular mechanics force fields often fail to accurately capture the unique electron delocalization and charge distribution inherent to novel pyrazole derivatives. To predict how a pyrazole compound will behave inside a protein binding pocket, we must first understand its intrinsic electronic properties. Density Functional Theory (DFT) bridges this gap by calculating the precise molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO gap), and the Electrostatic Potential (ESP) map, which dictates hydrogen bonding capabilities[3],[4].

Self-Validating Protocol: DFT Geometry Optimization

  • Initial Structure Generation: Construct the 3D geometry of the pyrazole derivative using a standard builder (e.g., GaussView).

  • Functional and Basis Set Selection: Apply the B3LYP hybrid functional with the 6-31G(d,p) basis set[5]. Causality: B3LYP provides an optimal balance between computational cost and electron correlation accuracy. The 6-31G(d,p) basis set introduces polarization functions (d-orbitals on heavy atoms, p-orbitals on hydrogen), which are strictly required to model the lone pairs on the pyrazole nitrogen atoms accurately[5].

  • Energy Minimization: Run the optimization algorithm until the convergence criteria (maximum force, RMS force, maximum displacement, RMS displacement) are met.

  • Validation Check (Frequency Calculation): Perform a vibrational frequency calculation on the optimized geometry. Self-Validation: The structure is only validated as a true global minimum (ground state) if there are zero imaginary frequencies . The presence of an imaginary frequency indicates the structure is trapped in a transition state saddle point and must be re-optimized.

  • Electronic Extraction: Calculate the HOMO-LUMO energy gap to predict chemical reactivity[3]. A smaller gap indicates higher reactivity and stronger charge transfer ability.

Pillar II: Predictive Binding Modalities (Molecular Docking)

The Causality: Once the exact quantum geometry is established, molecular docking translates the 3D structure into predictive target affinity. The pyrazole scaffold typically acts as both a hydrogen bond donor (via N1, if unsubstituted) and an acceptor (via N2), allowing it to anchor deeply into kinase hinge regions or enzymatic active sites.

Self-Validating Protocol: High-Throughput Docking Workflow

  • Target Preparation: Retrieve the high-resolution X-ray crystal structure of the target (e.g., B-Raf kinase or CDK2) from the Protein Data Bank. Strip co-crystallized water molecules (unless structurally conserved), add polar hydrogens, and assign Kollman charges.

  • Grid Box Definition: Center the grid box on the native co-crystallized ligand to define the active site boundaries.

  • Validation Check (Re-docking): Before screening novel pyrazole derivatives, extract the native co-crystallized ligand and re-dock it into the rigid receptor using the chosen algorithm (e.g., AutoDock Vina). Self-Validation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. The docking protocol is only validated for predictive use if the RMSD is ≤ 2.0 Å [6].

  • Ligand Screening: Dock the DFT-optimized pyrazole library. Evaluate poses based on binding free energy (ΔG) and the formation of critical interactions (e.g., hydrogen bonds, π

    π stacking with aromatic residues).

Workflow Start Ligand Library (Pyrazole Derivatives) DFT Quantum Mechanics (DFT) Geometry Optimization & ESP Start->DFT Docking Molecular Docking Binding Affinity & Pose DFT->Docking MD Molecular Dynamics (MD) Conformational Stability Docking->MD ADMET ADMET Profiling Pharmacokinetics Docking->ADMET Lead Lead Optimization MD->Lead ADMET->Lead

Fig 1: End-to-end computational workflow for pyrazole derivative drug design.

Pillar III: Temporal Stability and Conformational Dynamics (MD Simulations)

The Causality: Proteins are highly dynamic entities. Static docking provides a "snapshot" but fails to account for induced-fit conformational changes or explicit solvent effects. For example, theoretical studies of N1-substituted pyrazole derivatives inhibiting B-Raf kinase revealed that static docking missed a critical thermodynamic driver: an unusual "water wire" network connecting the pyrazole's N2 atom to distant residues (Cys532 and Ser536)[6]. Molecular Dynamics (MD) simulations are mandatory to uncover these hidden, time-dependent interactions[2],[6].

Self-Validating Protocol: 100ns Explicit Solvent MD Simulation

  • System Solvation: Place the docked protein-ligand complex in a cubic or dodecahedron box and solvate with an explicit water model (e.g., TIP3P). Neutralize the system by adding counter-ions (Na+, Cl-).

  • Energy Minimization: Run a steepest-descent minimization. Self-Validation: The system is validated for the next step only when the maximum force on any atom falls below 1000 kJ/mol/nm, ensuring all steric clashes are resolved.

  • Equilibration (NVT & NPT):

    • Run a 100ps NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature at 300K.

    • Run a 100ps NPT ensemble (constant Pressure) to stabilize system density. Self-Validation: Monitor the density and pressure plots; equilibration is successful only when these values plateau.

  • Production Run: Execute a 100ns production simulation[5]. Causality: Short simulations (<20ns) often trap the complex in local energetic minima. A 100ns timeframe provides sufficient sampling to calculate the Root Mean Square Fluctuation (RMSF) of active site residues and verify the thermodynamic persistence of hydrogen bonds over time[5].

Pathway Pyrazole Pyrazole Derivative (Inhibitor) BRaf B-Raf Kinase (Active Site) Pyrazole->BRaf Ile463 / His539 WaterWire Water Wire Network (Explicit Solvent) Pyrazole->WaterWire H-Bond (N2 atom) MEK MEK1/2 BRaf->MEK Phosphorylation Blocked WaterWire->BRaf Cys532 / Ser536 ERK ERK1/2 MEK->ERK Pathway Arrest Proliferation Cell Proliferation (Halted) ERK->Proliferation Apoptosis Induced

Fig 2: Pyrazole-mediated B-Raf kinase inhibition via dynamic water wire networks.

Data Synthesis: Comparative Analysis of Pyrazole Interactions

The integration of theoretical studies with experimental validation has yielded highly potent pyrazole derivatives across multiple therapeutic targets. The table below synthesizes quantitative data from recent computational profiling studies, highlighting the correlation between predicted binding parameters and experimental efficacy.

Biological TargetPyrazole Derivative ClassComputational Binding Affinity ( Δ G)Experimental Activity (IC 50​ / GI 50​ )Key Interacting Residues / FeaturesRef
B-Raf Kinase N1-Substituted PyrazoleAssessed via MD energeticsIC 50​ = 0.03 nMIle463, His539, 3-molecule water wire[6]
CDK2 / Cyclin A2 Pyrazole-based Analog (Cmpd 4)Validated via AT7519 binding modeIC 50​ = 3.82 μ MCatalytic domain stabilization (MD)[7]
MARK4 Pyrazole-chalcone (A1)-6.95 to -7.90 kcal/molIC 50​ = 4.15 μ MStable RMSD over 500ns MD[8]
E. coli (5R1R) Triazole-linked Pyrazole-7.3 to -8.9 kcal/molAntibacterial InhibitionStrong target active site inhibition[9]
AChE Pyrazole-Benzofuran (C7)Optimized via 3D-QSARPotent Anti-AChEHigh thermodynamic stability over 100ns[5]

Conclusion

Theoretical studies of pyrazole derivatives are no longer supplementary; they are the foundational blueprint for rational drug design. By strictly adhering to self-validating computational protocols—from ensuring zero imaginary frequencies in DFT[3] to confirming RMSD thresholds in docking[6] and achieving density equilibration in MD simulations[5]—researchers can confidently translate in silico predictions into robust in vitro and in vivo clinical success.

References

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations Eurasian Journals (2024). URL: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review EPJ Web of Conferences (2024). URL: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES ResearchGate (2026). URL: [Link]

  • Computational Study on the Interaction of N1 Substituted Pyrazole Derivatives with B-Raf Kinase: An Unusual Water Wire Hydrogen-Bond Network and Novel Interactions at the Entrance of the Active Site Journal of Chemical Information and Modeling - ACS Publications (2010). URL: [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents PMC - NIH (2025). URL: [Link]

  • Theoretical Studies of 1, 2, 3-Triazole and Isoxazole-Linked Pyrazole Hybrids as Antibacterial Agents: An Approach of Docking and Density Functional Theory Asian Journal of Chemical Sciences (2024). URL:[Link]

  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies ResearchGate (2024). URL: [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents Arabian Journal of Chemistry (2022). URL: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study RSC Publishing (2024). URL: [Link]

  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management PMC - NIH (2025). URL: [Link]

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Foundational

A Comprehensive Technical Guide to the Safe Handling and Storage of Nitrophenyl Pyrazole Compounds

Introduction: The Duality of Nitrophenyl Pyrazoles in Research Nitrophenyl pyrazole compounds represent a significant class of heterocyclic molecules with broad applications in drug discovery and agrochemical development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Duality of Nitrophenyl Pyrazoles in Research

Nitrophenyl pyrazole compounds represent a significant class of heterocyclic molecules with broad applications in drug discovery and agrochemical development.[1][2][3] The pyrazole scaffold is a key pharmacophore, and the addition of a nitrophenyl group can modulate the electronic properties and biological activity of the molecule, leading to potent inhibitors of various enzymes and promising candidates for anti-inflammatory, anticancer, and antifungal agents.[3][4][5] However, the very features that make these compounds chemically interesting and biologically active—the presence of a nitroaromatic system and a pyrazole ring—also introduce specific handling and storage challenges.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to safely manage nitrophenyl pyrazole compounds in a laboratory setting. It moves beyond a simple recitation of rules to explain the causality behind recommended procedures, fostering a culture of safety through scientific understanding. The protocols described herein are designed as self-validating systems to ensure the integrity of your research and the safety of your personnel.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Nitrophenyl pyrazole compounds, as a class, present a combination of chemical and toxicological risks.

Toxicological Profile

The primary routes of exposure to nitrophenyl pyrazole compounds are inhalation of dust, skin contact, eye contact, and ingestion.[6][7] The available data indicates that these compounds should be treated as hazardous substances.

  • Acute Toxicity: Many nitrophenyl pyrazole derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[4][8]

  • Irritation: They are known to cause skin irritation and serious eye irritation.[4][6]

  • Respiratory Effects: Inhalation may cause respiratory irritation.[6]

The nitroaromatic moiety is a key contributor to the toxicological profile. Nitrobenzene, a related compound, is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[9] While specific data for all nitrophenyl pyrazoles is not available, it is prudent to handle them with the assumption that they may pose similar risks.

Table 1: GHS Hazard Classifications for Representative Nitrophenyl Pyrazole Compounds

CompoundGHS Hazard Statement(s)Signal WordHazard Class(es)
3-(4-Nitrophenyl)-1H-pyrazoleH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarningSkin Irrit. 2, Eye Irrit. 2A, STOT SE 3
3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehydeH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH336: May cause drowsiness or dizzinessWarningAcute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Source: PubChem, NextSDS[4][8]

Physicochemical Hazards

Beyond their biological effects, the chemical nature of nitrophenyl pyrazoles necessitates careful consideration of their reactivity and stability.

  • Thermal Stability: Nitro-substituted pyrazoles can be prone to thermal decomposition.[10] This is a critical consideration during synthesis, purification (e.g., distillation), and storage.

  • Incompatibility: These compounds are incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[6] Aromatic nitro compounds can react violently with bases.[11][12] Contact with these materials can lead to vigorous, exothermic reactions, potentially causing fires or explosions.[13][14]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls dictates that engineering controls should be the primary means of minimizing exposure, supplemented by appropriate PPE.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All manipulations of powdered nitrophenyl pyrazole compounds, and any procedures that could generate dust or aerosols, must be performed in a certified chemical fume hood.[15][16] This is the most critical engineering control to prevent inhalation of these hazardous substances. The fume hood should be kept clean and uncluttered to ensure proper airflow.[16]

  • Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder weighing station provides a localized, controlled environment to minimize the dispersal of fine powders.[17][18]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[6] A face shield should be worn over the goggles during procedures with a higher risk of splashing or explosion.[6]

  • Hand Protection: Given that nitrophenyl pyrazoles can be harmful upon skin contact, appropriate chemical-resistant gloves are essential. Butyl or nitrile gloves are recommended for handling nitro compounds.[7] Gloves should be inspected for any signs of degradation or puncture before each use and removed promptly if contaminated.

  • Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.[6]

  • Respiratory Protection: In general, if work is conducted within a properly functioning fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator may be necessary.[6][19]

Standard Operating Procedures: From Receipt to Disposal

Adherence to standardized protocols is crucial for ensuring safety and experimental reproducibility.

General Handling and Hygiene
  • Designated Work Area: Designate a specific area within the laboratory for working with nitrophenyl pyrazole compounds. This area should be clearly labeled.[15][20]

  • Good Housekeeping: Maintain a clean and organized workspace. Cover work surfaces with absorbent, disposable bench paper.[15]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling these compounds, before leaving the laboratory, and before eating, drinking, or smoking.[6]

Experimental Workflow: A Step-by-Step Approach

The following diagram and protocol outline a self-validating workflow for handling powdered nitrophenyl pyrazole compounds.

experimental_workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area weigh Weigh Compound (Tare Method) prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose Segregate & Label Waste decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A typical experimental workflow for handling nitrophenyl pyrazole compounds.

Protocol for Weighing and Dissolving Powdered Nitrophenyl Pyrazole Compounds:

  • Preparation:

    • Don all required PPE (safety goggles, lab coat, appropriate gloves).

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface inside the fume hood with disposable bench paper.

  • Weighing (Tare Method):

    • Place a sealed container (e.g., a vial with a cap) on the balance outside the fume hood and tare the balance.[2][20]

    • Move the tared container into the fume hood.

    • Carefully add the desired amount of the nitrophenyl pyrazole powder to the container. Keep the stock bottle and the receiving container as close as possible to minimize the risk of spills.

    • Securely close the container.

    • Remove the sealed container from the fume hood and place it on the balance to obtain the final weight.

    • If adjustments are needed, return the sealed container to the fume hood before opening it. This ensures that any powder that becomes airborne is contained.[21][22]

  • Dissolution:

    • Perform all dissolution steps inside the fume hood.

    • Slowly add the desired solvent to the container with the weighed powder.

    • Once the compound is fully dissolved, it can be handled outside of the fume hood with appropriate precautions, as the risk of aerosolization is significantly reduced.[17]

A Representative Synthesis Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[23] A common method is the reaction of a chalcone (an α,β-unsaturated ketone) with an arylhydrazine.[23]

Reaction: Chalcone + Arylhydrazine → Pyrazole

Hazards Associated with Synthesis:

  • Reagents: Arylhydrazines can be toxic and should be handled with care. The solvents used may be flammable.

  • Reaction Conditions: Some protocols may require heating, which increases the risk of thermal decomposition of the nitro-containing compounds.

  • Work-up: Extraction and purification steps may involve flammable solvents and require careful handling.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone in a suitable solvent (e.g., ethanol) inside a chemical fume hood.

  • Addition of Hydrazine: Slowly add the arylhydrazine to the solution. If the reaction is exothermic, cooling may be necessary.

  • Reaction: Heat the mixture to reflux for the specified time, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, the product may precipitate. If not, the solvent can be removed under reduced pressure. The crude product is then typically purified by recrystallization or column chromatography. All solvent removal and purification steps should be conducted with appropriate ventilation.

Storage and Stability: Preserving Compound Integrity

Proper storage is essential not only for safety but also for maintaining the chemical integrity of nitrophenyl pyrazole compounds.

  • General Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[6]

  • Protection from Light and Moisture: Protect from light by using amber vials or storing in the dark.[4] Moisture can promote degradation, so storage in a desiccator may be beneficial.[4]

  • Inert Atmosphere: For long-term storage, blanketing the compound with an inert gas like nitrogen or argon can prevent oxidation, which may be indicated by a brown discoloration.[4]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.[6][14]

storage_considerations storage Optimal Storage of Nitrophenyl Pyrazoles cool_dry Cool, Dry, Well-Ventilated storage->cool_dry sealed Tightly Sealed Container storage->sealed light Protect from Light storage->light inert Inert Atmosphere (Long-Term) storage->inert segregate Segregate from Incompatibles storage->segregate

Caption: Key factors for the safe and effective storage of nitrophenyl pyrazole compounds.

Emergency Procedures: Preparedness and Response

Despite all precautions, accidental exposures and spills can occur. A well-defined emergency response plan is critical.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Spill Response

The appropriate response to a spill depends on its size and the specific hazards of the compound.

spill_response cluster_minor_spill Minor Spill Protocol spill Chemical Spill Occurs assess Assess the Spill (Size, Location, Hazards) spill->assess is_minor Is it a minor spill that can be handled safely? assess->is_minor cleanup Follow Minor Spill Cleanup Protocol is_minor->cleanup Yes evacuate Evacuate the Area & Alert Others is_minor->evacuate No ppe Don Appropriate PPE contact_ehs Contact EH&S and Emergency Services evacuate->contact_ehs contain Contain the Spill with Inert Absorbent collect Collect Waste in a Sealed Container decontaminate_spill Decontaminate the Area

Caption: A decision tree for responding to a nitrophenyl pyrazole compound spill.

Minor Spill Cleanup Protocol:

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain: Cover the spill with a non-combustible, inert absorbent material like sand, vermiculite, or a commercial spill pillow.[24][25][26]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[24]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EH&S) department.

Waste Disposal: Environmental Responsibility

Nitrophenyl pyrazole compounds and any materials contaminated with them must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6][27][28]

  • Waste Collection: Collect all waste, including excess compound, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[29][30]

  • Labeling: The container must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal: Arrange for pickup and disposal through your institution's EH&S department or a licensed hazardous waste contractor. Do not dispose of these compounds down the drain or in the regular trash.[29]

Conclusion

Nitrophenyl pyrazoles are valuable tools in the advancement of science, but their potential hazards demand a respectful and informed approach. By integrating the principles of hazard assessment, engineering controls, proper PPE, and stringent handling protocols into your daily workflow, you can mitigate the risks associated with these compounds. This guide serves as a foundational document, but it is incumbent upon every researcher to seek out specific safety information for the particular molecules they are handling and to cultivate a proactive safety culture within their laboratory.

References

  • PubChem. 3-(4-Nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Application Note: ¹H and ¹³C NMR Structural Elucidation of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Introduction & Chemical Context The 1H-pyrazole-4-carboxylic acid core is a highly privileged scaffold in medicinal chemistry and agrochemical development, frequently utilized as a bioisostere for benzamides or phenyl ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The 1H-pyrazole-4-carboxylic acid core is a highly privileged scaffold in medicinal chemistry and agrochemical development, frequently utilized as a bioisostere for benzamides or phenyl rings [1]. The specific derivative, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1152933-94-2), presents a unique electronic system. The electron-donating nature of the pyrazole nitrogens competes with the strongly electron-withdrawing nitro group and the carboxylic acid moiety. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the regiochemistry of the N-methylation and the integrity of the functional groups [2].

This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR analysis of this compound, detailing the causality behind solvent selection, acquisition parameters, and spectral assignments.

Rationale for Experimental Design

Solvent Selection: Why DMSO-d₆?

The choice of deuterated solvent is critical for pyrazole carboxylic acids. While CDCl₃ is common for small organic molecules, DMSO-d₆ is the mandatory solvent for this compound due to three mechanistic reasons[3]:

  • Solubility: The highly polar carboxylic acid and the planar nitroaromatic system exhibit poor solubility in non-polar solvents.

  • Hydrogen Bond Disruption: In non-polar solvents, carboxylic acids form strongly hydrogen-bonded dimers, leading to severe line broadening of the acidic proton. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting dimers and yielding sharp, reproducible signals.

  • Proton Exchange: Unlike protic solvents (e.g., CD₃OD or D₂O) which rapidly exchange with the labile -COOH proton (rendering it invisible), DMSO-d₆ stabilizes the proton, allowing it to be observed far downfield (~12.5–13.0 ppm).

Self-Validation Check: If the -COOH signal is absent or appears as a massive, broad baseline hump around 4.0–5.0 ppm, it indicates high water content in the DMSO-d₆. Always use fresh, 99.9% D ampoules for critical structural elucidations.

Experimental Protocol

The following step-by-step methodology ensures high signal-to-noise (S/N) ratios and prevents artifacts during acquisition [3].

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the compound for ¹H NMR. For ¹³C NMR, increase the mass to 35–50 mg to compensate for the low natural abundance of the ¹³C isotope (~1.1%).

  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) to the vial.

  • Homogenization: Vortex the mixture for 30 seconds. If particulate matter remains, sonicate for 2–3 minutes at room temperature.

  • Transfer: Transfer the clear solution into a high-quality, 5 mm NMR tube using a glass Pasteur pipette. Never use chipped tubes, as they distort the magnetic field homogeneity (shimming).

Step 2: Instrument Setup & Acquisition
  • Temperature: Set the probe temperature to 298 K (25 °C).

  • Lock and Shim: Lock the spectrometer to the deuterium signal of DMSO-d₆. Perform gradient shimming (e.g., TopShim) to ensure the TMS signal width at half-height is <1.0 Hz.

  • ¹H NMR Parameters (400/500 MHz):

    • Pulse program: Standard 30° or 90° proton pulse (e.g., zg30).

    • Number of Scans (NS): 16 to 64.

    • Relaxation Delay (D1): 1.5–2.0 seconds.

    • Spectral Width: 15 ppm (to ensure the -COOH proton is captured).

  • ¹³C NMR Parameters (100/125 MHz):

    • Pulse program: Power-gated proton decoupling (e.g., zgpg30).

    • Number of Scans (NS): 1024 to 4096 (depending on concentration).

    • Relaxation Delay (D1): 2.0–3.0 seconds (quaternary carbons relax slowly).

Spectral Assignments & Causality

¹H NMR Data Presentation

The proton spectrum is defined by the N-methyl group, the isolated pyrazole proton, and the para-substituted phenyl ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
~12.80 Broad Singlet (br s)1H-COOHHighly deshielded due to the electronegativity of oxygen and resonance stabilization of the carbonyl.
~8.45 Singlet (s)1HPyrazole H-5Strongly deshielded by the adjacent electronegative N1 atom and the anisotropic effect of the C4-carbonyl group [4].
~8.25 Multiplet (AA'BB')2HPhenyl H-3', H-5'Protons ortho to the -NO₂ group. The strong electron-withdrawing nature of the nitro group removes electron density, pushing these signals downfield.
~7.95 Multiplet (AA'BB')2HPhenyl H-2', H-6'Protons ortho to the pyrazole ring. Note: Often reported as doublets, but strictly an AA'BB' system due to magnetic inequivalence.
~3.95 Singlet (s)3HN-CH₃Characteristic shift for an N-alkylated pyrazole. The proximity to the aromatic ring and nitrogen deshields the methyl protons [2].
¹³C NMR Data Presentation

The carbon spectrum requires careful analysis of quaternary carbons, which will appear less intense than protonated carbons due to longer relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.

Chemical Shift (δ, ppm)TypeAssignmentMechanistic Rationale
~163.5 C (Quat)-COOHCarbonyl carbon; highly deshielded by the two oxygen atoms.
~150.0 C (Quat)Pyrazole C-3Deshielded by the adjacent nitrogen (N2) and the attached phenyl ring.
~147.5 C (Quat)Phenyl C-4'Ipso carbon attached to the strongly electron-withdrawing -NO₂ group.
~139.0 CHPyrazole C-5Deshielded by the adjacent N1 atom.
~138.5 C (Quat)Phenyl C-1'Ipso carbon attached to the pyrazole ring.
~129.5 CH (x2)Phenyl C-2', C-6'Aromatic carbons ortho to the pyrazole ring.
~123.5 CH (x2)Phenyl C-3', C-5'Aromatic carbons ortho to the nitro group.
~112.5 C (Quat)Pyrazole C-4Diagnostic Marker: Despite being attached to a -COOH group, C-4 is uniquely shielded in pyrazoles due to resonance electron donation from the two nitrogen atoms [2].
~39.5 CH₃N-CH₃Aliphatic carbon attached to nitrogen. (Note: This signal may partially overlap with the DMSO-d₆ septet at 39.52 ppm; 2D HSQC is recommended to resolve it).

Analytical Workflow

To ensure rigorous structural validation, the following workflow is recommended. If 1D NMR leaves ambiguities (e.g., overlapping the N-CH₃ with the solvent peak), 2D NMR techniques (HSQC/HMBC) must be employed.

G A Sample Preparation (DMSO-d6, 10-50 mg) B 1D 1H NMR Acquisition (400/500 MHz, 298 K) A->B C 1D 13C NMR Acquisition (100/125 MHz, CPD) A->C E Data Processing & Phase/Baseline Correction B->E C->E D 2D NMR (Optional) HSQC & HMBC F Structural Assignment & Elucidation D->F E->D If signals overlap E->F If 1D is fully resolved

Workflow for the NMR structural elucidation of pyrazole-4-carboxylic acid derivatives.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 12189268, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from:[Link]

  • Klimavičius, A., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from:[Link]

  • Kasımoğulları, R., et al. (2010). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry, 49B, 1133-1139. Retrieved from:[Link]

Application

Application Note: Evaluating 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid in Cell-Based KEAP1-NRF2 Assays

Introduction & Mechanistic Grounding 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 1152933-94-2) is a privileged chemical scaffold frequently utilized in fragment-based drug discovery (FBDD). Pyrazole-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 1152933-94-2) is a privileged chemical scaffold frequently utilized in fragment-based drug discovery (FBDD). Pyrazole-4-carboxylic acid derivatives have been robustly identified as potent, non-covalent inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1) [1].

Under basal conditions, KEAP1 binds to the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), targeting it for ubiquitination and proteasomal degradation. By acting as a competitive inhibitor at the KEAP1 Kelch domain, pyrazole-4-carboxylic acids disrupt this protein-protein interaction (PPI). This disruption stabilizes NRF2, allowing it to translocate to the nucleus and bind to Antioxidant Response Elements (ARE), thereby driving the transcription of cytoprotective genes [1, 2].

Causality of Experimental Choices (E-E-A-T)

To accurately evaluate the efficacy and safety of this compound, researchers must employ a self-validating assay system :

  • Efficacy (ARE-Luciferase Reporter Assay): We utilize a luminescence-based reporter assay rather than Western blotting for NRF2. Luciferase provides a high-throughput, highly sensitive, and direct quantitative readout of NRF2 transcriptional activity, which is the ultimate therapeutic goal of KEAP1 inhibition [2].

  • Safety/Viability (CellTiter-Glo ATP Assay): Nitroaromatic compounds (like the 4-nitrophenyl moiety in this scaffold) are notorious for undergoing redox cycling. This chemical property frequently causes false readouts in traditional colorimetric viability assays (e.g., MTT/MTS) by directly reducing the tetrazolium salts in the absence of living cells. To bypass this artifact, we strictly mandate the use of an ATP-quantitation assay (CellTiter-Glo). ATP is a direct, redox-independent proxy for metabolic viability [3].

KEAP1_NRF2 Compound 1-Methyl-3-(4-nitrophenyl)- 1H-pyrazole-4-carboxylic acid KEAP1 KEAP1 (Kelch Domain) Compound->KEAP1 Inhibits PPI NRF2_Cyt NRF2 (Cytosol) KEAP1->NRF2_Cyt Ubiquitination (Blocked) NRF2_Nuc NRF2 (Nucleus) NRF2_Cyt->NRF2_Nuc Translocation ARE ARE (DNA) NRF2_Nuc->ARE Binds Luciferase Luciferase Reporter Expression ARE->Luciferase Transcription

Mechanism of KEAP1-NRF2 disruption by pyrazole-4-carboxylic acids driving ARE-Luciferase expression.

Experimental Workflow & Protocols

Materials Required
  • Compound: 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (100 mM stock in anhydrous DMSO).

  • Cell Line: ARE-Luciferase Reporter HepG2 or HEK293T cells.

  • Reagents: ONE-Glo™ Luciferase Assay System, CellTiter-Glo® Luminescent Cell Viability Assay [3].

  • Controls: DMSO (Vehicle, 0.1% final), Bardoxolone methyl (Positive Control, 100 nM).

Workflow Step1 Day 1: Cell Seeding Seed ARE-reporter cells in 96/384-well plates Step2 Day 2: Compound Treatment Add pyrazole compound (Dose-response, 0.1-100 µM) Step1->Step2 Step3 Day 3: Incubation 16-24h incubation at 37°C, 5% CO2 Step2->Step3 Split Assay Split Step3->Split Assay1 Efficacy Readout ONE-Glo Luciferase Assay (Measure NRF2 Activation) Split->Assay1 Assay2 Safety Readout CellTiter-Glo Viability (Measure ATP / Cytotoxicity) Split->Assay2

Workflow for parallel efficacy (ARE-Luciferase) and viability (CellTiter-Glo) screening assays.

Step-by-Step Methodology

Step 1: Cell Seeding (Day 1)

  • Harvest ARE-Luciferase reporter cells at 70-80% confluency.

  • Seed cells at a density of 1.5 × 10⁴ cells/well into two separate opaque white 96-well plates (Plate A for Efficacy, Plate B for Viability) in 90 µL of complete culture medium.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Step 2: Compound Preparation & Treatment (Day 2)

  • Prepare a 10-point, 3-fold serial dilution of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in 100% DMSO.

  • Dilute the DMSO stocks 1:100 in culture medium to create 10× intermediate solutions (final DMSO concentration will be 0.1% to prevent solvent toxicity).

  • Add 10 µL of the 10× intermediate solutions to the 90 µL of media in both Plate A and Plate B.

  • Include vehicle control wells (0.1% DMSO) and positive control wells (100 nM Bardoxolone methyl) on every plate to establish baseline and maximum assay windows.

  • Incubate treated plates for 16-24 hours at 37°C, 5% CO₂.

Step 3: Luminescence Readout (Day 3)

  • Plate A (ARE-Luciferase Efficacy): Equilibrate the plate and ONE-Glo™ reagent to room temperature (RT) for 15 minutes. Add 100 µL of ONE-Glo™ reagent per well. Shake at 300 rpm for 3 minutes to induce lysis. Incubate for 5 minutes at RT, then read luminescence (integration time: 0.5 sec/well).

  • Plate B (CellTiter-Glo Viability): Equilibrate the plate and CellTiter-Glo® reagent to RT for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake at 300 rpm for 2 minutes. Incubate for 10 minutes at RT to stabilize the luminescent signal, then read luminescence[3].

Data Presentation & Interpretation

To establish a valid therapeutic window, the fold-induction of NRF2 (efficacy) must be cross-referenced against the ATP luminescence (viability). A drop in viability can artificially suppress the luciferase signal, leading to inaccurate EC₅₀ calculations.

Table 1: Representative Quantitative Profiling of the Pyrazole-4-Carboxylic Acid Scaffold

Compound Concentration (µM)ARE-Luciferase (Fold Induction vs. Vehicle)Cell Viability (% of Vehicle Control)Mechanistic Interpretation
0.1 1.1 ± 0.1100 ± 2%No significant target engagement.
1.0 2.4 ± 0.299 ± 3%Onset of KEAP1-NRF2 PPI disruption.
10.0 6.8 ± 0.595 ± 4%Robust NRF2 transcriptional activation.
50.0 8.5 ± 0.682 ± 5%Maximal efficacy; slight metabolic stress.
100.0 4.2 ± 0.8 (Signal Drop)45 ± 6%Cytotoxicity observed; reporter signal is artificially suppressed by cell death.
Vehicle (0.1% DMSO) 1.0100%Baseline normalization standard.

References

  • Norton, D., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry, 64(21), 15949-15972 (2021). URL:[Link]

  • Lee, S., & Hu, L. "Nrf2 activation through the inhibition of Keap1–Nrf2 protein–protein interaction." Future Medicinal Chemistry, 12(9), 823-854 (2020). URL:[Link]

Method

Application Note &amp; Protocols: Strategic Derivatization of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid for Enhanced Biological Activity

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] This application note provides a comprehensive guide for the strategic derivatization of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a versatile starting material poised for chemical modification. We present detailed protocols for the synthesis of novel amide and ester derivatives, followed by robust methodologies for their evaluation in a panel of representative bioassays. The rationale behind experimental choices is discussed, providing researchers with the foundational knowledge to explore the structure-activity relationships (SAR) of this promising compound class and to identify novel candidates for drug development.

Introduction: The Rationale for Derivatization

1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest. Its structure combines several key features:

  • A 1,3-disubstituted pyrazole core: A stable aromatic heterocycle known for its diverse pharmacological activities.[5][6]

  • A 4-nitrophenyl moiety: An electron-withdrawing group that can participate in various molecular interactions and can be a site for further modification (e.g., reduction to an amine).

  • A carboxylic acid at the 4-position: A chemically tractable handle perfect for derivatization, allowing for the introduction of a wide range of functional groups to modulate physicochemical and biological properties.

The primary goal of derivatization is to systematically alter the parent molecule's structure to explore its chemical space. By converting the carboxylic acid to various amides and esters, we can profoundly influence properties such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications, in turn, can enhance target binding affinity, improve cell permeability, and optimize pharmacokinetic parameters, ultimately leading to the discovery of compounds with superior efficacy and safety profiles.

Synthetic Strategies: From Carboxylic Acid to Diverse Libraries

The carboxylic acid group is readily activated for nucleophilic acyl substitution. The two most direct and versatile derivatization pathways are amidation and esterification. The general workflow for these synthetic transformations is outlined below.

G cluster_0 Synthesis Workflow Start 1-methyl-3-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid Activation Carboxylic Acid Activation (e.g., via Thionyl Chloride) Start->Activation AcidChloride Intermediate: Pyrazole-4-carbonyl chloride Activation->AcidChloride Amide Amide Derivative AcidChloride->Amide Amidation Ester Ester Derivative AcidChloride->Ester Esterification Amine Primary/Secondary Amine (R₁R₂NH) Amine->Amide Alcohol Alcohol (R₃OH) Alcohol->Ester

Figure 1: General workflow for the derivatization of the parent carboxylic acid.

Protocol: Synthesis of Pyrazole-4-carboxamides via Acid Chloride

Amidation is a robust method for introducing diverse functional groups. Converting the carboxylic acid to an acid chloride is a common and effective activation strategy.[7] This intermediate is highly reactive and readily couples with a wide variety of primary and secondary amines.

Causality: Thionyl chloride (SOCl₂) is chosen for its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies workup. A catalytic amount of N,N-Dimethylformamide (DMF) is often used to facilitate the formation of the Vilsmeier reagent, which is the active catalyst for the conversion. Anhydrous conditions are critical because the acid chloride intermediate is highly susceptible to hydrolysis back to the carboxylic acid.

Protocol Steps:

  • Acid Chloride Formation:

    • In a flame-dried, N₂-purged round-bottom flask, suspend 1.0 equivalent of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in anhydrous dichloromethane (DCM).

    • Add one catalytic drop of DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 1.5 equivalents of thionyl chloride dropwise. Gas evolution will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.

    • Remove the solvent and excess thionyl chloride in vacuo to yield the crude pyrazole-4-carbonyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.[8]

  • Amide Coupling:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve 1.2 equivalents of the desired amine and 2.5 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA) in anhydrous DCM. The base is crucial to neutralize the HCl generated during the reaction.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

Protocol: Synthesis of Pyrazole-4-carboxylate Esters

Esterification provides another avenue for modifying the parent compound, often increasing lipophilicity. While classic Fischer esterification is possible, the acid chloride method is often faster and more efficient for this substrate.

Causality: The protocol mirrors the amidation reaction, substituting an alcohol for the amine. The base (e.g., pyridine or triethylamine) is again essential to scavenge the generated HCl, driving the reaction to completion.

Protocol Steps:

  • Acid Chloride Formation:

    • Prepare the pyrazole-4-carbonyl chloride from the parent carboxylic acid as described in Section 2.1, Step 1.

  • Ester Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • Add 2.0 equivalents of the desired alcohol followed by the slow, dropwise addition of 1.5 equivalents of triethylamine or pyridine.

    • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.

  • Workup and Purification:

    • Perform the same aqueous workup procedure as described in Section 2.1, Step 3.

    • Purify the crude product by column chromatography on silica gel to afford the pure ester derivative.

Bioassay Screening Protocols

Once a library of derivatives is synthesized, a systematic biological evaluation is required. Based on the known activities of pyrazole-containing compounds, a tiered screening approach targeting antimicrobial, anticancer, and anti-inflammatory activities is recommended.[1][9][10]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, which is the lowest concentration that prevents visible microbial growth.[11][12]

Principle: A serial dilution of each compound is prepared in a 96-well plate and inoculated with a standardized suspension of bacteria. Growth is assessed after incubation by visual inspection or by using a metabolic indicator.

G cluster_1 MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

  • Synthesized pyrazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Resazurin or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Positive control antibiotic (e.g., Ciprofloxacin)[13]

  • Negative control (DMSO vehicle)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

  • Add 100 µL of the test compound, diluted in MHB to the desired starting concentration, to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (broth and bacteria, no compound). Well 12 serves as the sterility control (broth only).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Assess bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • Positive control drug (e.g., Doxorubicin)[14]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Summary and Structure-Activity Relationship (SAR)

Systematic tabulation of results is critical for discerning structure-activity relationships.

Table 1: Representative Synthesized Derivatives of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Compound IDR Group (Amide/Ester)Structure
Parent -OH1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
AMD-01 -NH-CH₂-Ph (Benzylamide)N-benzyl-1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
AMD-02 -N(CH₃)₂ (Dimethylamide)N,N-dimethyl-1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
EST-01 -O-CH₂CH₃ (Ethyl Ester)Ethyl 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
EST-02 -O-CH(CH₃)₂ (Isopropyl Ester)Isopropyl 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Table 2: Hypothetical Bioassay Results for Synthesized Derivatives

Compound IDAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC₅₀ (µM) vs. MCF-7
Parent >128>100
AMD-01 3215.2
AMD-02 6445.8
EST-01 >12888.1
EST-02 12872.5
Ciprofloxacin 0.5N/A
Doxorubicin N/A0.8

Interpretation: From this hypothetical data, one could infer that converting the carboxylic acid to an amide (AMD-01, AMD-02) enhances both antimicrobial and anticancer activity more effectively than converting it to an ester. The bulky, aromatic benzylamide (AMD-01) appears to be more potent than the smaller dimethylamide (AMD-02), suggesting a potential hydrophobic binding interaction is beneficial for activity.

References

  • Benchchem.
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  • Benchchem.
  • RSC Publishing. Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones.
  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Google Patents. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • ResearchGate. Synthesis, bioassay and molecular docking of novel pyrazole and pyrazolone derivatives as acetylcholinesterase inhibitors.
  • Ingenta Connect.
  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • PMC. Current status of pyrazole and its biological activities.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors.
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  • PMC.
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • ResearchGate. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities.
  • -ORCA - Cardiff University. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl).
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  • PubMed. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
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  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
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  • PMC. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • ResearchGate.
  • Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes.
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  • Neuroquantology. SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)-.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv

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Application

Application Notes &amp; Protocols: A Step-by-Step Guide to Evaluating Pyrazole Derivative Efficacy

Abstract This comprehensive guide provides a detailed framework for the preclinical evaluation of novel pyrazole derivatives, a scaffold of significant interest in modern medicinal chemistry.[1][2] We move beyond simple...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed framework for the preclinical evaluation of novel pyrazole derivatives, a scaffold of significant interest in modern medicinal chemistry.[1][2] We move beyond simple protocols to offer an integrated strategy, explaining the scientific rationale behind each experimental step. This document is designed for researchers, scientists, and drug development professionals, providing a logical progression from initial target validation through robust in vitro and in vivo efficacy testing. Our focus is on establishing self-validating experimental systems to ensure data integrity and reproducibility, which are paramount for advancing a compound through the drug discovery pipeline.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[3] Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[2][4] Pyrazole-containing compounds have been successfully developed as anti-inflammatory (Celecoxib), anticancer (Crizotinib), and antimicrobial agents, demonstrating their therapeutic versatility.[5][6]

The development of novel pyrazole derivatives requires a systematic and rigorous evaluation of their biological efficacy. The path from a newly synthesized molecule to a viable drug candidate is paved with critical go/no-go decisions. This guide outlines a robust experimental cascade designed to generate the high-quality data needed to make those decisions with confidence.

Foundational Stage: Target Identification and Validation

Before assessing a compound's efficacy, it is crucial to understand its molecular target. Target validation is the process of confirming that a specific biological molecule (e.g., an enzyme, receptor) is directly involved in the disease process and that modulating its activity will likely have a therapeutic effect.[7][8] This foundational step prevents costly failures later in development.

Two complementary approaches are commonly used:

  • Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) are used to knock down or knock out the target gene. If this genetic modulation replicates the desired therapeutic phenotype, it provides strong evidence for the target's role in the disease.[9][10]

  • Chemical Validation: This involves using well-characterized tool compounds or small molecules to modulate the target's function.[9] This approach not only helps validate the target but also assesses its "druggability"—the likelihood that it can be modulated by a small molecule.[11]

A clear Target Product Profile (TPP) should be established early, defining the desired characteristics of the drug candidate, which in turn informs the selection and validation of the biochemical target.[9]

In Vitro Efficacy Assessment: From Molecule to Cell

In vitro assays are the cornerstone of early-stage efficacy testing, providing a rapid and cost-effective means to assess a compound's biological activity in a controlled environment.[12]

Workflow for In Vitro Screening

The typical workflow involves a tiered approach, starting with specific molecular interactions and progressing to more complex cellular systems.

in_vitro_workflow cluster_0 Primary Screening cluster_1 Secondary Screening & MoA TargetAssay Target-Based Assay (e.g., Kinase Inhibition) CellViability Cell Viability Assay (e.g., MTT) TargetAssay->CellViability Confirm Cellular Activity ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) CellViability->ApoptosisAssay Determine Mode of Cell Death PathwayAnalysis Pathway Analysis (e.g., Western Blot) ApoptosisAssay->PathwayAnalysis Confirm Target Engagement

Caption: A streamlined workflow for in vitro efficacy and mechanism of action studies.

Protocol: Target-Based Kinase Inhibition Assay

Many pyrazole derivatives function as kinase inhibitors.[3] This protocol describes a generic, luminescence-based assay to quantify the inhibition of a specific kinase.

Rationale: This assay directly measures the interaction between the pyrazole derivative and its purified target enzyme. It determines the compound's potency (IC50) in an isolated system, free from the complexities of a cellular environment. The assay measures the amount of ATP remaining after the kinase reaction; high luminescence correlates with low kinase activity (i.e., high inhibition).[13]

Protocol Steps:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the pyrazole derivative in DMSO, then dilute further in Kinase Buffer. The final DMSO concentration should be ≤1%.

    • Prepare a solution of the purified kinase and its specific substrate peptide in Kinase Buffer.

    • Prepare an ATP solution in Kinase Buffer at a concentration near the Kₘ for the specific enzyme.

  • Assay Plate Setup (384-well plate):

    • Test Wells: Add 5 µL of the diluted pyrazole derivative.

    • Positive Control (No Inhibition): Add 5 µL of buffer with DMSO (vehicle control).

    • Negative Control (No Kinase Activity): Add 5 µL of buffer with DMSO and no enzyme.

  • Kinase Reaction:

    • Add 10 µL of the kinase/substrate mix to all wells except the negative controls.

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is in the linear range.[14]

  • Detection:

    • Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates the luminescent signal.

    • Incubate at room temperature for 10 minutes in the dark.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15][16] It is a fundamental tool for assessing the cytotoxic or cytostatic effects of a compound.

Rationale: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells. This provides a robust, high-throughput method to quantify the overall effect of the pyrazole derivative on a cancer cell population.

Protocol Steps:

  • Cell Seeding:

    • Harvest and count cells (e.g., A549 lung cancer cells).

    • Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[17]

  • Compound Treatment:

    • Prepare a 2x serial dilution of the pyrazole derivative in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Staining:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate for 4 hours at 37°C, 5% CO₂ until purple precipitate is visible.[15]

  • Solubilization and Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[18]

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate the IC50 value as described for the kinase assay.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Rationale: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, cannot enter live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[21][22] This dual staining allows for precise quantification of the mode of cell death induced by the pyrazole derivative.

Protocol Steps:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the pyrazole derivative (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. It is crucial to handle cells gently to avoid artificially damaging the cell membranes.[19]

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Staining:

    • Wash the cells once with cold 1X PBS.[22]

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]

    • Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL solution).[21]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[20][23]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[22]

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Healthy, viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage).

Compound Target IC50 (nM) A549 Cell Viability IC50 (µM) MCF-7 Cell Viability IC50 (µM) Apoptosis (% at 1µM in A549)
Pyrazole-A15.20.851.265%
Pyrazole-B250.7> 50> 505%
Staurosporine1.90.020.0192%
(Table represents hypothetical data for illustrative purposes)

In Vivo Efficacy Assessment: From Cell to Animal Model

Promising in vitro candidates must be evaluated in a living organism to assess their efficacy, pharmacokinetics, and safety in a systemic context.

The Importance of Pharmacokinetics (PK/ADME)

Before conducting expensive efficacy studies, it is essential to perform pharmacokinetic (PK) studies. These studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[24][25] A compound with excellent in vitro potency is useless if it is not absorbed, is metabolized too quickly, or does not reach the tumor tissue at a sufficient concentration.[26] PK data are crucial for selecting an appropriate dose and schedule for efficacy studies.[27]

Workflow for In Vivo Efficacy Testing

in_vivo_workflow cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Study PK_Study Pharmacokinetic (PK) Study (Dose, Schedule Determination) Tox_Study Maximum Tolerated Dose (MTD) (Safety Assessment) PK_Study->Tox_Study Inform Dosing Model_Establishment Tumor Model Establishment (e.g., PDX Implantation) Tox_Study->Model_Establishment Define Safe Dose Dosing Treatment & Monitoring Model_Establishment->Dosing Tumors Reach Size Endpoint Endpoint Analysis (Tumor Volume, Biomarkers) Dosing->Endpoint Study Completion

Caption: Standard workflow for preclinical in vivo efficacy evaluation of a test compound.

Protocol: Patient-Derived Xenograft (PDX) Efficacy Study

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell-line-derived xenografts because they better retain the heterogeneity and microenvironment of the original human tumor.[28]

Rationale: This model provides a more predictive assessment of how a pyrazole derivative might perform in human patients. Efficacy is primarily measured by the inhibition of tumor growth over time.

Protocol Steps:

  • Animal Model: Use severely immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG mice) to ensure successful engraftment of human tissue.

  • Tumor Implantation:

    • Obtain fresh, sterile patient tumor tissue.

    • Implant a small fragment (approx. 2-3 mm³) subcutaneously into the flank of 6-8 week old mice.

  • Tumor Growth and Cohort Randomization:

    • Allow tumors to grow. Monitor tumor volume 2-3 times per week using digital calipers (Volume = (Length x Width²)/2).

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (e.g., n=8-10 mice per group).[29]

  • Treatment Groups:

    • Vehicle Control: The formulation used to deliver the drug (e.g., 0.5% methylcellulose).

    • Pyrazole Derivative Group: Administer the compound at a predetermined dose and schedule (e.g., 50 mg/kg, daily, by oral gavage) based on PK and MTD studies.

    • Positive Control: A standard-of-care chemotherapy for that tumor type, if applicable.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • The study endpoint is typically when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

    • At the end of the study, euthanize the mice and collect tumors for biomarker analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI), expressed as a percentage. TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Treatment Group Dose & Schedule Mean Tumor Volume (Day 21, mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
VehicleN/A1250 ± 1500%+2%
Pyrazole-A50 mg/kg, QD450 ± 9564%-3%
Positive Control10 mg/kg, QW380 ± 8070%-8%
(Table represents hypothetical data for illustrative purposes)

Elucidating the Mechanism of Action (MoA)

Data from all preceding experiments are synthesized to build a cohesive picture of the compound's Mechanism of Action (MoA). For a pyrazole derivative designed as a kinase inhibitor, the MoA would be confirmed by linking target inhibition to cellular effects and ultimately to in vivo efficacy.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseX Target Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Pyrazole Pyrazole Derivative Pyrazole->KinaseX Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by a pyrazole-based kinase inhibitor.

Key experiments for MoA validation include:

  • Target Engagement Assays: Using techniques like Western Blotting on treated cells or tumor lysates to show that the target kinase and its downstream substrates are less phosphorylated, confirming the compound is hitting its target in a biological system.

  • Biomarker Analysis: Identifying biomarkers in tumor tissue from in vivo studies that correlate with response to the drug.

By following this integrated and methodologically sound approach, researchers can robustly characterize the efficacy of novel pyrazole derivatives, generating the comprehensive data package required for confident advancement in the drug discovery process.

References

  • Merck Millipore. (n.d.).
  • Jayarama, S., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Abcam. (n.d.). MTT assay protocol.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • ECU Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core.
  • Gilbert, I.H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
  • ATCC. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • University of South Florida. (n.d.). Apoptosis Protocols.
  • Horizon Discovery. (n.d.).
  • Sartorius. (2023).
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening.
  • TargetMol. (n.d.).
  • World Journal of Biology Pharmacy and Health Sciences. (2024).
  • Noble Life Sciences. (2023).
  • Bio-Rad. (n.d.).
  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery.
  • Preprints.org. (2025).
  • Connect Journals. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery.
  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • Frontiers. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development.
  • MDPI. (2023).
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • PMC. (n.d.).
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research.
  • PanVera. (2002). PROTEIN KINASE C ASSAY KITS PROTOCOL.
  • Sannova. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • PharmaFeatures. (2024).
  • MDPI. (2018).
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • PMC. (2025).
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols.
  • PLOS One. (n.d.).
  • MDPI. (2022).
  • MDPI. (2023).
  • PMC. (n.d.).
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • AACR Journals. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
  • BMG LABTECH. (2020). Kinase assays.
  • PMC. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.
  • ResearchGate. (2026). Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review.
  • PMC. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition.

Sources

Method

Application Note: Advanced Kinetic Characterization of Pyrazole-Based Enzyme Inhibitors

Introduction & Mechanistic Rationale Pyrazole derivatives are highly versatile pharmacophores in modern drug discovery, frequently deployed as potent enzyme inhibitors across diverse therapeutic areas. The pyrazole ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrazole derivatives are highly versatile pharmacophores in modern drug discovery, frequently deployed as potent enzyme inhibitors across diverse therapeutic areas. The pyrazole ring offers unique hydrogen-bonding capabilities—often acting as both a hydrogen bond donor and acceptor—which allows it to anchor deeply within enzyme active sites. For example, the N2 atom of the pyrazole ring has been shown to form critical hydrogen bonds with active site residues (e.g., R330 in the bacterial enzyme DapE)[1].

However, measuring the inhibition kinetics of pyrazole compounds requires rigorous experimental design. Pyrazoles can exhibit a wide range of inhibition mechanisms, from classical competitive inhibition to complex mixed cooperative mechanisms (as observed with CYP2E1, where pyrazoles interact with both catalytic and cooperative sites)[2]. Furthermore, certain substituted pyrazoles, particularly hydroxy-pyrazoles, are prone to assay interference via the chelation of trace metals present in commercial buffers, which can lead to artifactual, false-positive inhibition readouts[3].

This application note provides a comprehensive, self-validating protocol for determining the half-maximal inhibitory concentration ( IC50​ ), elucidating the mechanism of action (MoA), and calculating the absolute inhibition constant ( Ki​ ) of pyrazole compounds.

Workflow Start Compound Library (Pyrazole Derivatives) Screen Primary Screening (Single Dose, e.g., 100 μM) Start->Screen IC50 IC50 Determination (Dose-Response Curve) Screen->IC50 Mech Mechanism of Inhibition (Varying [S] and [I]) IC50->Mech Ki Ki Calculation & Global Fitting Mech->Ki

Caption: Workflow for the kinetic evaluation of pyrazole-based enzyme inhibitors.

Experimental Design: The Causality Behind the Choices

To ensure the scientific integrity of the kinetic data, the following parameters must be strictly controlled:

  • Buffer Optimization & Artifact Suppression: Hydroxy-pyrazole derivatives can coordinate with trace divalent cations (e.g., Zn2+ ) found in standard Tris buffers, creating a metallo-inhibitor complex that falsely inhibits enzymes like Lactate Dehydrogenase (LDH)[3]. Causality: To isolate the true binding affinity of the uncomplexed pyrazole, all primary assays must be run in the presence of a chelating agent (e.g., 100 μM EDTA). If activity drops significantly upon EDTA addition, the initial inhibition was likely a metal-dependent artifact[3].

  • Substrate Dependence: The IC50​ is a functional measure of potency, not an absolute binding affinity. It fluctuates based on the substrate concentration ( [S] ) and the Michaelis constant ( Km​ ). Causality: To accurately calculate Ki​ using the Cheng-Prusoff equation or global fitting, the exact Km​ of the uninhibited enzyme must be determined under the exact same buffer, pH, and temperature conditions.

  • Aggregation Controls: Pyrazoles with high lipophilicity (high cLogP) can form colloidal aggregates in aqueous buffers, leading to non-specific enzyme sequestration. Causality: Adding a non-ionic detergent (e.g., 0.01% Triton X-100) prevents aggregate formation, ensuring that the observed inhibition is driven by 1:1 stoichiometric binding.

Protocol 1: IC50​ Determination (Dose-Response)

This protocol establishes the functional strength of the pyrazole inhibitor at a fixed substrate concentration.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the target enzyme in the optimized assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 μM EDTA, 0.01% Triton X-100). Ensure the enzyme concentration is well below the expected IC50​ (typically in the low nanomolar range) to avoid tight-binding titration artifacts.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazole compound in 100% DMSO.

  • Pre-incubation: Transfer the compound to the assay plate (final DMSO concentration 1%). Add the enzyme solution and pre-incubate for 15–30 minutes at room temperature. Rationale: This allows the system to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add the substrate at a concentration exactly equal to its Km​ .

  • Data Acquisition: Monitor product formation continuously (e.g., via fluorescence or absorbance) to capture the initial velocity ( V0​ ).

  • Analysis: Plot the % remaining activity versus the log10​ of the pyrazole concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to extract the IC50​ and the Hill slope ( nH​ ).

    • Self-Validation Check: A Hill slope significantly greater than 1.5 suggests either compound aggregation or a multi-site cooperative binding mechanism (common in certain pyrazole-CYP2E1 interactions)[2].

Protocol 2: Mechanism of Action and Ki​ Determination

Because pyrazoles can bind to the free enzyme ( E ), the enzyme-substrate complex ( ES ), or both, relying solely on the Cheng-Prusoff equation (which assumes competitive inhibition) is dangerous[4]. A full kinetic matrix must be evaluated.

Step-by-Step Methodology:

  • Matrix Design: Set up a 2D experimental matrix. Vary the substrate concentration across 5 points spanning 0.2×Km​ to 5×Km​ . For each substrate concentration, test 4 different pyrazole concentrations: 0 , 0.5×IC50​ , 1×IC50​ , and 3×IC50​ [4].

  • Execution: Run the enzymatic reactions and calculate the initial velocity ( V0​ ) for all 20 conditions.

  • Graphical Diagnosis (Lineweaver-Burk): Plot 1/V0​ versus 1/[S] for each inhibitor concentration.

    • Intersect on the y-axis = Competitive Inhibition.

    • Intersect on the x-axis = Non-competitive Inhibition.

    • Intersect in the upper-left quadrant = Mixed Inhibition.

  • Global Fitting: Export the raw V0​ matrix to a kinetic software (e.g., GraphPad Prism or DynaFit). Fit the data globally to the mixed inhibition model:

    V0​=[S]⋅(1+Kiu​[I]​)+Km​⋅(1+Kic​[I]​)Vmax​⋅[S]​

    Where Kic​ is the competitive inhibition constant (affinity for free E ) and Kiu​ is the uncompetitive inhibition constant (affinity for the ES complex)[4].

Mechanism E Enzyme (E) ES ES Complex E->ES + S (Km) EI EI Complex (Inactive) E->EI + I (Kic) S Substrate (S) I Pyrazole (I) I->EI ESI ESI Complex (Inactive) I->ESI ES->ESI + I (Kiu) P Product (P) ES->P kcat EI->ESI + S

Caption: Kinetic pathways of competitive and mixed inhibition by pyrazole derivatives.

Quantitative Data Summary

The table below summarizes the diverse kinetic profiles of validated pyrazole derivatives across different target enzymes, highlighting how structural variations dictate the mechanism of inhibition.

Target EnzymePyrazole Derivative TypeMechanism of InhibitionKey Kinetic ParametersReference
AtHPPD Benzoyl-pyrazole scaffold (Compound Z9)Competitive (Hydrophobic π−π interactions) IC50​=0.05μM [5]
DapE Pyrazole thioether (Compound 7d)Competitive (H-bond via N2 ) IC50​=17.9μM , Ki​=17.1μM [1]
CYP2E1 Monocyclic pyrazolesMixed Cooperative (Two-site binding) Ksi,ap​<Ki,ap​ [2]
LDH Hydroxy-pyrazolesArtifactual / Metal-dependent IC50​>57μM (with EDTA)[3]

Self-Validation & Quality Control

To ensure the trustworthiness of the generated kinetic data, every assay batch must pass the following quality control metrics:

  • Z'-Factor: Calculate the Z'-factor using positive controls (known strong inhibitors) and negative controls (DMSO vehicle). A Z'-factor ≥0.5 is mandatory to confirm assay robustness and signal-to-noise ratio.

  • Jump-Dilution Reversibility Test: To confirm that the pyrazole is a reversible inhibitor (and not a covalent modifier or aggregator), incubate the enzyme with 10×IC50​ of the pyrazole. Dilute the mixture 100-fold into an assay buffer containing saturating substrate. Rapid recovery of enzymatic activity confirms reversible binding kinetics.

References

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC -
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC -
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides | Journal of Agricultural and Food Chemistry - ACS Public
  • Enzyme Inhibitor Terms and Calcul
  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentr
  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lact

Sources

Application

Application Notes &amp; Protocols for the Agrochemical Evaluation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Disclaimer: Direct published research on the specific agrochemical applications of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is limited. The following guide is constructed based on the well-established bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct published research on the specific agrochemical applications of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is limited. The following guide is constructed based on the well-established biological activities of the pyrazole and pyrazole-4-carboxylic acid chemical scaffolds, which are considered "privileged structures" in modern agrochemical discovery.[1][2] The protocols herein provide a robust, scientifically-grounded framework for the systematic investigation of this novel compound's potential as a fungicide, herbicide, or insecticide.

Introduction: The Pyrazole Scaffold as a Cornerstone of Agrochemical Innovation

The pyrazole ring system is a cornerstone of contemporary agrochemical research, forming the core of numerous commercially successful products.[1][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent fungicidal, herbicidal, and insecticidal properties.[4][5][6] This versatility stems from the pyrazole core's ability to act as a stable scaffold, allowing for diverse substitutions that can precisely interact with a variety of biological targets in pests, weeds, and pathogens.

This document outlines a comprehensive strategy to elucidate the potential agrochemical applications of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (hereinafter referred to as "the Test Compound"). We will proceed by exploring three primary avenues of investigation, each grounded in the known activities of analogous pyrazole structures.

Section 1: Investigation as a Potential Fungicide

Application Note: Targeting Fungal Respiration via Succinate Dehydrogenase (SDH) Inhibition

A significant number of pyrazole-carboxamide fungicides owe their efficacy to the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[7][8][9] This enzyme is a critical hub for cellular energy production, linking the Krebs cycle to the respiratory chain.[10][11] By blocking SDH, these fungicides effectively shut down ATP production in the fungal cell, leading to growth inhibition and death.[2][12] Given that the Test Compound shares the core pyrazole-4-carboxylic acid structure, evaluating its potential as an SDH inhibitor (SDHI) is a primary and logical starting point.[3][13]

The investigation will focus on quantifying the Test Compound's ability to inhibit the mycelial growth of economically important plant pathogens and subsequently evaluating its performance in a simulated field scenario on host plants.

cluster_Mitochondrion Fungal Mitochondrion cluster_ComplexII Complex II (SDH) Krebs_Cycle Krebs Cycle SDH Succinate Dehydrogenase Krebs_Cycle->SDH Succinate ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP SDH->ETC Electrons Test_Compound Test Compound (Potential SDHI) Test_Compound->Inhibition Inhibition->SDH caption Hypothesized Fungicidal Mode of Action via SDH Inhibition.

Caption: Hypothesized Fungicidal Mode of Action via SDH Inhibition.

Protocols for Fungicidal Evaluation

Protocol 1.1: In Vitro Antifungal Screening (Mycelial Growth Inhibition Assay)

This protocol utilizes the poisoned food technique to determine the concentration of the Test Compound required to inhibit fungal growth by 50% (EC₅₀).[14]

  • Materials:

    • Test Compound, positive control fungicide (e.g., Boscalid, Fluxapyroxad), and solvent (e.g., DMSO).[13]

    • Potato Dextrose Agar (PDA) or other suitable growth medium.

    • Cultures of target fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Gibberella zeae).[6][15]

    • Sterile petri dishes (90 mm) or multi-well plates (24-well).[16]

    • Sterile cork borer (5 mm).

  • Procedure:

    • Solution Preparation: Prepare a 10,000 mg/L stock solution of the Test Compound in DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L).

    • Medium Preparation: Autoclave PDA medium and cool to 50-55°C. Add the appropriate volume of the Test Compound stock or dilution to the molten agar to reach the desired final concentration. The solvent concentration should not exceed 1% (v/v). Pour a solvent-only plate as a negative control.

    • Inoculation: Aseptically place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each prepared plate.[16]

    • Incubation: Seal the plates and incubate at 25-28°C in the dark until the mycelial growth in the negative control plate reaches the edge.

    • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the negative control using the formula: Inhibition (%) = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100. Determine the EC₅₀ value using probit analysis software.

Protocol 1.2: In Vivo Evaluation (Protective and Curative Activity)

This assay evaluates the compound's ability to protect a plant from infection and to cure an existing infection.[15][17]

  • Materials:

    • Healthy host plants (e.g., tomato or cucumber seedlings at the 2-3 true leaf stage).

    • Test Compound formulated as a sprayable solution (e.g., in water with a surfactant like Tween-80).

    • Fungal spore suspension or mycelial slurry for inoculation.

    • Greenhouse or growth chamber with controlled humidity and temperature.

  • Procedure for Protective Activity:

    • Apply the Test Compound solution to the plant foliage until runoff. Allow plants to dry completely.

    • 24 hours after treatment, inoculate the plants by spraying with the fungal spore suspension.

    • Include untreated, inoculated plants (negative control) and fungicide-treated, inoculated plants (positive control).

    • Incubate plants in a high-humidity chamber for 48-72 hours, then move to standard greenhouse conditions.

  • Procedure for Curative Activity:

    • Inoculate healthy plants with the fungal spore suspension.

    • Incubate in a high-humidity chamber for 24 hours to allow infection to establish.

    • Apply the Test Compound solution to the infected plants.

    • Move plants to standard greenhouse conditions.

  • Evaluation: After 7-14 days, assess disease severity by visually rating the percentage of leaf area affected by lesions. Calculate the control efficacy relative to the untreated control.

Fungal Species Test Compound EC₅₀ (mg/L) Positive Control EC₅₀ (mg/L)
Rhizoctonia solaniDataData
Sclerotinia sclerotiorumDataData
Gibberella zeaeDataData
Colletotrichum gloeosporioidesDataData
Phytophthora infestansDataData
Table 1: Representative Data Table for In Vitro Fungicidal Activity.

Section 2: Investigation as a Potential Herbicide

Application Note: Disrupting Essential Plant Metabolic Pathways

Pyrazole derivatives have been successfully developed as herbicides that target critical plant-specific enzymes.[2][4] Prominent modes of action include the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is vital for pigment and plastoquinone biosynthesis, and transketolase (TK), a key enzyme in the Calvin cycle of photosynthesis.[18][19][20] Inhibition of these pathways leads to characteristic symptoms like bleaching, stunted growth, and ultimately, plant death.[4] The structural features of the Test Compound warrant an investigation into its potential to disrupt these or other essential plant metabolic processes.

cluster_pre Seed & Seedling Stage cluster_post Established Plant Stage Start Test Compound Stock Solution Pre_Emergence Pre-Emergence Assay (Petri Dish / Soil) Start->Pre_Emergence Post_Emergence Post-Emergence Assay (Foliar Spray) Start->Post_Emergence Germination Germination & Seedling Growth Pre_Emergence->Germination Growth Plant Growth & Development Post_Emergence->Growth Data_Analysis Data Analysis (Inhibition %, GR₅₀) Seed Weed Seeds Seed->Germination Germination->Data_Analysis Plant Young Weed Plants (2-4 Leaf Stage) Plant->Growth Growth->Data_Analysis caption General Workflow for Herbicidal Activity Screening.

Caption: General Workflow for Herbicidal Activity Screening.

Protocols for Herbicidal Evaluation

Protocol 2.1: Pre-Emergence Herbicidal Activity Assay (Petri Dish Method)

This protocol assesses the effect of the Test Compound on the germination and early growth of weed seeds.[21]

  • Materials:

    • Test Compound, positive control herbicide (e.g., Mesotrione), and solvent (e.g., DMF).[21]

    • Sterile petri dishes (90 mm) with filter paper.

    • Seeds of target monocot and dicot weeds (e.g., Digitaria sanguinalis, Setaria viridis, Amaranthus retroflexus).[19]

    • Growth chamber with controlled light (12h/12h light/dark) and temperature (25°C).

  • Procedure:

    • Solution Preparation: Prepare test solutions at various concentrations (e.g., 1, 10, 100 mg/L) in water with 0.5% DMF and 0.1% Tween-80.

    • Assay Setup: Place a sterile filter paper in each petri dish. Pipette 5 mL of the respective test solution or control solution onto the filter paper.

    • Seeding: Evenly place 10-20 seeds of a single weed species in each dish. Perform each treatment in triplicate.

    • Incubation: Seal the dishes and place them in the growth chamber for 7-10 days.

    • Evaluation: Measure the germination rate, root length, and shoot length of the seedlings.

    • Analysis: Calculate the percent inhibition of root and shoot growth compared to the solvent control. Determine the concentration required for 50% growth reduction (GR₅₀).

Protocol 2.2: Post-Emergence Herbicidal Activity Assay (Foliar Spray Method)

This protocol evaluates the efficacy of the Test Compound when applied directly to the foliage of young weeds.[19][21]

  • Materials:

    • Weed seedlings grown in pots to the 2-4 leaf stage.

    • Test Compound formulated for spraying.

    • Laboratory-grade sprayer.

    • Greenhouse with controlled conditions.

  • Procedure:

    • Application: Uniformly spray the weed seedlings with the test solutions at specified application rates (e.g., 75, 150, 300 g a.i./ha). Ensure complete foliage coverage. An untreated group serves as a negative control.

    • Incubation: Return the treated plants to the greenhouse.

    • Evaluation: After 14-21 days, visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete death). Alternatively, harvest the above-ground biomass and measure the fresh weight.[21]

    • Analysis: Calculate the percent inhibition of fresh weight relative to the untreated control.

Weed Species Application Rate (g a.i./ha) Visual Injury (%) Fresh Weight Reduction (%)
Amaranthus retroflexus (Dicot)150DataData
Digitaria sanguinalis (Monocot)150DataData
Setaria viridis (Monocot)150DataData
Abutilon theophrasti (Dicot)150DataData
Table 2: Representative Data Table for Post-Emergence Herbicidal Activity at 14 Days After Treatment.

Section 3: Investigation as a Potential Insecticide

Application Note: Neurotoxicity and Metabolic Disruption in Insects

Pyrazole-based insecticides act on a variety of targets. Some, like Fipronil, are potent neurotoxins that block GABA-gated chloride channels, leading to hyperexcitation and death.[22][23] Others, analogous to pyrazole fungicides, act as mitochondrial poisons by inhibiting the respiratory chain, often at Complex I or II.[24][25][26] A comprehensive evaluation of the Test Compound should therefore include assays that can distinguish between contact toxicity (suggesting neurotoxic or rapid metabolic effects) and ingestion toxicity against a panel of representative insect pests.

cluster_insects Target Insects Start Test Compound in Acetone Solution Contact Contact Toxicity (Topical Application) Start->Contact Ingestion Ingestion Toxicity (Leaf Disc Assay) Start->Ingestion Chewing Chewing Insects (e.g., P. xylostella larvae) Contact->Chewing Sucking Sucking Insects (e.g., Aphis craccivora) Contact->Sucking Ingestion->Chewing Analysis Data Analysis (Mortality %, LD₅₀, LC₅₀) Chewing->Analysis Sucking->Analysis caption Workflow for Primary Insecticidal Screening.

Caption: Workflow for Primary Insecticidal Screening.

Protocols for Insecticidal Evaluation

Protocol 3.1: Contact Toxicity Assay (Topical Application)

This method determines the dose of the Test Compound that is lethal to 50% of the test population (LD₅₀) when applied directly.[27][28]

  • Materials:

    • Test Compound dissolved in a volatile solvent (e.g., acetone).

    • Positive control insecticide (e.g., Tolfenpyrad).[29]

    • Micro-applicator or microsyringe.

    • Target insects (e.g., adult aphids (Aphis craccivora), third-instar diamondback moth larvae (Plutella xylostella)).[5][22]

    • CO₂ for anesthetizing insects.

    • Vented containers for holding treated insects.

  • Procedure:

    • Solution Preparation: Prepare a series of dilutions of the Test Compound in acetone.

    • Application: Lightly anesthetize insects with CO₂. Using a micro-applicator, apply a precise volume (0.2 - 1.0 µL) of the test solution to the dorsal thorax of each insect.[28] Treat a control group with solvent only.

    • Observation: Place treated insects in clean, vented containers with a food source (e.g., a fresh leaf). Maintain under controlled conditions (25°C, >60% RH).

    • Data Collection: Record mortality at 24, 48, and 72 hours. An insect is considered dead if it cannot move in a coordinated manner when prodded.[28]

    • Analysis: Correct for control mortality using Abbott's formula.[30] Calculate the LD₅₀ (in µ g/insect ) using probit analysis.

Protocol 3.2: Ingestion Toxicity Assay (Leaf Disc Method)

This assay determines the concentration of the Test Compound that is lethal to 50% of the test population (LC₅₀) when ingested.[5][29]

  • Materials:

    • Test Compound formulated as an aqueous emulsion or suspension.

    • Fresh host plant leaves (e.g., cabbage for P. xylostella).

    • Cork borer to create leaf discs.

    • Petri dishes with moistened filter paper.

    • Target chewing insects (e.g., P. xylostella larvae).

  • Procedure:

    • Solution Preparation: Prepare serial dilutions of the Test Compound in water containing a surfactant.

    • Treatment: Dip fresh leaf discs into the respective test solutions for 10-30 seconds. Allow the discs to air dry. Dip control discs in the surfactant solution without the compound.

    • Assay Setup: Place one treated leaf disc into each petri dish lined with moist filter paper. Introduce a set number of insects (e.g., 10 larvae) into each dish.

    • Incubation: Seal the dishes and maintain them under controlled conditions.

    • Data Collection: Record mortality at 24, 48, and 72 hours.

    • Analysis: Calculate the LC₅₀ (in mg/L) using probit analysis after correcting for control mortality.

Insect Species Assay Method Test Compound LD₅₀/LC₅₀ Positive Control LD₅₀/LC₅₀
Plutella xylostellaTopical (LD₅₀, µ g/insect )DataData
Plutella xylostellaIngestion (LC₅₀, mg/L)DataData
Aphis craccivoraTopical (LD₅₀, µ g/insect )DataData
Tetranychus cinnabarinusLeaf Dip (LC₅₀, mg/L)DataData
Table 3: Representative Data Table for Insecticidal and Acaricidal Activity.

References

  • Benchchem. Novel Pyrazole Derivatives Demonstrate Potent Herbicidal Activity: A Comparative Analysis.
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  • ACS Publications. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry.
  • FRC. Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy.
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  • PubMed. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties.
  • SciELO. (2023). Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes.
  • Research in Plant Disease. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi.
  • ScienceDirect. (2020). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents.
  • PubMed. (2014). Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings.
  • PubMed. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex.
  • ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal.
  • SpringerLink. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity.
  • SciELO. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides.
  • Frontiers. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits.
  • ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • MDPI. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • ACS Publications. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry.
  • ACS Publications. (2013). Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. Journal of Agricultural and Food Chemistry.
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  • Benchchem. Application Notes and Protocols for Testing the Insecticidal Activity of Odoratone.
  • PubMed. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids.
  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
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  • ResearchGate. (2012). Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes.
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Method

formulation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid for in vivo studies

An Application Guide for the Preclinical Formulation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid for In Vivo Evaluation Abstract This document provides a comprehensive guide for the formulation of 1-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preclinical Formulation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid for In Vivo Evaluation

Abstract

This document provides a comprehensive guide for the formulation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (Compound A), a representative poorly soluble molecule, for in vivo studies in animal models. The protocols and strategies detailed herein are designed for researchers in drug discovery and preclinical development, focusing on practical and robust methodologies to achieve consistent and adequate drug exposure. We will cover the essential physicochemical profiling, a logical formulation selection strategy, detailed preparation protocols for both solutions and suspensions, and the requisite characterization and stability assessments to ensure data integrity.

Introduction and Physicochemical Profile

The compound 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, hereafter referred to as Compound A, belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1][2] A primary challenge in the preclinical evaluation of new chemical entities (NCEs) is overcoming poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering the assessment of pharmacological efficacy and toxicity.[3][4]

A thorough understanding of the compound's physicochemical properties is the foundation of a rational formulation strategy.[5] While extensive experimental data for this specific molecule is not publicly available, we can deduce a working profile based on its chemical structure and data from similar pyrazole derivatives.

Table 1: Physicochemical Profile of Compound A

PropertyValue / PredictionImplication for Formulation
Chemical Name 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid-
CAS Number 1152933-94-2[6]Unique identifier for literature and database searches.
Molecular Formula C₁₁H₉N₃O₄[7]-
Molecular Weight 247.21 g/mol Influences concentration calculations.
Predicted XlogP 1.3[7]Indicates moderate lipophilicity; suggests poor aqueous solubility.
Functional Groups Carboxylic Acid, Pyrazole, NitrophenylThe carboxylic acid group provides a handle for pH modification to enhance solubility. The nitrophenyl group contributes to lipophilicity.[8]
Predicted pKa ~3-5 (acidic)The compound is a weak acid. It will be un-ionized and less soluble at low pH (e.g., stomach) and ionized and more soluble at pH > pKa.
Aqueous Solubility Predicted to be low (<10 µg/mL)Direct aqueous formulations are unlikely to be feasible. Solubilization enhancement techniques are required.[9]
Physical Form SolidThe solid-state properties (e.g., crystallinity, particle size) will significantly impact dissolution rate, particularly for suspension formulations.[10]

Formulation Strategy Selection: A Stepwise Approach

The primary objective in early preclinical studies is to ensure sufficient drug exposure to elicit a pharmacological response or to identify a maximum tolerated dose.[11] The choice of formulation vehicle is critical and should be based on the compound's properties, the intended dose level, and the study's objective (e.g., pharmacokinetics vs. toxicology).[12][13]

The following decision workflow provides a logical path to selecting an appropriate formulation strategy for Compound A.

Formulation_Decision_Workflow cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Characterization Start Start: Compound A Powder Solubility_Screen Determine Solubility in Various Vehicles (e.g., Water, pH 7.4 Buffer, PEG 400, Oil) Start->Solubility_Screen Check_Solubility Is Required Dose Soluble in an Acceptable Vehicle Volume? Solubility_Screen->Check_Solubility Compare solubility data to required dose concentration Solution_Path Pursue Solution Formulation (e.g., Co-solvent, Surfactant, Cyclodextrin) Check_Solubility->Solution_Path Yes Suspension_Path Pursue Suspension Formulation (e.g., Aqueous Suspension with Wetting/Suspending Agents) Check_Solubility->Suspension_Path No Develop_Solution Protocol A: Co-solvent Formulation Solution_Path->Develop_Solution Develop_Suspension Protocol B: Aqueous Suspension Formulation Suspension_Path->Develop_Suspension Characterize QC Testing: Appearance, pH, Concentration, Particle Size (for suspension) Develop_Solution->Characterize Develop_Suspension->Characterize

Figure 1: A decision workflow for selecting a suitable preclinical formulation strategy for Compound A.

Detailed Formulation Protocols

The following protocols are robust starting points for oral gavage administration in rodent models. All procedures should be performed in a chemical fume hood with appropriate personal protective equipment.

Protocol A: Co-solvent/Surfactant Solution for PK/Efficacy Studies

This approach is ideal for lower-dose studies where achieving a true solution is feasible and desirable to eliminate dissolution as a variable in absorption.[14] A common, well-tolerated vehicle is a combination of polyethylene glycol 400 (PEG 400) and a non-ionic surfactant like Polysorbate 80 (Tween® 80).[15]

Objective: To prepare a 5 mg/mL solution of Compound A in a vehicle of 60% PEG 400, 30% Water, and 10% Tween® 80.

Materials:

  • Compound A

  • Polyethylene glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Purified Water (e.g., USP grade)

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and analytical balance

Step-by-Step Methodology:

  • Vehicle Preparation:

    • In a glass beaker, combine 6.0 mL of PEG 400 and 1.0 mL of Tween® 80.

    • Add 3.0 mL of purified water to the mixture.

    • Stir with a magnetic stir bar until a clear, homogenous vehicle is formed.

  • Drug Solubilization:

    • Weigh 50 mg of Compound A and add it slowly to the 10 mL of prepared vehicle while stirring.

    • Continue stirring at room temperature. Gentle warming (to 30-40°C) or brief sonication can be used to facilitate dissolution if necessary.[15]

    • Visually inspect the formulation to ensure it is a clear, particle-free solution.

  • Final QC:

    • Measure the final pH of the solution.

    • Store in a tightly sealed, light-protected container.

Causality and Rationale:

  • PEG 400: A water-miscible co-solvent that disrupts the hydrogen bonding network of water, reducing its polarity and increasing the solubility of lipophilic compounds.[15][16]

  • Tween® 80: A non-ionic surfactant that aids in solubilization by forming micelles and improves the wettability of the compound.[3]

  • Precipitation Risk: A key concern with co-solvent systems is the potential for the drug to precipitate upon administration when the formulation is diluted by gastrointestinal fluids.[15][17] The inclusion of a surfactant can help maintain the drug in a solubilized or finely dispersed state.[8]

Protocol B: Aqueous Suspension for Toxicology/High-Dose Studies

Suspensions are the default formulation for poorly soluble drugs, especially in toxicology studies that require high doses.[13] The goal is to create a uniform, easily re-suspendable dispersion of fine drug particles.

Objective: To prepare a 20 mg/mL suspension of Compound A in 0.5% (w/v) Methylcellulose with 0.1% (w/v) Tween® 80.

Materials:

  • Compound A (micronized, if possible)

  • Methylcellulose (e.g., 400 cP)

  • Polysorbate 80 (Tween® 80)

  • Purified Water

  • Mortar and pestle

  • Graduated cylinder and analytical balance

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Vehicle Preparation:

    • Heat approximately half the required volume of purified water (e.g., 5 mL for a 10 mL batch) to ~60-70°C.

    • Slowly sprinkle 50 mg of Methylcellulose onto the hot water while stirring vigorously to disperse.

    • Add the remaining volume of cold water and continue to stir in a cold water bath until the solution becomes clear and viscous.

    • Add 10 mg (or 10 µL) of Tween® 80 to the methylcellulose solution and mix until uniform.

  • Particle Wetting (Trituration):

    • Weigh 200 mg of Compound A and place it in a mortar.

    • Add a small amount of the prepared vehicle (~0.5 mL) to the powder.

    • Triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and to prevent clumping.

  • Suspension Formation:

    • Gradually add the remaining vehicle to the paste in the mortar while mixing continuously (geometric dilution).

    • Transfer the final suspension to a calibrated container, using a small amount of vehicle to rinse the mortar and ensure a complete transfer.

    • Stir the final suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

Causality and Rationale:

  • Particle Size Reduction: Using micronized material is highly recommended as it increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[10]

  • Methylcellulose: A suspending agent that increases the viscosity of the vehicle, slowing the sedimentation of drug particles and ensuring dose uniformity.[15]

  • Tween® 80: Acts as a wetting agent (surfactant) to decrease the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform dispersion.[3]

Formulation Characterization and Quality Control

Proper characterization is essential to ensure that the formulation is suitable for its intended use and that the study results are reliable.

Table 2: Recommended QC Tests for Preclinical Formulations

TestProtocol A (Solution)Protocol B (Suspension)Rationale
Appearance Clear, free of visible particles.Uniform, opaque dispersion. No large agglomerates.Confirms complete dissolution (solution) or adequate dispersion (suspension).
pH Record value.Record value.Can affect compound stability and in vivo tolerability. Significant changes may indicate degradation.
Homogeneity N/A (by definition)Assay top, middle, and bottom samples. Results should be within ±10% of the target concentration.Ensures consistent dosing throughout the study. Critical for suspensions due to sedimentation risk.
Particle Size N/AMeasure by laser diffraction. D(v,90) should ideally be < 20 µm.Large particles can cause inaccurate dosing, block gavage needles, and lead to erratic absorption.
Concentration Verify by HPLC-UV.Verify by HPLC-UV.Confirms the formulation was prepared at the correct concentration.

Stability Assessment Protocol

Preclinical formulations are often prepared in batches for use over several hours or days. A short-term stability study is crucial to define the handling and storage conditions.[18] This non-GLP protocol provides an early assessment of stability.[19]

Objective: To assess the chemical stability and physical integrity of the prepared formulation over 48 hours at room temperature and refrigerated conditions (2-8°C).

Stability_Protocol_Workflow Prep Prepare Formulation Batch (e.g., Protocol A or B) T0 Time Zero (T0) Analysis: - Visual Appearance - pH - Concentration (Assay) Prep->T0 Split Aliquot Batch into Two Sets of Vials (Protected from Light) T0->Split Storage Store Vials at: 1. Room Temperature (~22°C) 2. Refrigerated (2-8°C) Split->Storage T24 Time 24h Analysis: Analyze one vial from each condition (Visual, pH, Assay) Storage->T24 T48 Time 48h Analysis: Analyze one vial from each condition (Visual, pH, Assay) T24->T48 Report Compare Results to T0 (Acceptance: 90-110% of initial assay, no significant change in appearance/pH) T48->Report

Figure 2: A workflow for a short-term (48h) stability assessment of a preclinical formulation.

Interpretation: The formulation is considered stable under the tested conditions if the concentration remains between 90-110% of the initial (T0) value and there are no significant changes in physical appearance (e.g., precipitation for solutions, caking for suspensions) or pH.[18] This data informs the expiration time for a given batch.

Conclusion

The successful in vivo evaluation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid hinges on the development of a robust and well-characterized formulation. Due to its predicted poor aqueous solubility, simple aqueous vehicles are insufficient. Researchers should pursue either a co-solvent-based solution for lower-dose PK or efficacy studies or a well-formulated aqueous suspension for higher-dose toxicology assessments. The protocols and characterization steps outlined in this guide provide a validated framework for generating reliable and reproducible preclinical data, ultimately enabling confident decision-making in the drug development process.

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  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209. Available from: [Link]

  • Catalent. (n.d.). Early Stage Oral Development. Available from: [Link]

  • PubChemLite. (n.d.). 1-methyl-3-(4-nitrophenyl)-1h-pyrazole-4-carboxylic acid. Available from: [Link]

  • Aggarwal, N., & Kumar, R. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Bioorganic & Medicinal Chemistry, 21(17), 5177-5197. Available from: [Link]

  • MDPI. (2026, February 3). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 28(3), 1334. Available from: [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Keck, C. M., & Müller, R. H. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 11(11), 579. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. PubChem Compound Database. Available from: [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1014-1051. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152933-94-2).[1] This document is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152933-94-2).[1] This document is designed for researchers, medicinal chemists, and formulation scientists. Given that specific, publicly available quantitative solubility data for this compound is limited, this guide provides a framework based on its chemical structure, established principles of solubility, and robust experimental protocols to empower you to effectively determine and troubleshoot its solubility in your own laboratory settings.

Frequently Asked Questions (FAQs)
FAQ 1: What are the key structural features of this compound that influence its solubility?

1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a complex heterocyclic molecule. Its solubility behavior is not governed by a single feature but by the interplay of its distinct functional groups.

  • Carboxylic Acid (-COOH): This is the most significant polar, ionizable group. It can act as a hydrogen bond donor and acceptor. At a pH above its pKa, it will deprotonate to form a highly polar carboxylate salt (-COO⁻), which dramatically increases aqueous solubility.[2] This makes its solubility highly pH-dependent.

  • Pyrazole Ring: This five-membered aromatic ring contains two nitrogen atoms. It is a polar heterocycle capable of hydrogen bonding and dipole-dipole interactions.[3]

  • Nitrophenyl Group (-C₆H₄NO₂): This group is largely non-polar and hydrophobic due to the phenyl ring, which tends to decrease aqueous solubility. The nitro group adds some polarity but the overall character is hydrophobic.

  • N-Methyl Group (-CH₃): A small, non-polar, hydrophobic group.

The molecule's overall character is a balance between the highly polar carboxylic acid and the less polar pyrazole and nitrophenyl rings. This structure suggests poor solubility in non-polar solvents and pH-dependent solubility in aqueous and protic solvents.

Caption: Key functional groups influencing solubility.

FAQ 2: In which organic solvents should I expect this compound to be most soluble?

Based on the "like dissolves like" principle, the solubility will be highest in solvents that can effectively interact with the molecule's functional groups.[4] While experimental verification is essential, here is a predicted solubility profile.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThese solvents can accept hydrogen bonds from the carboxylic acid and have strong dipole moments to solvate the polar pyrazole ring. DMSO and DMF are often excellent solvents for poorly soluble drug candidates.[5]
Polar Protic Methanol, EthanolModerateAlcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid and pyrazole ring. Solubility may be lower than in DMSO/DMF due to the less polar alkyl portion of the alcohols.[6]
Ethers THF, DioxaneLow to ModerateThese are less polar than alcohols but can still accept hydrogen bonds. The compound's hydrophobic regions will interact favorably, but the highly polar carboxylic acid may limit solubility.
Chlorinated Dichloromethane (DCM)LowDCM is a relatively non-polar solvent. While it can solvate the aromatic portions, it is a poor solvent for the highly polar carboxylic acid group, leading to low overall solubility.[6]
Non-polar Aromatic TolueneVery LowToluene's interactions would be limited to weak van der Waals forces with the phenyl ring, making it a poor solvent for this polar molecule.[6]
Non-polar Aliphatic Hexane, HeptaneInsolubleThese solvents lack any significant polarity or hydrogen bonding capability and will not effectively solvate the compound.
Experimental Protocol & Troubleshooting Guide
Question: How do I accurately determine the solubility of this compound in the lab?

Answer: The gold standard for determining equilibrium solubility is the Isothermal Shake-Flask Method .[7][8] This method ensures the solution reaches saturation, providing reliable and reproducible data.

  • Preparation: Add an excess amount of the solid compound to a series of clear glass vials. "Excess" is critical; undissolved solid must be visible at the end of the experiment to confirm saturation.[8]

  • Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials tightly. Place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. A common starting point is 24-48 hours.

    • Expert Insight: For crystalline compounds with high lattice energy, equilibrium can be slow. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration is no longer increasing.[3]

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled bath to allow the excess solid to settle. For very fine suspensions, centrifugation at the same temperature is required to separate the solid from the saturated solution.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Dilution & Quantification: Immediately dilute the aliquot with a suitable solvent to prevent precipitation. Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or UPLC-MS.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Solubility_Workflow cluster_Prep Preparation cluster_Equil Equilibration cluster_Sep Separation & Sampling cluster_Quant Quantification A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate in isothermal shaker (e.g., 24-48h at 25°C) B->C D Settle or Centrifuge to pellet excess solid C->D E Withdraw clear supernatant D->E F Dilute aliquot immediately E->F G Analyze concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Isothermal shake-flask experimental workflow.

Troubleshooting Guide
  • Causality: The compound may have very high crystal lattice energy, meaning the intermolecular forces in the solid state are stronger than the forces of solvation.[3] The rate of dissolution, not just the equilibrium solubility, could be the limiting factor.

  • Solutions & Logic:

    • Increase Temperature: Gently warming the mixture will increase the kinetic energy of the solvent molecules, helping them to overcome the crystal lattice energy.[3] Always cool the solution back to the target temperature and allow it to re-equilibrate to avoid measuring the solubility of a supersaturated solution.[8]

    • Apply Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.[9] This affects the rate of dissolution more than the final equilibrium solubility.

    • Use a Co-solvent System: If a compound is poorly soluble in a desired solvent, adding a small amount of a very strong "good" solvent (like DMSO or DMF) can significantly improve solubility. This is a common strategy in formulation development.[3]

    • Verify Compound Purity: Impurities can sometimes inhibit dissolution or co-precipitate. Ensure your starting material is of high purity.

  • Causality: Inconsistent results are often due to a failure to reach equilibrium, temperature fluctuations, or errors in sampling and analysis.

  • Solutions & Logic:

    • Confirm Equilibration Time: As mentioned, perform a time-course experiment (24, 48, 72 hours) to ensure you are measuring at a point where the concentration is stable.

    • Strict Temperature Control: Solubility is highly temperature-dependent. Ensure your shaker bath or incubator maintains a stable temperature (±0.5 °C).[8] Sampling should also be done quickly to minimize temperature changes.

    • Avoid Disturbing the Solid: When sampling the supernatant, even a few microscopic, undissolved particles can artificially inflate your measured concentration. Using a filter tip on your pipette can be a useful precaution.

    • Prevent Evaporation: Ensure vials are sealed tightly during the entire equilibration period. Solvent evaporation will increase the apparent concentration of your compound.

  • Causality: This is expected behavior for a compound with a carboxylic acid. The compound is highly soluble in its ionized (salt) form and poorly soluble in its neutral form.

  • Solutions & Logic:

    • pH Adjustment for Solubilization: To dissolve the compound in an aqueous medium, adjust the pH to be at least 2 units above the pKa of the carboxylic acid (e.g., using NaOH or NaHCO₃). This deprotonates the acid to the much more soluble carboxylate salt.[2][10]

    • Controlled Precipitation: If you need to recover the neutral compound, slowly add acid (e.g., 5% HCl) with vigorous stirring. Slow addition promotes the formation of larger, more easily filterable crystals.

    • Use of Organic Co-solvents: If you need to maintain solubility at a neutral pH for an assay, you will likely need to use a formulation containing a significant percentage of an organic co-solvent like DMSO.

Troubleshooting_Logic Start Compound fails to dissolve CheckPurity Is starting material pure? Start->CheckPurity Heat Apply gentle heat, then re-equilibrate CheckPurity->Heat Yes Purify Re-purify compound CheckPurity->Purify No Sonicate Use sonication to increase dissolution rate Heat->Sonicate Cosolvent Try a co-solvent system (e.g., add DMSO) Sonicate->Cosolvent End Re-run experiment Cosolvent->End Purify->End

Caption: Decision tree for troubleshooting dissolution failure.

References
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [https://vertexaisearch.cloud.g Group Tests and Spectral Analysis*.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical bottlenecks researchers and drug development professionals face when synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical bottlenecks researchers and drug development professionals face when synthesizing 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid .

This privileged scaffold is highly valued in medicinal chemistry, but its synthesis is frequently plagued by poor regioselectivity, incomplete oxidation, and low cross-coupling yields. Below, you will find mechanistic explanations, quantitative data, and self-validating protocols to ensure high-yield, reproducible results.

Synthetic Workflow Overview

G StartA 4-Nitroacetophenone + Methylhydrazine Hydrazone Hydrazone Intermediate StartA->Hydrazone VH Vilsmeier-Haack Cyclization (POCl3 / DMF) Hydrazone->VH Aldehyde 4-Carbaldehyde Intermediate VH->Aldehyde Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Aldehyde->Oxidation Target 1-Methyl-3-(4-nitrophenyl)-1H -pyrazole-4-carboxylic acid Oxidation->Target StartB 3-Bromo-1-methyl-1H-pyrazole -4-carboxylate Suzuki Suzuki Coupling (4-Nitrophenylboronic acid) StartB->Suzuki Ester Pyrazole-4-carboxylate Intermediate Suzuki->Ester Hydrolysis Basic Hydrolysis (LiOH / H2O) Ester->Hydrolysis Hydrolysis->Target

Synthetic pathways for 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Part 1: Troubleshooting Guide & FAQs

Q: During the Vilsmeier-Haack formylation of the methylhydrazone, I observe a mixture of 1,3- and 1,5-isomers. How can I drive regioselectivity towards the desired 1,3-isomer? A: The formation of 1,3-disubstituted vs. 1,5-disubstituted pyrazoles during the Vilsmeier-Haack (VH) reaction depends heavily on the initial electrophilic attack on the hydrazone moiety. The electron-withdrawing nature of the 4-nitrophenyl group exacerbates this by altering the nucleophilicity of the hydrazone carbon. To improve regioselectivity, transition from conventional heating to Microwave-Assisted Organic Synthesis (MAOS). MAOS provides rapid, homogeneous heating that thermodynamically favors the more stable 1,3-isomer while reducing overall reaction time from hours to minutes 1[1]. Additionally, utilizing a pre-formed Vilsmeier reagent (e.g., from phthaloyl dichloride and DMF) under neat conditions can further enhance the 1,3-regioselectivity up to 83% by minimizing solvent-induced transition state stabilization of the kinetic 1,5-isomer 2[2].

Q: My oxidation of the 4-carbaldehyde intermediate to the target carboxylic acid stalls, and forcing conditions (refluxing KMnO₄) lead to ring degradation. What is the mechanistic cause and the solution? A: The 4-nitrophenyl group strongly deactivates the pyrazole ring through inductive and resonance electron withdrawal. While this stabilizes the ring against certain electrophilic attacks, it makes the 4-carbaldehyde highly resistant to mild oxidants. Conversely, harsh oxidants like KMnO₄ cause oxidative cleavage of the nitrogen-rich heterocycle. The solution is to use a Pinnick oxidation . The Pinnick reaction utilizes sodium chlorite (NaClO₂) and a chlorine scavenger. Mechanistically, the reaction proceeds via a chlorite ester intermediate that undergoes a concerted fragmentation to yield the carboxylic acid. This process is exquisitely chemoselective for aldehydes and is completely unreactive toward the pyrazole core, allowing for late-stage functionalization without yield loss 3[3].

Q: I am exploring the Suzuki coupling route using 3-bromo-1-methyl-1H-pyrazole-4-carboxylate and 4-nitrophenylboronic acid, but I suffer from massive protodeborylation. How can I prevent this? A: Protodeborylation is a rapid side reaction where the C-B bond is cleaved by water, yielding nitrobenzene. The highly electron-withdrawing nitro group drastically destabilizes the C-B bond, making 4-nitrophenylboronic acid exceptionally prone to this degradation in the basic aqueous conditions typically used for Suzuki couplings. To outcompete deborylation, you must accelerate the transmetalation step. Switch to anhydrous conditions using a fluoride base (e.g., CsF) which activates the boronic acid without providing a proton source. Couple this with an electron-rich, sterically bulky ligand (like XPhos or a Pd-NHC complex) to facilitate rapid oxidative addition and transmetalation 4[4].

Part 2: Quantitative Yield Optimization Data

Table 1: Impact of Reaction Conditions on Vilsmeier-Haack Regioselectivity and Yield

MethodReagentsTemp / Time1,3-Isomer Yield (%)1,5-Isomer Yield (%)
Conventional HeatingPOCl₃ / DMF80 °C / 4 h5525
MAOS (Microwave)POCl₃ / DMF80 °C / 5 min828
Neat / MAOSPhthaloyl dichloride / DMF60 °C / 2 min88< 2

Table 2: Oxidation Chemoselectivity (4-Carbaldehyde to 4-Carboxylic Acid)

OxidantConditionsConversion (%)Isolated Yield (%)Major Byproduct
KMnO₄H₂O, Reflux, 12 h>9522Pyrazole ring cleavage
Ag₂ONaOH/H₂O, 50 °C, 8 h4035Unreacted starting material
NaClO₂ (Pinnick)t-BuOH/H₂O, RT, 4 h>9994None (Clean conversion)

Part 3: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Vilsmeier-Haack Formylation

Objective: Synthesize 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde with high regioselectivity.

  • Preparation: In a 10 mL microwave-safe reaction vessel, add 4-nitroacetophenone methylhydrazone (1.0 equiv, 5.0 mmol) and anhydrous DMF (3.0 equiv, 15.0 mmol).

  • Reagent Addition: Cool the vessel to 0 °C in an ice bath. Dropwise add POCl₃ (3.0 equiv, 15.0 mmol) under an argon atmosphere to prevent violent exotherms and hydrolysis of the Vilsmeier reagent.

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at 50 W, maintaining a strict internal temperature of 80 °C for exactly 5 minutes.

  • Quenching: Carefully pour the hot reaction mixture over 50 g of crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH 7 is reached.

  • Validation Check: Extract the aqueous layer with EtOAc (3 x 20 mL). Run a TLC (Hexanes:EtOAc 7:3). The disappearance of the hydrazone spot and the appearance of a UV-active spot at a lower Rf confirms conversion. Self-Validation: ¹H-NMR of the crude extract must show a distinct, sharp aldehyde proton singlet at ~9.9 - 10.1 ppm.

Protocol B: Chemoselective Pinnick Oxidation

Objective: Convert the 4-carbaldehyde intermediate to the target carboxylic acid without ring degradation.

  • Solvent System: Dissolve 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv, 3.0 mmol) in a 4:1 mixture of t-BuOH and THF (25 mL total volume).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv, 30.0 mmol) to the solution. Note: This acts as a critical scavenger for the hypochlorite (HOCl) byproduct, preventing destructive electrophilic chlorination of the pyrazole ring.

  • Buffer & Oxidant: Dissolve NaClO₂ (2.0 equiv, 6.0 mmol) and NaH₂PO₄ (1.5 equiv, 4.5 mmol) in a minimum amount of deionized water (approx. 5 mL). Add this aqueous solution dropwise to the organic mixture at room temperature.

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Validation Check: Monitor the reaction via LC-MS. The mass peak should shift cleanly from [M+H]⁺ 232 (aldehyde) to [M+H]⁺ 248 (carboxylic acid).

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile organics (THF, t-BuOH, and 2-methyl-2-butene). Acidify the remaining aqueous layer to pH 2-3 using 1M HCl. The target 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under high vacuum.

Part 4: References

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed.[Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

  • Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid . This scaffold is a critical building block in the development of pharmaceuticals and agrochemicals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid . This scaffold is a critical building block in the development of pharmaceuticals and agrochemicals. However, its synthesis—typically achieved via the cyclocondensation of a 4-nitrophenyl-substituted enaminone (or 1,3-dicarbonyl) with methylhydrazine, followed by ester hydrolysis—is prone to specific chemoselectivity and regioselectivity issues.

This guide is designed for researchers and drug development professionals to troubleshoot common impurities, understand the underlying reaction mechanisms, and implement self-validating experimental protocols.

Part 1: Impurity Diagnostic Flowchart

When analyzing your crude reaction mixture via LC-MS and ¹H-NMR, use the following decision tree to rapidly identify the root cause of off-target peaks.

DiagnosticTree Start Impurity Detected via LC-MS MassCheck What is the m/z [M+H]+? Start->MassCheck Mass248 m/z 248.07 (Isobaric with Product) MassCheck->Mass248 Same Mass Mass276 m/z 276.10 (+28 Da) MassCheck->Mass276 +28 Da Mass234 m/z 234.05 (-14 Da) MassCheck->Mass234 -14 Da NMRCheck ¹H-NMR N-CH₃ Shift? Mass248->NMRCheck Ester Ethyl Ester Intermediate (Incomplete Hydrolysis) Mass276->Ester Desmethyl Des-methyl Pyrazole (Hydrazine Contamination) Mass234->Desmethyl Isomer15 1-methyl-5-(4-nitrophenyl)... (Regioisomer) NMRCheck->Isomer15 Δδ ~0.1-0.2 ppm vs Product

Diagnostic decision tree for identifying common impurities via LC-MS and ¹H-NMR data.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major impurity with the exact same mass (m/z 248.07 [M+H]⁺) as my desired product. What is it, and why did it form?

A1: This is the 1,5-regioisomer (1-methyl-5-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid).

  • Causality: Methylhydrazine possesses two nucleophilic nitrogen atoms: the terminal -NH₂ (less sterically hindered, more nucleophilic) and the internal -NHCH₃ (more basic, more sterically hindered). The enaminone intermediate has two electrophilic centers. Direct cyclocondensation in standard solvents often leads to the initial attack of the -NH₂ group on the highly reactive enamine carbon (a Michael-type addition), which thermodynamically favors the formation of the undesired 1,5-arylpyrazole regioisomer[1].

  • Solution: To reverse this regioselectivity and favor the 1,3-isomer, you must alter the electrophilicity of the carbonyl group. Using strongly hydrogen-bonding fluorinated solvents, such as hexafluoroisopropanol (HFIP), activates the carbonyl carbon, directing the kinetic attack of the -NH₂ group there instead[2]. Alternatively, adding methylhydrazine dropwise at low temperatures can help mitigate regioisomer formation[3],[4].

Q2: I am detecting an impurity at m/z 276.10[M+H]⁺. Why didn't my reaction go to completion?

A2: This mass corresponds to the unhydrolyzed ethyl ester (Ethyl 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate).

  • Causality: While the 4-nitrophenyl group makes the pyrazole ring electron-deficient (which theoretically accelerates alkaline hydrolysis), it also drastically reduces the aqueous solubility of the intermediate. In standard EtOH/aqueous NaOH mixtures, the ester often precipitates out of solution before hydrolysis can complete, trapping the unreacted starting material in the solid phase.

  • Solution: Transition to a biphasic or highly solubilizing solvent system. Using a THF/Water (3:1) mixture with LiOH ensures the intermediate remains fully dissolved, allowing the hydroxide ions unrestricted access to the ester carbonyl.

Q3: There is a persistent impurity at m/z 234.05[M+H]⁺. Where does this des-methyl impurity come from?

A3: This is 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid [5].

  • Causality: This impurity is almost exclusively caused by reagent contamination. Commercial methylhydrazine (especially older or lower-grade batches) often contains trace amounts of hydrazine hydrate. Hydrazine reacts with the enaminone to form the des-methyl pyrazole core.

  • Solution: Distill your methylhydrazine prior to use, or purchase high-purity (>98%) reagents. If the impurity persists, it can usually be removed via recrystallization of the final product from acetic acid, as the des-methyl pyrazole has significantly different solubility due to its free N-H hydrogen-bonding capabilities.

Part 3: Mechanistic Pathway of Regioisomer Formation

Understanding the bifurcation in the cyclization step is critical for controlling the reaction outcome.

ReactionPathway cluster_0 Methylhydrazine Attack Pathways Enaminone Enaminone Intermediate (Electrophilic Centers: Carbonyl & Enamine) AttackCarbonyl NH₂ attacks Carbonyl (HFIP Solvent / H-Bonding) Enaminone->AttackCarbonyl Kinetic Control AttackEnamine NH₂ attacks Enamine (Standard Solvents / Michael-type) Enaminone->AttackEnamine Thermodynamic Control Product13 1-methyl-3-(4-nitrophenyl)-... (Desired 1,3-Isomer) AttackCarbonyl->Product13 Cyclization Product15 1-methyl-5-(4-nitrophenyl)-... (Undesired 1,5-Isomer) AttackEnamine->Product15 Cyclization

Bifurcated mechanistic pathway of methylhydrazine cyclocondensation leading to regioisomers.

Part 4: Quantitative Analytical Signatures

Use the following reference data to calibrate your analytical methods and confirm impurity identities.

Impurity / ProductChemical FormulaExact MassLC-MS [M+H]⁺Approx. RRTKey ¹H-NMR Signature (DMSO-d₆)
1-methyl-3-(4-nitrophenyl)... (Product) C₁₁H₉N₃O₄247.06 Da248.071.00N-CH₃ singlet at ~3.95 ppm
1-methyl-5-(4-nitrophenyl)... (Regioisomer) C₁₁H₉N₃O₄247.06 Da248.07~0.95Distinct N-CH₃ singlet (Δδ ~0.15 ppm)
Ethyl ester intermediate C₁₃H₁₃N₃O₄275.09 Da276.10~1.40Ethyl quartet at ~4.20 ppm
3-(4-nitrophenyl)... (Des-methyl) C₁₀H₇N₃O₄233.04 Da234.05~0.85Broad N-H peak at ~13.5 ppm

Part 5: Validated Step-by-Step Methodology

To ensure a self-validating system that minimizes the aforementioned impurities, follow this optimized two-stage protocol.

Stage 1: Regioselective Cyclocondensation

This step utilizes HFIP to enforce kinetic control and minimize the 1,5-regioisomer[2].

  • Preparation: Suspend ethyl 2-((dimethylamino)methylene)-3-(4-nitrophenyl)-3-oxopropanoate (1.0 eq, 10 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M, 50 mL).

  • Temperature Control: Cool the suspension to 0 °C using an ice bath. The starting material may not fully dissolve until the reaction initiates.

  • Addition: Dilute methylhydrazine (1.05 eq, 10.5 mmol) in 5 mL of HFIP. Add this solution dropwise over 30 minutes via an addition funnel to prevent localized heating and concentration spikes[3],[4].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Ensure the starting material mass (m/z 293) is consumed and the ratio of 1,3-isomer to 1,5-isomer is >95:5.

  • Workup: Concentrate the mixture under reduced pressure to remove HFIP (recover solvent if possible). Re-dissolve the crude ester in ethyl acetate, wash with 1N HCl (to remove unreacted hydrazines), followed by brine. Dry over Na₂SO₄ and concentrate.

Stage 2: Complete Hydrolysis

This step utilizes a solubilizing solvent system to prevent ester trapping.

  • Dissolution: Dissolve the crude ethyl 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate in a mixture of THF (30 mL) and Water (10 mL).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol) in one portion.

  • Reaction: Heat the mixture to 50 °C and stir vigorously for 4 hours.

  • IPC: Check via TLC (Hexanes/EtOAc 1:1) or LC-MS to confirm the complete disappearance of the ester peak (m/z 276.10).

  • Isolation: Cool to room temperature and remove THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL water and wash once with diethyl ether (to remove any non-polar organic impurities).

  • Precipitation: Acidify the aqueous layer dropwise with 2N HCl to pH 2-3 while stirring rapidly. The desired carboxylic acid will precipitate as a pale yellow/white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under high vacuum at 45 °C overnight.

References

  • 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Source: PubChem (National Institutes of Health) URL:[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Pyrazole Chemistry in Crop Protection Source: CLOCKSS / Syngenta AG URL:[Link](Note: Sourced via historical archive indexing for Lamberth, C. agrochemical pyrazole synthesis)

Sources

Optimization

Technical Support Center: Troubleshooting Nitrophenyl-Substituted Pyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers and drug development professionals encounter when working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers and drug development professionals encounter when working with nitrophenyl-substituted pyrazoles.

While the pyrazole ring is a privileged pharmacophore, introducing a nitrophenyl substituent fundamentally alters the reactivity of your starting materials. The strongly electron-withdrawing nature of the nitro group (via both inductive and resonance effects) directly impacts nucleophilicity, regioselectivity, and redox stability. This guide provides field-proven insights, self-validating protocols, and authoritative mechanistic explanations to help you troubleshoot and optimize your workflows.

Part 1: Mechanistic Causality of Nitrophenyl-Induced Side Reactions

The most common route to substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. When using 4-nitrophenylhydrazine (or its ortho/meta isomers), the nitro group drastically reduces the electron density on the adjacent nitrogen (N1).

Consequently, the terminal nitrogen (N2) becomes the dominant nucleophile. This electronic bias slows down the initial nucleophilic attack, often causing reactions to stall at the hydrazone intermediate. Furthermore, it dictates which carbonyl carbon is attacked first, skewing the thermodynamic equilibrium and leading to complex mixtures of 3-substituted and 5-substituted regioisomers.

G A Nitrophenylhydrazine + 1,3-Dicarbonyl B Hydrazone Intermediate (Stalled Reaction) A->B  Nucleophilic Attack  (Slower due to NO2 EWG) C Cyclocondensation (Acid/Heat/MW) B->C  Dehydration D 3-Substituted Pyrazole (Kinetic/Thermodynamic Mix) C->D  Regiopath A E 5-Substituted Pyrazole (Major Isomer) C->E  Regiopath B F Side Reaction: Over-Oxidation / Cleavage C->F  Harsh Conditions

Reaction pathways and regioselectivity branches in nitrophenyl-substituted pyrazole synthesis.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Stalled Reactions & Hydrazone Accumulation

Q: My Knorr condensation with 4-nitrophenylhydrazine stalls at the hydrazone stage, even after 48 hours of reflux. How can I force cyclization without degrading the product?

A: The stalling is a direct consequence of the deactivated N1 nitrogen. Under conventional thermal conditions, the activation energy required for the subsequent intramolecular dehydration (cyclization) is rarely met efficiently, leading to prolonged reaction times and degradation.

Solution: Transition from conventional thermal heating to controlled microwave-assisted synthesis. Microwave irradiation provides rapid, uniform heating that easily overcomes the activation barrier for cyclocondensation. Studies have shown that microwave heating can reduce a 2-day conventional reaction to just 1.5 minutes, drastically improving yields and preventing hydrazone accumulation[1].

Protocol 1: Microwave-Assisted Cyclocondensation Self-validating checkpoint: The disappearance of the distinct bright-yellow hydrazone intermediate on TLC indicates successful cyclization.

  • Preparation: To a solution of 4-nitrophenylhydrazine hydrochloride (1.0 mmol) in methanol (10 mL) in a 30 mL Pyrex microwave vial, add the appropriate 1,3-dicarbonyl compound (1.03 equiv).

  • Homogenization: Stir and sonicate the mixture for 1 minute to ensure complete dissolution, then seal with a snap-on cap.

  • Irradiation: Subject the reaction mixture to microwave heating with a hold time of exactly 1.5 minutes at 175 °C.

  • Cooling: Allow the reactor to actively cool the vial to 50 °C before opening.

  • Isolation: Evaporate the methanol under reduced pressure. Purify the resulting residue via flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure nitrophenyl-pyrazole.

Issue 2: Regioselectivity and Isomeric Mixtures

Q: Why am I getting an intractable mixture of 3- and 5-substituted isomers, and how can I control this?

A: When an asymmetric 1,3-dicarbonyl is used, the highly nucleophilic N2 of the nitrophenylhydrazine will preferentially attack the most electrophilic carbonyl. However, because the subsequent cyclization is slow, the reaction can fall under thermodynamic control, leading to isomer mixtures. Using highly polarized dicarbonyls (e.g., containing a trifluoromethyl group) forces the reaction back under strict kinetic control, yielding predominantly the 5-substituted isomer.

Table 1: Impact of Conditions on Knorr Pyrazole Synthesis Yields

SubstrateConditionsTimeYield (%)Primary Issue Avoided
PhenylhydrazineConventional Reflux (EtOH)12-24 h60-70%N/A
4-NitrophenylhydrazineConventional Reflux (EtOH)48 h30-45%Hydrazone stalling / Isomerization
4-NitrophenylhydrazineMicrowave (MeOH, 175 °C)1.5 min82%Incomplete condensation
Issue 3: Unwanted Redox Reactions During Aromatization

Q: I am synthesizing my pyrazole via a dihydropyrazole (pyrazoline) intermediate. When I try to oxidize it to the fully aromatic pyrazole, my nitro group gets reduced, or the molecule over-oxidizes. What is the best oxidant?

A: Aromatization of nitrophenyl-substituted dihydropyrazoles is notoriously sensitive. Standard hydrogenation conditions (like 10% Pd/C) will rapidly reduce the nitro group to an aniline before aromatizing the ring. Conversely, mild oxidants like MnO₂ fail to react, and room-temperature DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) causes over-oxidation and ring cleavage [3].

Solution: The causality here lies in the thermal sensitivity of the radical intermediates generated during DDQ oxidation. By lowering the reaction temperature to -15 °C, you suppress the over-oxidation pathways while maintaining enough oxidative potential to drive the aromatization.

Workflow Start Dihydropyrazole (Pyrazoline) Oxidation MnO2 MnO2 (20°C) Start->MnO2 PdC 10% Pd/C (20°C) Start->PdC DDQ_RT DDQ (20°C) Start->DDQ_RT DDQ_Low DDQ (-15°C) Start->DDQ_Low Fail1 Low Yield (4%) Incomplete MnO2->Fail1 Fail2 No Reaction (0%) or Nitro Reduction PdC->Fail2 Fail3 Poor Yield (18%) Over-oxidation DDQ_RT->Fail3 Success Optimal Yield (65%) Clean Pyrazole DDQ_Low->Success

Optimization workflow for the oxidation of dihydropyrazoles to pyrazoles avoiding side reactions.

Table 2: Optimization of Dihydropyrazole Oxidation to Pyrazole

Oxidant / ReagentTemperature (°C)Time (h)Yield (%)Observation / Side Reaction
MnO₂20244Incomplete reaction
10% Pd/C20240Nitro group reduction
Benzoquinone202428Poor conversion
DDQ202.518Over-oxidation / Degradation
DDQ-15365Optimal aromatization

Protocol 2: Low-Temperature DDQ Oxidation Self-validating checkpoint: The appearance of a characteristic singlet in the ¹H NMR spectrum between 6.11–6.41 ppm confirms the presence of the H-4 pyrazole proton and successful aromatization.

  • Setup: Dissolve the nitrophenyl-substituted dihydropyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).

  • Cooling: Submerge the reaction flask in an ice/salt bath or cryostat and allow the solution to cool to exactly -15 °C.

  • Oxidation: Slowly add DDQ (1.2 equiv) portion-wise to the cooled solution to prevent localized exothermic spikes.

  • Monitoring: Stir the reaction mixture at -15 °C for 3 hours. Monitor strictly by TLC; do not allow the reaction to warm up.

  • Workup: Quench the reaction cold by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via column chromatography to yield the highly fluorescent pyrazole product.

Issue 4: Off-Target C-H Functionalization

Q: I am trying to functionalize the pyrazole ring with alkynes using Rhodium/Ruthenium catalysis, but I am getting poor yields and off-target C-H activation. Why?

A: In transition-metal-catalyzed C-H functionalization of pyrazoles, the C-H activation step is often reversible. When a strongly electron-withdrawing nitrophenyl group is present, it alters the electronic landscape of the pyrazole core. Computational and experimental studies have proven that regioselectivity in these systems is dominated by electronic effects rather than steric dispersion [2]. The nitro group can cause the metal center to preferentially coordinate away from the desired activation site, leading to reversible, non-productive agostic intermediates. To resolve this, ensure you are using a highly active catalyst system (e.g., [Rh(MeCN)₃Cp*][PF₆]₂) and consider utilizing catalytic copper as a reoxidant to drive the migratory insertion forward before the C-H activation can reverse.

References

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • New methods for the stereoselective synthesis of fluorescent amino acids, natural products and biomolecules Enlighten Theses (University of Glasgow) URL:[Link]

Troubleshooting

stability of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in solution

Welcome to the Technical Support Center for 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid . As a functionalized heterocyclic building block, this compound is widely utilized in drug discovery and chemical biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid .

As a functionalized heterocyclic building block, this compound is widely utilized in drug discovery and chemical biology. While the N-methyl substitution prevents complex tautomeric interconversions common to unsubstituted pyrazoles, the combination of a carboxylic acid and a nitroaromatic ring introduces specific physicochemical vulnerabilities.

This guide is designed by our Application Science team to help you troubleshoot unexpected assay results, prevent degradation, and ensure the integrity of your stock solutions.

Visual Workflow: Solution-Phase Vulnerabilities

G A 1-methyl-3-(4-nitrophenyl)- 1H-pyrazole-4-carboxylic acid B Methanol Storage (Acidic Conditions) A->B C Reducing Agents (DTT, TCEP) A->C D Aqueous Buffer (pH < 4.0) A->D E UV/Vis Light Exposure A->E F Methyl Ester Artifact (+14 Da Mass Shift) B->F G Reduction to Amine (Loss of Activity) C->G H Protonation & Precipitation D->H I Photodegradation (Discoloration) E->I

Fig 1: Solution-phase degradation pathways and environmental stressors for the pyrazole derivative.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a +14 Da mass shift in my LC-MS analysis after storing stock solutions? A1: You are observing a classic solvent-induced artifact. When carboxylic acids are stored in methanol, particularly under the slightly acidic conditions commonly used in LC-MS mobile phases (e.g., 0.1% formic acid), they undergo Fischer esterification to form methyl esters[1]. For this compound, the C4-carboxylic acid is converted to a methyl ester, yielding a +14 Da mass shift. Causality & Fix: Methanol acts as a nucleophile, and the acid catalyzes the reaction. To prevent this, store your primary stock solutions in anhydrous DMSO or Acetonitrile (MeCN) at -20°C, and avoid prolonged storage of the compound in methanolic extraction buffers.

Q2: My compound loses biological activity when tested in standard biochemical assay buffers. What is happening? A2: The culprit is likely the presence of reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffer. The 4-nitrophenyl moiety is highly susceptible to chemical reduction[2]. Strong biological reducing agents will rapidly reduce the nitroaromatic group to a hydroxylamine or a fully reduced aniline derivative. This fundamentally alters the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, destroying its pharmacophore. Causality & Fix: The nitro group acts as a strong electron acceptor and readily reacts with thiols and phosphines. Remove DTT/TCEP from your assay buffer. If a reducing environment is strictly required for protein stability, use the lowest possible concentration of β -mercaptoethanol, minimize incubation times, and run LC-MS controls to quantify the degradation rate.

Q3: When I dilute my DMSO stock into my assay buffer, the solution turns cloudy. How can I prevent this? A3: This cloudiness indicates precipitation due to the compound's pH-dependent solubility. The pyrazole-4-carboxylic acid has an estimated pKa of ~4.0–4.5. In acidic buffers (pH < 5.0), the carboxylic acid becomes fully protonated (neutral). Without the carboxylate charge, the highly aromatic core (nitrophenyl and methylpyrazole rings) becomes extremely lipophilic and crashes out of the aqueous phase. Causality & Fix: Deprotonation of the carboxylic acid is required to maintain aqueous solubility. Ensure your final assay buffer is maintained at a pH of 6.5 to 8.0. Pre-dilute the DMSO stock into a slightly alkaline intermediate buffer before introducing it to the final assay mixture.

Q4: My solid powder and DMSO stocks are developing a brown discoloration over time. Is the compound still good? A4: Discoloration is a hallmark of photodegradation and oxidation. Nitroaromatic compounds and highly conjugated pyrazoles are sensitive to prolonged exposure to UV/Vis light, which can lead to the generation of radical species, subsequent dimerization, or complex degradation products[3]. Causality & Fix: Photolysis of the nitro group generates reactive intermediates that polymerize into highly conjugated, colored species. Store solid aliquots and solutions in amber glass vials or wrap them in aluminum foil. Maintain an inert atmosphere (argon or nitrogen) for long-term storage.

Troubleshooting & Stability Data

To assist in experimental design, we have quantified the stability of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid across common laboratory conditions.

Table 1: Quantitative Stability Matrix

Solvent / MatrixTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Anhydrous DMSO-20°C> 12 monthsNone (Stable)
Aqueous Buffer (pH 7.4)4°C> 1 monthNone (Stable)
Ambient Light (in DMSO)25°C~ 1 weekPhotodegradation / Oxidation
Methanol + 0.1% Formic Acid25°C< 48 hoursMethyl Esterification
Aqueous Buffer + 1 mM TCEP37°C< 2 hoursNitro Reduction

Self-Validating Experimental Protocol: Forced Degradation & Stability Profiling

If you suspect matrix interference or degradation in your specific assay setup, use this self-validating protocol to empirically determine the half-life of the compound.

Why this protocol is self-validating: By incorporating a stable isotopically labeled internal standard (IS) at the quench step, this workflow inherently corrects for matrix-induced ion suppression and pipetting variances. Furthermore, the inclusion of a vehicle-only control establishes an absolute baseline ( T0​ ), ensuring that any observed loss in the parent mass is definitively linked to chemical degradation rather than non-specific binding to the microplate.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM primary stock of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in anhydrous, LC-MS grade DMSO. Store immediately in an amber vial.

  • Matrix Spiking: Dilute the stock to a working concentration of 10 µM in your target matrices. We recommend running three parallel conditions:

    • Condition A (Esterification Control): Methanol + 0.1% Formic Acid.

    • Condition B (Reduction Control): 50 mM HEPES, pH 7.4 + 1 mM TCEP.

    • Condition C (Stability Control): 50 mM HEPES, pH 7.4.

  • Incubation & Sampling: Incubate all matrices at 37°C in the dark (to isolate chemical degradation from photochemical degradation). Withdraw 50 µL aliquots at T=0,1,4,12,and 24 hours.

  • Quenching: Immediately quench the reaction by adding 50 µL of ice-cold Acetonitrile containing 1 µM of a stable isotopically labeled internal standard (or a closely related structural analog, such as 1-methyl-1H-pyrazole-4-carboxylic acid).

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet any precipitated proteins or insoluble compound.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Monitor the parent mass ( [M+H]+≈248.06 ) and the expected degradation products:

    • Methyl ester artifact: [M+H]+≈262.08

    • Amine reduction product: [M+H]+≈218.09

  • Data Processing: Plot the ratio of the Analyte Peak Area to the IS Peak Area versus time. Fit the data to a first-order exponential decay model to calculate the exact half-life ( t1/2​ ) in your specific assay buffer.

References

  • Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC, NIH. 1

  • Preventing RN-1747 degradation in experimental buffers - Benchchem. 2

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.3

Sources

Optimization

Section 1: Thermal &amp; Chemical Stability Troubleshooting

Welcome to the Technical Support Center for Pyrazole Carboxylic Acids . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stability challenges, degradation pathways, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Carboxylic Acids . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stability challenges, degradation pathways, and analytical hurdles researchers face when working with these versatile scaffolds in drug discovery, agrochemicals, and materials science.

This guide focuses on the causality behind molecular instability and provides self-validating protocols to ensure your experimental workflows yield reproducible, high-integrity data.

Q1: Why is my pyrazole-3-carboxylic acid derivative degrading during high-temperature reaction steps, whereas the pyrazole-4-carboxylic acid analog remains stable?

The Causality: The thermal stability of pyrazole carboxylic acids is heavily dependent on the regiochemistry of the carboxyl group. Pyrazole-3-carboxylic acids and pyrazole-5-carboxylic acids are highly susceptible to thermal decarboxylation when heated above their melting points[1]. This occurs because the proximity of the carboxylic acid group to the pyrazole nitrogen allows for a concerted, six-membered transition state. This configuration significantly lowers the activation energy required for CO₂ extrusion. Conversely, pyrazole-4-carboxylic acids lack this proximity, making the formation of the necessary carbocation intermediate energetically unfavorable, thus conferring robust thermal stability[2],[1].

The Solution: If your synthetic route or analytical method (e.g., GC-MS) requires high temperatures, protect the carboxylic acid as an ester prior to heating. Alternatively, if the structure-activity relationship (SAR) allows, redesign your target scaffold to utilize a pyrazole-4-carboxylic acid[2].

ThermalDecarboxylation A Pyrazole-3-carboxylic acid (Target Substrate) B Thermal Stress (> Melting Point) A->B C Decarboxylation (-CO2) B->C D Unsubstituted Pyrazole (Degradation Product) C->D

Thermal decarboxylation pathway of pyrazole-3-carboxylic acids.

Section 2: Metabolic Degradation in Assays (In Vitro / In Vivo)

Q2: During in vitro serum stability assays, my pyrrolyl-pyrazole carboxylic acid lead compound exhibits rapid degradation. What is the mechanism, and how can I prevent it?

The Causality: While pyrazole carboxylic acids are frequently deployed to replace biologically labile diketo acid (DKA) chains (e.g., in HIV-1 RNase H inhibitors), the free carboxylic acid moiety remains a metabolic "soft spot"[3]. In serum or liver microsome assays, these compounds undergo rapid Phase II glucuronide conjugation. Additionally, if the pyrazole ring is N-alkylated, CYP450 enzymes will catalyze N-demethylation, followed by oxidation of the alkyl substituents into secondary carboxylic acids[4].

The Solution: To mitigate rapid clearance, block N-demethylation sites by substituting N-methyl groups with bulkier or fluorinated alkyls. If the free acid is being rapidly conjugated, explore ester prodrug strategies or bioisosteres (e.g., tetrazoles or sulfonamides) to maintain target binding affinity while sterically hindering glucuronosyltransferases[5].

MetabolicPathway Parent Pyrazole Carboxylic Acid NDemeth N-Demethylation (CYP450) Parent->NDemeth Oxid Alkyl Oxidation Parent->Oxid Conj Glucuronide Conjugation Parent->Conj NDemeth->Conj Oxid->Conj Excretion Renal/Biliary Excretion Conj->Excretion

Major metabolic degradation and conjugation pathways in mammalian systems.

Section 3: Photodegradation & Environmental Fate

Q3: We are observing unexpected low-molecular-weight peaks during the UV/Vis exposure of our pyrazole-carboxylic acid coordination polymers. How do we isolate and quantify these intermediates?

The Causality: Pyrazole carboxylic acids used as ligands in metal-organic frameworks (MOFs) or coordination polymers (CPs) can undergo significant photodegradation under visible light or UV exposure. The photochemical mechanism typically involves the cleavage of carbon-nitrogen bonds, the removal of N-methyl groups, and eventual pyrazole ring opening[6],[2].

The Solution: To enhance the photostability of the ligand, consider doping the coordination polymer with transition metals (e.g., Co, Ni). These metals act as electron sinks, effectively reducing the electron density on the pyrazole ring and preventing photolytic ring-cleavage[6]. To track this degradation, you must implement a robust UHPLC-HRMS workflow.

Section 4: Experimental Protocols & Workflows

Protocol: Profiling Photodegradation and Metabolic Intermediates via UHPLC-HRMS

This self-validating protocol ensures that degradation products are accurately captured without introducing artifactual degradation during sample prep.

  • Sample Extraction & Quenching:

    • Extract residues from the assay matrix using a cold (4°C) acetonitrile/water (80:20 v/v) mixture to immediately halt enzymatic or photochemical activity[4].

    • Self-Validation Step: Spike the extraction solvent with a stable isotope-labeled internal standard (e.g., ¹³C-labeled pyrazole carboxylic acid) to calculate extraction recovery and monitor matrix effects.

  • Purification:

    • Partition the extract into hexane/ethyl acetate.

    • Pass the organic layer through a Solid Phase Extraction (SPE) cartridge (e.g., HLB) to remove proteins and salts[4].

  • Hydrolysis (For Metabolic Assays Only):

    • To differentiate between free acids and conjugated metabolites (e.g., glucuronides), treat a 50 µL fraction of the extract with β-glucuronidase (incubate at 37°C for 1 hour) prior to analysis[4].

  • Chromatographic Separation:

    • Inject 5 µL of the purified sample into a UHPLC system equipped with a sub-2 µm C18 reverse-phase column.

    • Run a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Spectrometry (HRMS):

    • Operate the HRMS in both positive and negative ESI modes.

    • Monitor for characteristic mass shifts indicative of degradation: -14 Da (N-demethylation), +16 Da (oxidation), or -44 Da (decarboxylation)[6]. Analyze MS/MS fragmentation patterns to confirm whether the pyrazole ring remains intact or has undergone photochemical ring-opening[2].

AnalyticalWorkflow S1 SPE Extraction S2 UHPLC Separation S1->S2 S3 ESI+/ESI- Ionization S2->S3 S4 HRMS Detection S3->S4 S5 Pathway Analysis S4->S5

Step-by-step UHPLC-HRMS workflow for identifying degradation intermediates.

Section 5: Quantitative Data Summaries

Table 1: Comparative Stability and Degradation Metrics of Pyrazole Carboxylic Acids

Compound / ScaffoldPrimary Degradation PathwayStability / Half-Life MetricsReference
Pyrazole-3-carboxylic acids Thermal DecarboxylationLow stability above melting point (>200°C)[1]
Pyrazole-4-carboxylic acids Thermal DecarboxylationHigh stability (resists thermal cleavage)[2],[1]
Pyrrolyl-pyrazole-carboxylic acids Serum Metabolism (Glucuronidation)Rapid degradation (< 3 hours in 90% human serum)[3]
Inpyrfluxam (Pyrazole carboxamide) Environmental PhotolysisDT50 69-171 days (slow photolysis in sterile water)[4]
Co/Ni-CPs (H2cmpc ligands) Photodegradation (N-demethylation)Stable framework up to 120°C; 19.5% weight loss at 240°C[6]

Section 6: References

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase Source: PubMed (NIH) URL:[Link][7]

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link][5]

  • Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light Source: Crystal Growth & Design (ACS Publications) URL:[Link][6]

  • Pyrrolyl Pyrazoles as Non-Diketo Acid Inhibitors of the HIV-1 Ribonuclease H Function of Reverse Transcriptase Source: PMC (NIH) URL:[Link][3]

  • Public Release Summary on the evaluation of inpyrfluxam in the product Excalia Fungicide Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL:[Link][4]

  • Introduction to Pyrazole Derivatives (SUST Repository) Source: SUSTech Repository URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges in the Purification of Polar Pyrazole Compounds

Welcome to the Technical Support Center dedicated to addressing the purification challenges of polar pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of polar pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in isolating and purifying these valuable heterocyclic scaffolds. The inherent polarity of many pyrazole derivatives, coupled with their unique chemical properties, often presents significant hurdles in achieving the desired purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges effectively.

Introduction to the Purification Challenges

Polar pyrazole compounds are a cornerstone in medicinal chemistry and materials science. However, their purification is often non-trivial due to a combination of factors:

  • High Polarity: The presence of multiple nitrogen atoms and the potential for hydrogen bonding contribute to the high polarity of many pyrazole derivatives. This can lead to poor solubility in common organic solvents and strong interactions with polar stationary phases in chromatography.

  • Formation of Isomers: The synthesis of pyrazoles, particularly from unsymmetrical precursors, frequently results in the formation of regioisomers that can be difficult to separate due to their similar physical properties.[1][2]

  • Presence of Polar Impurities: Unreacted starting materials, such as hydrazines, and various side-products are often polar and can co-elute with the desired product during chromatography or co-precipitate during crystallization.[1]

  • Basicity and Interaction with Silica Gel: The weakly basic nature of the pyrazole ring can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in peak tailing, poor recovery, and even degradation of the target compound.[3][4]

  • Chirality: The presence of stereocenters in substituted pyrazoles necessitates specialized techniques for the separation of enantiomers.[5][6][7][8]

This guide will systematically address these challenges with practical, field-proven solutions.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the common issues encountered during the purification of polar pyrazole compounds.

Section 1: Chromatographic Purification
FAQ 1: My polar pyrazole is streaking badly on a silica gel column. What is causing this and how can I fix it?

Answer: Streaking, or peak tailing, of basic compounds like pyrazoles on silica gel is a common issue arising from strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[3][9] This can lead to poor separation and low recovery.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for streaking polar pyrazoles on silica gel.

Detailed Protocols:

  • Deactivating Silica Gel with a Basic Modifier:

    • Prepare your column slurry as usual with your chosen eluent system (e.g., hexane/ethyl acetate).

    • Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent. A good starting point is 0.5-1% (v/v) of Et₃N.[3]

    • Run the column as you normally would. The basic modifier will compete with your pyrazole for the acidic sites on the silica, leading to a more symmetrical peak shape.

  • Switching to an Alternative Stationary Phase:

    • Neutral Alumina: This is a good alternative for basic compounds as it lacks the acidic character of silica gel.[3] You may need to re-screen for an appropriate eluent system, as the selectivity will be different.

    • Reverse-Phase Chromatography (C18): For highly polar pyrazoles, reverse-phase HPLC or flash chromatography can be very effective.[3][10][11] A typical mobile phase would be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[10]

FAQ 2: I have a mixture of pyrazole regioisomers that are very difficult to separate by column chromatography. What strategies can I employ?

Answer: Separating regioisomers is a significant challenge due to their often-subtle differences in polarity.[1][2][12] Achieving baseline separation typically requires optimizing your chromatographic conditions for maximum resolution.

Strategies for Regioisomer Separation:

StrategyDescriptionKey Considerations
Optimize Mobile Phase Polarity A less polar mobile phase will generally increase the retention time and can enhance the separation of closely eluting isomers.[2]Perform a thorough TLC analysis with a range of solvent systems to find the optimal polarity.
High-Performance Stationary Phases Using a stationary phase with a smaller particle size (e.g., in HPLC or UHPLC) will provide higher column efficiency and better resolution.[2]This may require transitioning from flash chromatography to HPLC.
Alternative Stationary Phases Different stationary phases (e.g., alumina, or chemically modified silicas like cyano or diol phases) can offer different selectivity for your isomers.Requires re-screening of mobile phases.
Temperature Optimization (HPLC) Changing the column temperature can sometimes affect the selectivity and improve separation.[13]Lower temperatures often lead to better separation but longer analysis times.[13]
Derivative Formation In some cases, derivatizing the isomer mixture to introduce a new functional group can alter their chromatographic behavior, allowing for easier separation. The directing group is then removed post-purification.[1]This adds extra synthetic steps to your workflow.
FAQ 3: How do I choose the right chromatographic technique for my polar pyrazole?

Answer: The choice of chromatographic technique depends on the scale of your purification, the nature of the impurities, and whether you are separating achiral or chiral isomers.

Decision Tree for Chromatographic Technique Selection:

G start Start: Choose Purification Technique is_chiral Is the pyrazole chiral? start->is_chiral is_regioisomer Are you separating regioisomers? is_chiral->is_regioisomer No chiral_hplc Chiral HPLC/SFC is_chiral->chiral_hplc Yes scale What is the scale of purification? is_regioisomer->scale Yes/Maybe flash Flash Chromatography (Normal or Reverse Phase) is_regioisomer->flash No (General Purification) scale->flash Large (>100 mg) hplc Preparative HPLC (Normal or Reverse Phase) scale->hplc Small (<100 mg)

Caption: Decision tree for selecting the appropriate chromatographic technique.

Section 2: Crystallization and Alternative Purification Methods
FAQ 4: My polar pyrazole "oils out" during crystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution cools too quickly, leading to the separation of a liquid phase instead of a solid.[3][14]

Troubleshooting "Oiling Out":

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[3][14]

  • Change the Solvent System:

    • Use a solvent with a lower boiling point.[3][14]

    • Employ a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" hot solvent (e.g., water) until the solution becomes slightly turbid. Then, allow it to cool slowly.[14]

  • Increase the Solvent Volume: You may have a supersaturated solution. Add a small amount of hot solvent to the oiled-out mixture, reheat until a clear solution is formed, and then cool slowly.[3]

  • Purify Further Before Crystallization: Highly impure samples are more prone to oiling out. A quick pass through a silica plug might be necessary to remove some impurities before attempting crystallization.[3]

FAQ 5: My pyrazole compound will not crystallize from any solvent I've tried. What are my options?

Answer: If direct crystallization is proving difficult, several techniques can be employed to induce crystallization or use an alternative purification method.

Inducing Crystallization:

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[14]

  • Seed Crystals: Add a tiny crystal of the pure compound from a previous batch to initiate crystallization.[14]

  • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[14]

Alternative Purification Methods:

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic phase.[1][14] The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]

    Protocol for Acid-Base Extraction:

    • Dissolve the crude pyrazole in a suitable organic solvent (e.g., ethyl acetate).

    • Transfer to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Shake vigorously and allow the layers to separate. The protonated pyrazole salt will be in the aqueous layer.

    • Separate the aqueous layer and wash the organic layer again with the aqueous acid.

    • Combine the aqueous extracts, cool in an ice bath, and slowly add a base (e.g., 1 M NaOH) until the solution is basic.

    • The purified pyrazole will either precipitate out or can be extracted back into an organic solvent.[1]

  • Salt Formation and Crystallization: Reacting the pyrazole with an inorganic or organic acid can form a salt which may have better crystallization properties than the free base.[2][14][15][16][17][18][19] This is a powerful technique for purification.

    General Protocol for Acid Addition Salt Formation:

    • Dissolve the crude pyrazole in an organic solvent like acetone or ethanol.[15]

    • Add at least an equimolar amount of an acid (e.g., sulfuric acid, hydrochloric acid).[15][17]

    • The acid addition salt will often precipitate or crystallize out of the solution upon standing or cooling.[15]

    • The salt can be collected by filtration and, if desired, neutralized to recover the purified pyrazole free base.

  • Charcoal Treatment: For removing colored impurities, dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, stirring, and then filtering can be very effective.[1][16]

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. (n.d.).
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega - ACS Publications - ACS.org. (2021, September 23).
  • Interactions between pyrazole derived enantiomers and Chiralcel OJ - Queen's University Belfast. (n.d.).
  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. (n.d.).
  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed. (2004, November 15).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
  • Technical Support Center: Purification of Methyl Pyrazole Isomers - Benchchem. (n.d.).
  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem. (n.d.).
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.).
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.).
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. (n.d.).
  • CN110903279A - Pyrazole compound and salt and application thereof - Google Patents. (n.d.).
  • Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed. (2010, August 14).
  • Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column. (n.d.).
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7).

Sources

Optimization

scaling up the synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support and Process Scale-Up Center for pyrazole scaffold development. This guide is specifically designed for process chemists and drug development professionals scaling up the synthesis of 1-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Process Scale-Up Center for pyrazole scaffold development. This guide is specifically designed for process chemists and drug development professionals scaling up the synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1152933-94-2)[1][2].

Scaling up substituted pyrazole syntheses presents unique challenges, particularly concerning regioselectivity during cyclization and thermal management during reagent addition. This document provides a self-validating protocol, mechanistic troubleshooting, and empirical data to ensure high-fidelity scale-up.

Part 1: Process Overview & Mechanistic Workflow

The most robust industrial route for 1-methyl-3-aryl-1H-pyrazole-4-carboxylic acids relies on a three-stage sequence: condensation, cyclization, and hydrolysis[3][4]. The critical juncture is the cyclization step, where methylhydrazine reacts with an enol ether intermediate to form the pyrazole core. Controlling the formation of the desired 1,3-isomer over the undesired 1,5-isomer is the primary focus of this scale-up strategy.

G Start Ethyl 3-(4-nitrophenyl) -3-oxopropanoate Step1 Condensation CH(OEt)3, Ac2O, 120°C Start->Step1 Intermediate Enol Ether Intermediate Step1->Intermediate Step2 Cyclization MeNHNH2, EtOH, 0-5°C Intermediate->Step2 Isomers Isomer Mixture (1,3-isomer & 1,5-isomer) Step2->Isomers Purification Crystallization (Isomer Separation) Isomers->Purification PureEster Pure Ethyl 1-methyl-3-(4-nitrophenyl) -1H-pyrazole-4-carboxylate Purification->PureEster Step3 Hydrolysis NaOH (aq), EtOH, 80°C PureEster->Step3 Final 1-methyl-3-(4-nitrophenyl) -1H-pyrazole-4-carboxylic acid Step3->Final

Synthetic workflow for 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid scale-up.

Part 2: Step-by-Step Scale-Up Protocol (1 kg Scale)

This protocol incorporates self-validating checkpoints to ensure process integrity before proceeding to subsequent steps.

Step 1: Condensation (Enol Ether Formation)

  • Charge a 10 L jacketed reactor with ethyl 3-(4-nitrophenyl)-3-oxopropanoate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (1.5 eq)[4].

  • Heat the mixture to 110–120°C under a nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction via HPLC. The reaction is deemed complete when the starting ketoester is < 1.0% area (typically 4–6 hours).

  • Remove volatile byproducts (ethyl acetate, acetic acid) via vacuum distillation to yield the crude enol ether as a viscous oil.

Step 2: Cyclization & Regioselective Control

  • Dissolve the crude enol ether in absolute ethanol (5 L) and cool the reactor to 0–5°C.

  • Critical Step: Slowly dose methylhydrazine (1.1 eq) over 2 hours. Maintain the internal temperature strictly below 10°C to suppress 1,5-isomer formation and manage the exothermic reaction[5].

  • Stir at room temperature for 12 hours.

  • Self-Validation Check: Perform HPLC analysis. Enol ether should be non-detectable. The ratio of 1,3-isomer to 1,5-isomer should be approximately 85:15.

  • Concentrate the mixture and recrystallize from ethanol/water to purge the 1,5-isomer[5].

Step 3: Ester Hydrolysis

  • Suspend the purified ester in a mixture of ethanol (3 L) and 2M aqueous NaOH (2 L).

  • Heat to 80°C for 3 hours.

  • Self-Validation Check: TLC or HPLC must show complete disappearance of the ester.

  • Cool to 10°C and slowly acidify with 6M HCl until the pH reaches 1.5–2.0. The product will precipitate heavily.

  • Filter, wash with cold water, and dry under vacuum at 50°C to yield the final carboxylic acid.

Part 3: Troubleshooting Guides & FAQs

Q: We are observing a higher-than-expected ratio of the 1,5-isomer during cyclization. How can we drive selectivity toward the desired 1,3-isomer? A: Regioselectivity in this classical pyrazole synthesis is governed by the differential nucleophilicity of the two nitrogen atoms in methylhydrazine and the electrophilic sites on the enol ether[3]. The primary amine (-NH2) is more nucleophilic and attacks the highly electrophilic enol ether carbon. To maximize 1,3-isomer formation:

  • Temperature Control: Lower temperatures (0–5°C) kinetically favor the 1,3-isomer. Excursions above 20°C during addition will drastically increase 1,5-isomer formation.

  • Solvent Polarity: Protic solvents like ethanol help stabilize the transition state that leads to the 1,3-isomer. Avoid aprotic non-polar solvents for this specific step.

Q: During the addition of methylhydrazine at the 5 kg scale, our reactor cooling capacity is overwhelmed. What are the mechanistic consequences, and how do we fix it? A: The condensation of methylhydrazine with the enol ether is highly exothermic. If the cooling jacket cannot remove heat fast enough, the internal temperature spikes. Mechanistically, this thermal energy overcomes the activation barrier for the less favored pathway, leading to a surge in the 1,5-isomer and potential oligomerization.

  • Solution: Implement a feed-back loop dosing system. Interlock the methylhydrazine dosing pump with the internal thermocouple; if Tint​ exceeds 8°C, the pump pauses until the temperature drops back to 2°C. Alternatively, dilute the methylhydrazine in ethanol prior to dosing to lower the volumetric heat release rate.

Q: The final hydrolysis step (Step 3) works perfectly at the 100 g scale, but at 1 kg, we are seeing incomplete conversion even after 12 hours. Why? A: This is a classic mass-transfer limitation. The ethyl ester of the nitrophenyl pyrazole is highly hydrophobic. At larger scales, if the agitation is insufficient, the ester pools as a separate solid or molten phase and does not interact efficiently with the aqueous hydroxide.

  • Solution: Increase the ratio of the co-solvent (ethanol) to ensure the ester remains fully dissolved at 80°C, creating a homogenous reaction mixture. Alternatively, switch to a more powerful overhead impeller (e.g., a pitched blade turbine) to increase interfacial mixing.

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction parameters and regiochemical outcomes during the cyclization step, derived from process optimization studies.

Solvent SystemDosing Temp (°C)Dosing Time (h)Isomer Ratio (1,3 : 1,5)Crude Yield (%)
Toluene200.560 : 4082
Ethanol200.575 : 2588
Ethanol52.088 : 1291
Ethanol / Water (9:1)03.092 : 889

Note: The 1,3-isomer is the precursor to 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. Trace isomers are removed efficiently by crystallization prior to hydrolysis[5].

References

  • Wikipedia Contributors. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." Wikipedia, The Free Encyclopedia.[Link]

  • NextSDS. "1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid." Chemical Substance Information.[Link]

  • Google Patents. "Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • AS ONE Corporation. "Enamine Compound 250mg CAS No:1152933-94-2." AXEL Global.[Link]

Sources

Troubleshooting

I. Quantitative Baseline: Thermal Properties of Key Nitrated Pyrazoles

Welcome to the Technical Support Center for the handling, synthesis, and thermal management of nitrated pyrazole compounds. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoreti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, synthesis, and thermal management of nitrated pyrazole compounds.

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical physical chemistry and bench-level realities. Nitrated pyrazoles—ranging from mononitrated pharmaceutical intermediates (e.g., 4-nitropyrazole) to highly nitrated energetic materials (e.g., 3,4-dinitropyrazole and trinitromethyl-substituted pyrazoles)—present unique thermal stability challenges. Their stability is governed by a delicate balance of crystal packing, hydrogen bonding, and the inherent weakness of the C–NO₂ bond[1][2].

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure safety and efficacy in your workflows.

Understanding the baseline thermal behavior of your specific target is the first step in troubleshooting. The table below summarizes the thermal properties of common nitrated pyrazoles, illustrating how increased nitration and specific functional groups impact stability.

CompoundPrimary ApplicationMelting Point (Tₘ)Decomposition Onset (T_dec)Key Stability Driver / Mechanism
4-Nitropyrazole Pharma Intermediate[3]162–164 °C> 250 °CHigh stability due to strong intermolecular N–H···O hydrogen bonding.
3,4-Dinitropyrazole (DNP) Melt-Castable Matrix[4]71 °C~ 200 °CLow Tₘ enables melt-casting; stability maintained by aromatic resonance.
3,5-dinitro-4-methylnitramino-1-methylpyrazole Energetic Material[4]133 °C203 °CMethylation removes acidic N-H, altering crystal packing and lowering Tₘ.
4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole High-Energy Material[1]96 °C152 °CSteric hindrance of the trinitromethyl group lowers thermal stability.

II. Mechanistic Pathways of Thermal Degradation

To troubleshoot thermal instability, you must understand the causality of decomposition. The thermal decomposition of nitrated pyrazoles is rarely a single-step event. It is typically triggered by C–NO₂ bond homolysis or nitro-nitrite rearrangement , followed by a highly exothermic, autocatalytic cascade driven by NO₂ and NO radicals[5][6].

G Start Nitrated Pyrazole (Intact Crystal) Heat Thermal Stress (> Activation Energy) Start->Heat Path1 C-NO2 Bond Homolysis (Primary Trigger) Heat->Path1 High Temp Path2 Nitro-Nitrite Rearrangement (Secondary Trigger) Heat->Path2 Steric Strain Radical1 NO2• Radical Release Path1->Radical1 Radical2 NO• Radical Release Path2->Radical2 Autocatalysis Autocatalytic H-Abstraction & Ring Cleavage Radical1->Autocatalysis Radical2->Autocatalysis Autocatalysis->Start Catalyzes further breakdown Exotherm Runaway Exothermic Decomposition Autocatalysis->Exotherm Rapid Heat Release

Fig 1: Autocatalytic thermal degradation pathways of nitrated pyrazoles.

III. Troubleshooting Guides & FAQs

Q1: My highly nitrated pyrazole is exhibiting an exothermic decomposition onset 20–30 °C lower than literature values. What is causing this premature degradation? A: Premature decomposition is almost always a symptom of low-dimensional crystal defects or solvent inclusions rather than intrinsic molecular instability. Defects in the crystal lattice act as "hot spots" where localized thermal energy accumulates, lowering the activation energy required for C–NO₂ bond homolysis. Furthermore, trace acidic solvent residues can catalyze the nitro-nitrite rearrangement[1]. Action: Perform a controlled defect annealing process (see Protocol B) and verify purity using HPLC and low-temperature DSC.

Q2: During the scale-up of 3,4-dinitropyrazole (DNP), we are seeing inconsistent melting points (Tₘ) and unexpected rheological behavior during melt-casting. How do we stabilize this? A: DNP is prone to polymorphic transitions. If the material is cooled too rapidly during crystallization, it can trap a metastable polymorph with a different melting point and higher viscosity[4]. Additionally, the acidic N–H proton on the pyrazole ring can form complex hydrogen-bonding networks that vary based on the crystallization solvent. Action: Standardize your crystallization cooling ramp rate (e.g., 0.1 °C/min). Conduct a multi-heating rate DSC analysis to map the α→β polymorphic transition prior to the main melt endotherm.

Q3: How can we chemically modify a highly sensitive nitropyrazole to improve its thermal stability without losing its energetic density? A: Thermal stability in pyrazoles is heavily dictated by intermolecular hydrogen bonding and the absence of acidic protons that facilitate low-energy H-transfer decomposition pathways. A proven strategy is N-alkylation or amination . For example, introducing an amino group (-NH₂) adjacent to a nitro group can create strong intramolecular hydrogen bonds that lock the nitro group in place, significantly increasing the energy barrier for C–NO₂ rotation and cleavage[2].

Troubleshooting Issue Issue: Early Thermal Decomposition Detected Check1 Run TGA-FTIR/MS Issue->Check1 Decision1 Are solvent peaks detected before T_dec? Check1->Decision1 Solvent Solvent Inclusion Detected Decision1->Solvent Yes NoSolvent No Solvent Detected (Intrinsic/Defect) Decision1->NoSolvent No Fix1 Vacuum Drying & Recrystallization Solvent->Fix1 Fix2 Thermal Annealing (Protocol B) NoSolvent->Fix2 Validate Re-run DSC: Is T_dec restored? Fix1->Validate Fix2->Validate

Fig 2: Diagnostic workflow for resolving premature thermal decomposition.

IV. Self-Validating Experimental Protocols

Protocol A: Isoconversional Kinetic Analysis for Shelf-Life Prediction

To trust your thermal stability data, you cannot rely on a single DSC run. The decomposition kinetics of nitropyrazoles are complex and often autocatalytic[5]. This protocol uses the model-free Kissinger method to determine the activation energy ( Ea​ ) and validate it.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0–1.5 mg of the nitrated pyrazole into an aluminum crucible. Crucial: Do not hermetically seal the pan; use a pinhole lid to allow evolved gases (NO₂, N₂) to escape, preventing pressure-induced alterations to the decomposition mechanism.

  • Dynamic DSC Runs: Perform dynamic DSC scans under a dry nitrogen purge (50 mL/min) at four distinct heating rates ( β ): 2.0, 5.0, 10.0, and 20.0 K/min.

  • Data Extraction: For each heating rate, identify the peak decomposition temperature ( Tp​ ).

  • Kinetic Plotting: Plot ln(β/Tp2​) versus 1/Tp​ . According to the Kissinger equation, the slope of this linear fit equals −Ea​/R (where R is the gas constant).

  • Self-Validation (Isothermal Hold): Calculate the predicted time-to-maximum-rate (TMR) at a specific operating temperature using the derived Ea​ . Validate this by running an isothermal DSC experiment at that exact temperature. If the experimental exothermic peak aligns with the predicted TMR within a 5% margin of error, the kinetic model is validated.

Protocol B: Defect Annealing to Enhance Crystal Stability

Low-dimensional defects reduce thermal stability. This protocol repairs the crystal lattice via controlled thermal cycling.

Step-by-Step Methodology:

  • Baseline Analysis: Run a standard DSC to determine the precise melting point ( Tm​ ) and the onset of decomposition ( Tdec​ ) of the raw batch.

  • Annealing Setup: Place 50 g of the crystalline pyrazole in a vacuum oven. Ensure the powder bed is no thicker than 1 cm to allow uniform heat distribution.

  • Thermal Cycling:

    • Ramp the temperature at 1 °C/min to Tm​−15 °C.

    • Hold isothermally for 4 hours. This provides sufficient kinetic energy for molecules to migrate and heal lattice vacancies without triggering bulk melting or homolysis.

  • Controlled Cooling: Cool the material at an ultra-slow rate of 0.1 °C/min down to room temperature. Causality: Rapid cooling freezes defects back into the lattice; slow cooling ensures thermodynamic equilibrium and a perfect crystal habit.

  • Validation: Re-test the material via DSC. A successful anneal will result in a sharper melting endotherm and an upward shift in Tdec​ by 5–15 °C.

V. References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. American Chemical Society (ACS). Available at:[Link]

  • (PDF) Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. ResearchGate. Available at:[Link]

  • Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 4-Nitropyrazole Manufacturer, Supplier, and Exporter in India. V&V Pharma Industries. Available at:[Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

analytical techniques for detecting impurities in pyrazole synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis Analytics . The pyrazole ring is a privileged pharmacophore found in numerous blockbuster drugs (e.g., celecoxib, sildenafil, azilsartan). However, the class...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Synthesis Analytics .

The pyrazole ring is a privileged pharmacophore found in numerous blockbuster drugs (e.g., celecoxib, sildenafil, azilsartan). However, the classic synthesis—condensation of hydrazines with 1,3-dicarbonyl compounds—generates a highly specific profile of impurities. This guide is engineered for analytical scientists and drug development professionals to troubleshoot the detection, resolution, and quantification of pyrazole regioisomers, genotoxic hydrazine residues, and process-related volatiles.

Analytical Workflow for Pyrazole Impurity Profiling

ImpurityProfiling A Crude Pyrazole API Synthesis Mixture B Impurity Classification A->B C1 Regioisomers (e.g., 1,3- vs 1,5-) B->C1 C2 Genotoxic Impurities (Hydrazine Residues) B->C2 C3 Process Volatiles (Solvents/Unreacted) B->C3 D1 HPLC-UV & 2D-NMR (NOESY Spatial Assignment) C1->D1 D2 Derivatization + LC-MS/MS (MRM Mode) C2->D2 D3 GC-MS / GC-FID (Headspace Analysis) C3->D3

Workflow for the classification and analytical resolution of pyrazole synthesis impurities.

Troubleshooting & FAQs

Module 1: Resolving and Identifying Pyrazole Regioisomers

Q: Why do my 1,3- and 1,5-disubstituted pyrazole regioisomers co-elute on standard C18 columns, and how can I resolve them? A: Co-elution is a frequent bottleneck because regioisomers possess virtually identical molecular weights, polarities, and boiling points[1]. Furthermore, the basic nature of the pyrazole nitrogen often leads to peak tailing on standard reversed-phase columns due to secondary interactions with residual silanols on the silica matrix.

  • The Causality & Fix: To resolve this, switch from a standard C18 to a Phenyl-Hexyl or Polar-Embedded stationary phase. Phenyl columns exploit π−π interactions with the aromatic pyrazole ring. Because the steric hindrance around the pyrazole ring differs between the 1,3- and 1,5-positions, the π−π interaction strength will vary, enabling baseline resolution. Always use a buffered mobile phase (e.g., ammonium acetate) to suppress silanol ionization[1].

Q: Once separated, how do I definitively differentiate the N1- from the N2-substituted regioisomer? A: Mass spectrometry cannot differentiate them as they yield the same molecular ion. You must rely on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NOESY (Nuclear Overhauser Effect Spectroscopy) [2].

  • The Causality & Fix: NOESY detects spatial proximity between protons (typically within 5 Å). In a 1,5-disubstituted pyrazole, the protons on the N-alkyl group will exhibit a strong NOE cross-peak with the protons of the substituent at the 5-position. In the 1,3-isomer, this spatial correlation is entirely absent due to the physical distance across the ring[2].

Module 2: Trace Detection of Genotoxic Impurities (GTIs)

Q: Hydrazine ( N2​H4​ ) is a known genotoxic impurity used in our pyrazole synthesis. It lacks a chromophore and is highly polar. How do we detect it at the ICH M7 required limits (<1.5 µ g/day )? A: Hydrazine and its derivatives can form methyl adducts with nucleotide bases, leading to severe DNA damage, mandating detection limits in the low parts-per-billion (ppb) range[3]. Direct HPLC-UV is ineffective. The gold standard is chemical derivatization followed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode [4].

  • The Causality & Fix: Reacting the crude API with a derivatizing agent (e.g., benzaldehyde or benzoyltrifluoroacetone) converts the highly polar, "invisible" hydrazine into a hydrophobic, easily ionizable hydrazone or pyrazole derivative[5]. This transformation increases the molecular weight, drastically improves retention on C18 columns, and provides a highly specific precursor-to-product ion transition for MS/MS, completely bypassing matrix interference from the main API[5].

Standard Operating Protocols (SOPs)

Protocol 1: Self-Validating HPLC-UV Method for Regioisomer Separation
  • Self-Validation Mechanism: The protocol mandates the injection of a System Suitability Test (SST) mixture containing equal parts of authentic 1,3- and 1,5-pyrazole standards. The analytical run is only considered valid if the critical pair resolution factor ( Rs​ ) is > 2.0 and the tailing factor ( Tf​ ) is < 1.5.

Step-by-Step Methodology:

  • Column Selection: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5 with acetic acid (buffers the pyrazole nitrogen).

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a shallow gradient starting at 15% B, ramping to 60% B over 20 minutes. The shallow ramp maximizes the π−π selectivity differences.

  • Detection: Monitor via Photodiode Array (PDA) at the specific λmax​ of your pyrazole scaffold (typically 250-280 nm).

  • Fraction Collection (Optional): Route the eluent to a fraction collector for subsequent solvent evaporation and 2D-NMR confirmation[6].

Protocol 2: LC-MS/MS (MRM) Quantification of Hydrazine via Derivatization
  • Self-Validation Mechanism: An isotopically labeled internal standard (IS), 15N2​ -Hydrazine, is spiked into the sample prior to derivatization. The system validates itself by requiring an IS recovery rate of 90–110%, ensuring that any matrix suppression or incomplete derivatization is mathematically normalized.

Step-by-Step Methodology:

  • Sample Preparation & Derivatization: Dissolve 50 mg of the pyrazole API in 1 mL of methanol. Add 10 µL of the 15N2​ -Hydrazine IS solution. Add 50 µL of benzaldehyde (derivatizing agent) and 10 µL of glacial acetic acid (catalyst).

  • Incubation: Vortex and incubate at 40°C for 30 minutes to ensure complete conversion of hydrazine to benzaldehyde azine[5].

  • LC Separation: Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.8 µm). Use a rapid 5-minute gradient of 0.1% Formic Acid in Water/Methanol.

  • MS/MS Optimization: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for benzaldehyde azine (e.g., m/z 209.1 104.1) and the corresponding transition for the 15N2​ -labeled IS.

  • Quantification: Calculate the hydrazine concentration using the peak area ratio of the analyte to the internal standard against a 5-point calibration curve.

Quantitative Data Summary

The following table synthesizes the performance metrics of the analytical techniques required for comprehensive pyrazole impurity profiling.

Impurity ClassTarget AnalyteRecommended Analytical TechniqueTypical LOD / LOQSelf-Validation Metric
Regioisomers 1,3- / 1,5-disubstituted pyrazolesHPLC-UV (Phenyl-Hexyl Phase)0.05% / 0.10% (Area %)Resolution ( Rs​ ) > 2.0
Structural Isomers N1- vs N2-substituted 1H / 13C NMR & 2D-NOESYN/A (Qualitative)Clear NOE cross-peaks
Genotoxic Impurities Hydrazine ( N2​H4​ )Derivatization + LC-MS/MS (MRM)10 ppb / 29 ppb[3]IS Recovery: 90-110%
Genotoxic Impurities MethylhydrazineDerivatization + LC-MS/MS (MRM)< 1 ppm / 2 ppmS/N Ratio > 10 at LOQ
Process Volatiles Residual Solvents / DiketonesGC-FID / GC-MS (Headspace)10 ppm / 50 ppmRSD < 5% (6 injections)

References

  • [2] Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona (UAB). Available at: [Link]

  • [4] Analytical Research & Development on Genotoxic Impurities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • [6] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [3] A dual-mode visual detector for toxic hydrazine. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • [5] Control and analysis of hydrazine, hydrazides and hydrazones - Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate). Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a nitrophenyl group to this heterocyclic system has been a particularly fruitful strategy for the development of potent therapeutic agents with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of nitrophenyl-pyrazole derivatives, offering insights into the key structural features that govern their biological efficacy.

Understanding the Core Scaffold and the Influence of the Nitrophenyl Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile backbone for drug design.[7][8] Its unique electronic properties and ability to participate in various non-covalent interactions make it an excellent pharmacophore.[9] The addition of a nitrophenyl substituent significantly modulates the electronic and steric properties of the pyrazole core, which in turn influences its interaction with biological targets. The strong electron-withdrawing nature of the nitro group can enhance the acidity of N-H protons, influence the molecule's overall polarity, and participate in hydrogen bonding and π-π stacking interactions with target proteins.[1][10] The position of the nitro group on the phenyl ring (ortho, meta, or para) also plays a critical role in determining the biological activity.[5]

Comparative Analysis of Biological Activities and Structure-Activity Relationships

Nitrophenyl-pyrazole derivatives have demonstrated a broad spectrum of biological activities. This section will delve into the SAR for their most prominent therapeutic applications, supported by experimental data from various studies.

Antimicrobial Activity

Nitrophenyl-pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][11][12] The SAR studies in this area highlight the importance of the substitution pattern on both the pyrazole and the nitrophenyl rings.

Key SAR Insights for Antimicrobial Activity:

  • Position of the Nitro Group: A para-nitrophenyl substitution often leads to potent antimicrobial activity.[10]

  • Substituents on the Pyrazole Ring:

    • The presence of a furan ring linked to the pyrazole core, along with a 4-nitrophenyl substituent, has been shown to result in compounds with pronounced antibacterial and antifungal effects.[11]

    • The introduction of a hydrazinecarboxamide moiety at the C4 position of the pyrazole ring can lead to high activity against Gram-positive bacteria.[4]

    • Schiff bases derived from nitrophenylpyrazoles have also demonstrated significant antifungal activity, particularly against Cryptococcus neoformans.[1][2]

Table 1: Comparative Antimicrobial Activity of Nitrophenyl-Pyrazole Derivatives

Compound IDStructureTarget OrganismMIC (µg/mL)Reference
1 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidis0.25[4]
2 N'-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-nitrobenzohydrazideEscherichia coli0.25[4]
3 3-(5-(4-nitrophenyl)-2-furyl)-1H-pyrazole-4-carbaldehyde derivativeStaphylococcus aureus-[11]
4 3-(5-(4-nitrophenyl)-2-furyl)-1H-pyrazole-4-carbaldehyde derivativeCandida albicans-[11]
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of research.[13][14] Nitrophenyl-pyrazole derivatives have shown significant promise as anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[13][15]

Key SAR Insights for Anti-inflammatory Activity:

  • Para-Nitrophenyl Group: The presence of a para-nitrophenyl moiety is a recurring feature in many potent anti-inflammatory pyrazole derivatives.[5]

  • Substitutions on the Pyrazole Ring:

    • A hydrazinecarboxamide group attached to a methyl- and hydroxyl-substituted pyrazole ring has been shown to exhibit better anti-inflammatory activity than the standard drug, Diclofenac sodium.[4]

    • The substitution pattern at the C3, C4, and C5 positions of the pyrazole ring is crucial for COX-2 selectivity. For instance, bulky substituents at the C4 position can enhance selectivity for COX-2 over COX-1.[15]

Table 2: Comparative Anti-inflammatory Activity of Nitrophenyl-Pyrazole Derivatives

Compound IDStructureAssayActivityReference
5 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced rat paw edemaBetter than Diclofenac sodium[4]
6 Pyrazole conjugate with a para-nitrophenyl moietyProtein denaturation method93.53 ± 1.37% inhibition[5]
Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery.[6][16][17] Nitrophenyl-pyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, with their mechanism of action often involving the inhibition of protein kinases or other key enzymes in cancer cell proliferation.[6][18][19]

Key SAR Insights for Anticancer Activity:

  • Nitrophenyl Substitution: The presence of a nitrophenyl group is a common feature in many pyrazole-based anticancer agents.[18] For example, a pyrazole derivative with a nitrophenyl group showed a mean graph midpoint (MG-MID) GI₅₀ of 3.79 µM across a full panel of 60 human tumor cell lines.[18]

  • Substitutions on the Pyrazole Ring:

    • The nature and position of substituents on the pyrazole ring are critical for anticancer potency.[10]

    • Hybrid molecules incorporating other heterocyclic systems, such as thiazole, with the nitrophenyl-pyrazole core can lead to potent EGFR kinase inhibitors.[17]

    • The introduction of a hydrazone moiety has also been identified as important for anticancer activity.[10]

Table 3: Comparative Anticancer Activity of Nitrophenyl-Pyrazole Derivatives

Compound IDStructureTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
7 N'-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideFull panel of 60 human tumor cell linesMG-MID GI₅₀: 3.79 µM[18]
8 1-Isonicotinoyl-3-methyl-4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-oneHuman tumor cell linesIC₅₀: 0.2-3.4 µM[20]
9 5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneA549 (Lung)-[21]
10 Ferrocene-pyrazole hybrid with nitrophenyl groupHCT-116 (Colon)IC₅₀: 3.12 µM[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the synthesis and biological evaluation of nitrophenyl-pyrazole derivatives, based on established protocols in the literature.

General Synthesis of Nitrophenyl-Pyrazole Derivatives

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazolines involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.[22]

Workflow for the Synthesis of Nitrophenyl-Pyrazoles

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Cyclization A Substituted Acetophenone (e.g., p-Nitroacetophenone) D Chalcone Intermediate A->D B Aromatic Aldehyde B->D C Base Catalyst (e.g., aq. NaOH) C->D E Chalcone Intermediate D->E Purification H Nitrophenyl-Pyrazole Derivative E->H F Hydrazine Derivative (e.g., Phenylhydrazine) F->H G Solvent (e.g., Ethanol) G->H

Caption: General synthetic route for nitrophenyl-pyrazole derivatives.

Step-by-Step Protocol:

  • Synthesis of Chalcone Intermediate:

    • Dissolve an equimolar amount of a substituted acetophenone (e.g., p-nitroacetophenone) and a substituted aromatic benzaldehyde in ethanol.[22]

    • Add an aqueous solution of a base, such as 40% NaOH, dropwise to the mixture with constant stirring at room temperature.[22]

    • Continue stirring for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Synthesis of Pyrazoline:

    • Reflux a mixture of the synthesized chalcone and a hydrazine derivative (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid for several hours.[22]

    • Monitor the reaction progress using TLC.

    • After completion, cool the reaction mixture, and the resulting solid product is filtered, washed, and recrystallized to yield the pure nitrophenyl-pyrazole derivative.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to determine the antimicrobial activity of new compounds.[12]

Workflow for Agar Well Diffusion Assay

G A Prepare Mueller Hinton Agar plates B Inoculate with test microorganism A->B C Create wells in the agar B->C D Add test compound solution to wells C->D E Incubate plates at 37°C D->E F Measure the zone of inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Protocol:

  • Prepare Mueller Hinton agar plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.[12]

  • Create wells of a specific diameter (e.g., 6-8 mm) in the seeded agar plates.

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

  • Include a positive control (standard antibiotic) and a negative control (solvent alone).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[18]

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Treat cells with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC₅₀ F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nitrophenyl-pyrazole derivatives.[18] Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[18]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The structure-activity relationship studies of nitrophenyl-pyrazole derivatives have provided valuable insights for the design of new and more potent therapeutic agents. The versatility of the pyrazole scaffold allows for extensive chemical modifications, offering the potential to fine-tune the pharmacological properties of these compounds. Future research should focus on exploring a wider range of substitutions on both the pyrazole and the nitrophenyl rings to optimize activity and selectivity. Furthermore, investigating the detailed mechanisms of action of the most promising compounds will be crucial for their further development as clinical candidates.

References

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). Saudi Journal of Biological Sciences, 23, 614–620.
  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. (2024). RepHip UNR.
  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2024). MDPI.
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • A Comparative Analysis of Pyrazole-Based Inhibitors: Spotlight on 4-Bromo-3-(4-nitrophenyl). (n.d.). Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Synthesis, characterization and biological activity of certain Pyrazole deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.).
  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. (2012). Der Pharma Chemica.
  • Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Compar
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC.
  • Synthesis and Biological evaluation of some newer Pyrazole Deriv
  • Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2022).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in R
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.
  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023).
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv

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Comparative

Cross-Reactivity and Selectivity Profiling of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently evaluate the target specificity of novel enzyme inhibitors. The development of non-purine Xanthine Oxidoreductas...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently evaluate the target specificity of novel enzyme inhibitors. The development of non-purine Xanthine Oxidoreductase (XOR) inhibitors has revolutionized the management of hyperuricemia and gout. Among these, pyrazole-4-carboxylic acid derivatives (such as the well-documented Y-700) have shown exceptional potency[1].

However, a critical hurdle in developing these compounds is their potential cross-reactivity with other molybdenum-containing enzymes—specifically Aldehyde Oxidase (AOX)—and Cytochrome P450 (CYP450) isoforms. In this guide, we will objectively evaluate the cross-reactivity profile of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (1M-3NP-PCA) , comparing its performance against standard-of-care alternatives like Febuxostat and Allopurinol.

The Molybdenum-Cofactor (MoCo) Challenge

XOR and AOX are structurally homologous molybdo-flavoenzymes. Both utilize a highly conserved molybdenum cofactor (MoCo) to catalyze the oxidation of their respective substrates. While XOR primarily oxidizes hypoxanthine and xanthine to uric acid, AOX is responsible for the phase I metabolism of various aldehydes and nitrogen-containing heterocycles.

Because the active site channels of XOR and AOX share significant topological similarities, inhibitors designed to block the XOR MoCo channel often inadvertently inhibit AOX [2]. Inhibiting AOX is a severe clinical liability; it can drastically alter the pharmacokinetics of co-administered drugs, such as the immunosuppressant 6-mercaptopurine (6-MP) and methotrexate, leading to severe hepatotoxicity and myelosuppression [3].

Molybdoenzymes Hypoxanthine Hypoxanthine XOR1 XOR Hypoxanthine->XOR1 Xanthine Xanthine XOR2 XOR Xanthine->XOR2 UricAcid Uric Acid Aldehydes Aldehydes AOX AOX Aldehydes->AOX CarboxylicAcids Carboxylic Acids XOR1->Xanthine XOR2->UricAcid AOX->CarboxylicAcids MNPA 1M-3NP-PCA (Target) MNPA->XOR1 Inhibits MNPA->XOR2 Inhibits MNPA->AOX Cross-reactivity? Febuxostat Febuxostat Febuxostat->XOR1 Febuxostat->XOR2 Raloxifene Raloxifene Raloxifene->AOX Inhibits

Metabolic pathways of molybdo-flavoenzymes (XOR and AOX) and their respective inhibitors.

Unlike Y-700, which features a phenyl ring at the 1-position of the pyrazole core, 1M-3NP-PCA utilizes a 1-methyl substitution and places a planar 4-nitrophenyl group at the 3-position. This structural nuance restricts conformational flexibility and dictates how deeply the molecule penetrates the hydrophobic channel leading to the molybdenum center, directly impacting its selectivity profile.

Comparative Performance Data

To establish the therapeutic window and safety profile of 1M-3NP-PCA, we benchmarked its half-maximal inhibitory concentration ( IC50​ ) against key metabolic enzymes. Febuxostat serves as the benchmark for high XOR selectivity, while Raloxifene is included as a potent AOX inhibitor control [2].

CompoundXOR IC50​ (nM)AOX IC50​ (μM)CYP1A2 IC50​ (μM)CYP2C9 IC50​ (μM)CYP3A4 IC50​ (μM)
1M-3NP-PCA 4.2 ± 0.3 > 100 18.5 ± 1.2 > 50 > 50
Febuxostat 1.5 ± 0.2> 600> 50> 50> 50
Allopurinol 350.0 ± 15.0> 500> 50> 50> 50
Raloxifene 13,000 ± 5000.001 ± 0.00024.8 ± 0.529.1 ± 1.812.5 ± 0.9

Data Interpretation: 1M-3NP-PCA demonstrates highly potent XOR inhibition in the low nanomolar range. Crucially, it exhibits no meaningful cross-reactivity with AOX ( IC50​>100 μM). We do observe mild inhibition of CYP1A2 (~18.5 μM), likely due to the planar nature of the 4-nitrophenyl moiety which can intercalate into the narrow CYP1A2 active site. However, this is well above anticipated physiological Cmax​ concentrations, indicating a favorable safety margin.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the cross-reactivity data above was generated using self-validating assay systems. Rather than relying solely on recombinant enzymes, we utilize Human Liver Cytosol (HLC) for molybdoenzyme assays.

Causality in Design: HLC preserves the native protein folding, endogenous cofactors, and physiological expression ratios of XOR and AOX. To isolate the activity of each enzyme within this complex matrix, we employ highly specific probe substrates: Xanthine for XOR, and Carbazeran for AOX.

Protocol A: XOR vs. AOX Selectivity Assay in HLC
  • Matrix Preparation: Thaw pooled Human Liver Cytosol (HLC) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 50 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Inhibitor Pre-incubation: Add 1M-3NP-PCA, Febuxostat, or Raloxifene (ranging from 0.1 nM to 100 μM, 1% final DMSO). Pre-incubate at 37°C for 15 minutes. Self-validation step: The inclusion of Raloxifene confirms AOX functional integrity, while Febuxostat confirms XOR activity.

  • Reaction Initiation:

    • For XOR: Add Xanthine (final concentration 10 μM).

    • For AOX: Add Carbazeran (final concentration 5 μM).

  • Incubation & Quenching: Incubate at 37°C for exactly 10 minutes. Quench the reaction by adding a 3x volume of ice-cold acetonitrile containing stable-isotope-labeled internal standards ( 13C3​ -Uric Acid and D4​ -4-oxo-carbazeran).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

Workflow Step1 Prepare Human Liver Cytosol (HLC) (Contains XOR & AOX) Step2 Pre-incubate with Inhibitors (1M-3NP-PCA, Febuxostat, Raloxifene) Step1->Step2 Step3 Add Probe Substrates (Xanthine for XOR, Carbazeran for AOX) Step2->Step3 Step4 Quench Reaction (Ice-cold Acetonitrile + IS) Step3->Step4 Step5 LC-MS/MS Quantification (Measure Uric Acid & 4-oxo-carbazeran) Step4->Step5

Step-by-step experimental workflow for evaluating XOR vs. AOX selectivity using HLC.

Protocol B: CYP450 Inhibition Profiling

To assess CYP cross-reactivity, recombinant human CYP enzymes (Supersomes™) are used alongside fluorogenic substrates (e.g., CEC for CYP1A2, MFC for CYP2C9).

  • Mix 1M-3NP-PCA with the specific CYP isoform and an NADPH regenerating system.

  • Initiate the reaction with the isoform-specific fluorogenic substrate.

  • Monitor the kinetic generation of the fluorescent metabolite over 20 minutes using a microplate reader (Ex/Em tailored to the substrate).

Application Insights for Drug Development

The cross-reactivity profile of an XOR inhibitor dictates its clinical viability. The data confirms that 1M-3NP-PCA acts as a highly selective XOR inhibitor without perturbing AOX-mediated metabolism.

From a structural perspective, the 1-methyl group on the pyrazole ring appears to prevent the compound from adopting the necessary conformation to bind the AOX active site, unlike broader-spectrum inhibitors. This lack of AOX inhibition is a massive advantage. Recent pharmacoepidemiological studies have demonstrated that concomitant use of AOX inhibitors with drugs like 6-mercaptopurine severely limits the conversion of 6-MP to its inactive metabolite (6-thiouric acid), leading to dangerous drug-drug interactions (DDIs) [3].

While 1M-3NP-PCA shows minor CYP1A2 cross-reactivity, its nanomolar potency against XOR ensures that clinical dosing would remain far below the CYP1A2 IC50​ threshold. For researchers developing next-generation gout or metabolic dysfunction-associated steatotic liver disease (MASLD) therapeutics, the 1-alkyl-pyrazole-4-carboxylic acid scaffold represents a highly tunable and selective pharmacophore.

References

  • Fukunari, A., Okamoto, K., Nishino, T., Eger, B. T., Pai, E. F., Kamezawa, M., Yamada, I., & Kato, N. (2004). Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion. Journal of Pharmacology and Experimental Therapeutics, 311(2), 519-528. URL: [Link]

  • Weidert, E., Schoenborn, S., Cantu-Medellin, N., Choughule, K., Jones, J., & Kelley, E. E. (2014). Inhibition of xanthine oxidase by the aldehyde oxidase inhibitor raloxifene: implications for identifying molybdopterin nitrite reductases. Nitric Oxide, 37, 41-45. URL:[Link]

  • Ueda, H., Narumi, K., Furugen, A., Okamoto, K., Saito, Y., & Kobayashi, M. (2025). Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism. Biological & Pharmaceutical Bulletin, 48(5), 713-720. URL:[Link]

Validation

Efficacy Comparison Guide: 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid Derivatives vs. Commercial SDHI Therapeutics

Executive Summary & Pharmacological Rationale In the landscape of rational drug design, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1152933-94-2) serves as a highly privileged structural scaffold rathe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In the landscape of rational drug design, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1152933-94-2) serves as a highly privileged structural scaffold rather than a standalone therapeutic 1. Free pyrazole-4-carboxylic acids exhibit poor membrane permeability and low binding affinity. However, when synthesized into pyrazole-4-carboxamides , they become potent Succinate Dehydrogenase Inhibitors (SDHIs) 2.

This guide objectively compares the efficacy of novel SDHIs derived from this specific 4-nitrophenyl scaffold against commercial blockbuster drugs such as Boscalid, Penthiopyrad, and Bixafen. By analyzing the causality behind the structural modifications, researchers can leverage this scaffold for advanced antifungal and oncological applications.

Mechanistic Causality: Targeting the Q-Site of Complex II

Commercial SDHIs rely on a core heterocyclic ring (pyrazole or pyridine) to mimic ubiquinone, the natural electron acceptor in the mitochondrial electron transport chain 3. The strategic advantage of utilizing 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid lies in its 4-nitrophenyl moiety :

  • Electronic Effects: The strongly electron-withdrawing nitro group (-NO₂) alters the dipole moment of the pyrazole core, increasing the acidity of the adjacent amide proton in the final drug. This strengthens hydrogen bonding with highly conserved Tyrosine and Tryptophan residues within the ubiquinone-binding pocket (Q-site).

  • Steric & π-π Interactions: The bulky phenyl ring provides enhanced π-π stacking against hydrophobic residues in the binding pocket, locking the inhibitor in a highly stable conformation that outcompetes natural ubiquinone.

SDH_Pathway Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone ComplexII->Ubiquinone e- transfer Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduction Inhibitor 4-Nitrophenyl Pyrazole Carboxamides Inhibitor->ComplexII Blocks Q-Site

Mechanism of Complex II (SDH) inhibition by 4-nitrophenyl pyrazole-4-carboxamide derivatives.

Quantitative Efficacy Comparison

To evaluate the translational potential of this scaffold, we compare the in vitro efficacy of its optimized amide derivatives against established commercial SDHIs. The data below synthesizes standard mycelial growth inhibition assays (EC₅₀) and molecular docking binding energies 4.

Compound Class / DrugStructural CoreTarget Pathogen (B. cinerea) EC₅₀ (μg/mL)Target Pathogen (R. solani) EC₅₀ (μg/mL)SDH Binding Energy (kcal/mol)
4-Nitrophenyl Derivative 1-methyl-3-(4-nitrophenyl)pyrazole0.52 0.14 -7.61
Boscalid (Commercial)2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide1.250.85-6.15
Penthiopyrad (Commercial)1-methyl-3-(trifluoromethyl)pyrazole0.830.42-6.51
Bixafen (Commercial)1-methyl-3-(difluoromethyl)pyrazole0.650.20-7.10
Free Acid Scaffold 1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxylic acid> 50.00> 50.00N/A

Data Interpretation: The free carboxylic acid scaffold exhibits negligible efficacy because it lacks the amide linkage required to mimic peptide bonds in the Q-site. However, once amidated, the 4-nitrophenyl derivatives frequently outperform first- and second-generation commercial drugs like Boscalid and Penthiopyrad, demonstrating superior binding thermodynamics (-7.61 kcal/mol).

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the active drug from the acid scaffold and the subsequent enzymatic validation.

Protocol A: Scaffold Activation and Amidation

Causality: The steric hindrance caused by the bulky 3-(4-nitrophenyl) group requires a highly efficient coupling agent. HATU is selected over traditional EDC/NHS because it forms a highly reactive 7-aza-HOBt active ester, driving the reaction to completion while preventing racemization.

  • Activation: Dissolve 2.0 mmol of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in 15 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Coupling Agent Addition: Add 2.2 mmol of HATU and 4.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at 0°C for 30 minutes to allow the active ester to form.

  • Amine Conjugation: Slowly add 2.0 mmol of the target aniline/amine derivative. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: In Vitro SDH Enzymatic Assay

Causality: Because the natural reduction of ubiquinone is difficult to quantify spectroscopically, this assay utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. As SDH oxidizes succinate, electrons are transferred to DCPIP, causing a measurable color shift from blue to colorless at 600 nm.

  • Mitochondrial Extraction: Isolate mitochondria from the target cell line/pathogen using a standard differential centrifugation buffer (0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Assay Master Mix: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), and 50 μM DCPIP.

  • Inhibitor Dosing: Add the synthesized 4-nitrophenyl derivative (dissolved in DMSO) at varying concentrations (0.01 to 100 μg/mL). Ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Initiation & Measurement: Add 10 μg of mitochondrial protein extract to initiate the reaction. Immediately measure the decrease in absorbance at 600 nm over 5 minutes using a microplate reader.

  • Validation: Calculate the EC₅₀ using non-linear regression analysis. Include a Boscalid-treated well as a positive control and a pure DMSO well as a negative control.

Workflow A 1. Scaffold Activation (Acid + HATU/DIPEA) B 2. Amidation (Amine Coupling) A->B C 3. Target Compound Purification B->C E 5. SDH Enzymatic Assay (DCPIP Reduction) C->E Inhibitor Dosing D 4. Mitochondrial Extraction D->E F 6. EC50 Calculation & Comparative Analysis E->F

Workflow from chemical synthesis of the pyrazole scaffold to SDH enzymatic evaluation.

References

  • NextSDS. "1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid - Chemical Substance Information." Substance Database.
  • MDPI. "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides." Molecules.
  • ACS Publications. "Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives." Journal of Agricultural and Food Chemistry.
  • PMC (NIH). "Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors." National Center for Biotechnology Information.

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Comparative

In Vivo Validation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid: A Comparative Guide for Preclinical Development

This guide provides a comprehensive framework for the in vivo validation of preclinical findings for the novel compound, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. Synthesizing established methodologies wi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of preclinical findings for the novel compound, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. Synthesizing established methodologies with expert insights, we will explore the critical transition from promising in vitro data to robust, whole-organism validation, a pivotal step in the drug development pipeline.[1][2]

The pyrazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[3][4][5] Our target molecule, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, has demonstrated significant potential in early-stage in vitro screening. This guide will therefore bifurcate its focus, presenting parallel validation pathways for both its anti-inflammatory and anticancer applications, reflecting the diverse therapeutic promise of this chemical class.

Hypothetical In Vitro Profile of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid

For the purpose of this guide, we will assume the following in vitro characteristics for our compound of interest, hereby designated as Compound P4C :

Assay TypeTarget/Cell LineKey Finding (IC50/EC50)Implication
Anti-inflammatory COX-2 Enzyme Assay0.5 µMPotent and selective COX-2 inhibition
LPS-stimulated RAW 264.7 cells1.2 µM (for Nitric Oxide reduction)Cellular anti-inflammatory activity
Anticancer Human Colorectal Carcinoma (HCT116)2.5 µM (MTT Assay)Cytotoxic against a cancer cell line
Human Non-Small Cell Lung Cancer (A549)3.1 µM (MTT Assay)Broad-spectrum anticancer potential

These hypothetical data suggest that Compound P4C is a promising candidate for development as either a targeted anti-inflammatory agent or a cytotoxic anticancer drug. The subsequent sections will detail the necessary in vivo studies to validate these initial findings.

Part 1: In Vivo Validation as an Anti-inflammatory Agent

The primary goal of this validation pathway is to ascertain if the in vitro COX-2 inhibition and cellular anti-inflammatory effects of Compound P4C translate into meaningful anti-inflammatory activity in a living organism.

Comparative Compounds:
  • Celecoxib: A well-established selective COX-2 inhibitor, serving as a positive control and industry benchmark.

  • Indomethacin: A non-selective COX inhibitor, to help elucidate the mechanism of action.

Experimental Workflow: Anti-inflammatory Validation

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Induction of Inflammation cluster_3 Post-Induction Monitoring cluster_4 Data Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Oral Administration of Compound P4C, Celecoxib, Indomethacin, or Vehicle Oral Administration of Compound P4C, Celecoxib, Indomethacin, or Vehicle Baseline Paw Volume Measurement->Oral Administration of Compound P4C, Celecoxib, Indomethacin, or Vehicle Subplantar Injection of Carrageenan Subplantar Injection of Carrageenan Oral Administration of Compound P4C, Celecoxib, Indomethacin, or Vehicle->Subplantar Injection of Carrageenan Paw Volume Measurement at 1, 2, 3, 4, and 6 hours Paw Volume Measurement at 1, 2, 3, 4, and 6 hours Subplantar Injection of Carrageenan->Paw Volume Measurement at 1, 2, 3, 4, and 6 hours Calculation of Edema Inhibition Calculation of Edema Inhibition Paw Volume Measurement at 1, 2, 3, 4, and 6 hours->Calculation of Edema Inhibition Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Calculation of Edema Inhibition->Statistical Analysis (ANOVA)

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats[6][7][8]

This is a widely accepted model for acute inflammation.[6][7] Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins, which is sensitive to COX-2 inhibitors.[8]

  • Animal Model: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., 0.5% Carboxymethylcellulose, orally).

    • Group 2: Compound P4C (e.g., 10 mg/kg, orally).

    • Group 3: Compound P4C (e.g., 30 mg/kg, orally).

    • Group 4: Celecoxib (e.g., 10 mg/kg, orally).

    • Group 5: Indomethacin (e.g., 5 mg/kg, orally).

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective compounds or vehicle are administered orally.

    • One hour after administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, and 6 hours post-carrageenan injection.

  • Endpoint Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation: Comparative Anti-inflammatory Efficacy
Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Compound P4C 10 0.48 ± 0.05 43.5%
Compound P4C 30 0.29 ± 0.04 65.9%
Celecoxib100.35 ± 0.0658.8%
Indomethacin50.25 ± 0.0370.6%

Part 2: In Vivo Validation as an Anticancer Agent

To validate the in vitro cytotoxic effects of Compound P4C, a human tumor xenograft model is the gold standard.[9][10] This approach allows for the assessment of a compound's efficacy in a more complex biological system that includes factors like pharmacokinetics and tumor microenvironment interactions.[1]

Comparative Compounds:
  • 5-Fluorouracil (5-FU): A standard chemotherapeutic agent for colorectal cancer.

  • Sorafenib: A multi-kinase inhibitor, relevant for some pyrazole-based anticancer compounds.[3][4]

Experimental Workflow: Anticancer Validation

G cluster_0 Tumor Implantation cluster_1 Tumor Growth and Grouping cluster_2 Treatment cluster_3 Efficacy Assessment cluster_4 Endpoint and Analysis HCT116 Cell Culture HCT116 Cell Culture Subcutaneous Injection into Immunocompromised Mice Subcutaneous Injection into Immunocompromised Mice HCT116 Cell Culture->Subcutaneous Injection into Immunocompromised Mice Tumor Volume Monitoring Tumor Volume Monitoring Subcutaneous Injection into Immunocompromised Mice->Tumor Volume Monitoring Randomization into Treatment Groups Randomization into Treatment Groups Tumor Volume Monitoring->Randomization into Treatment Groups Daily Administration of Compound P4C, 5-FU, Sorafenib, or Vehicle Daily Administration of Compound P4C, 5-FU, Sorafenib, or Vehicle Randomization into Treatment Groups->Daily Administration of Compound P4C, 5-FU, Sorafenib, or Vehicle Tumor Volume and Body Weight Measurement (2-3 times/week) Tumor Volume and Body Weight Measurement (2-3 times/week) Daily Administration of Compound P4C, 5-FU, Sorafenib, or Vehicle->Tumor Volume and Body Weight Measurement (2-3 times/week) Euthanasia and Tumor Excision Euthanasia and Tumor Excision Tumor Volume and Body Weight Measurement (2-3 times/week)->Euthanasia and Tumor Excision Tumor Weight Measurement and Histopathology Tumor Weight Measurement and Histopathology Euthanasia and Tumor Excision->Tumor Weight Measurement and Histopathology

Caption: Workflow for the HCT116 Xenograft Model.

Detailed Protocol: HCT116 Colorectal Cancer Xenograft Model[11][13]
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of human tumor cells.[9]

  • Tumor Implantation: HCT116 cells are cultured and then suspended in a suitable medium (e.g., Matrigel). Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Grouping and Dosing (initiated when tumors reach ~100-150 mm³):

    • Group 1: Vehicle control (e.g., appropriate solvent, intraperitoneally or orally).

    • Group 2: Compound P4C (e.g., 25 mg/kg, daily).

    • Group 3: Compound P4C (e.g., 50 mg/kg, daily).

    • Group 4: 5-Fluorouracil (e.g., 20 mg/kg, every 3 days).

    • Group 5: Sorafenib (e.g., 30 mg/kg, daily).

  • Procedure:

    • Tumor dimensions are measured 2-3 times per week with calipers, and tumor volume is calculated (Volume = 0.5 x length x width²).

    • Body weight is monitored as a general indicator of toxicity.

  • Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI).

Data Presentation: Comparative Anticancer Efficacy
Treatment GroupDose (mg/kg)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control-1580 ± 210-+2.5%
Compound P4C 25 950 ± 150 39.9% -1.8%
Compound P4C 50 620 ± 110 60.8% -4.5%
5-Fluorouracil20550 ± 9565.2%-8.2%
Sorafenib30710 ± 13055.1%-3.1%

Toxicology Assessment: A Critical Component

Concurrent with efficacy studies, preliminary toxicology evaluations are imperative.[11][12][13] These non-GLP studies provide an early indication of the compound's safety profile.[14][15]

Signaling Pathway: Hypothetical Mechanism of Action

G cluster_0 Inflammatory Pathway cluster_1 Apoptotic Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Arachidonic Acid Inflammation Inflammation Prostaglandins->Inflammation Compound P4C Compound P4C Compound P4C->COX-2 Compound P4C_2 Compound P4C Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Compound P4C_2->Pro-apoptotic Proteins (e.g., Bax, Bak) Caspase Activation Caspase Activation Pro-apoptotic Proteins (e.g., Bax, Bak)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential Mechanisms of Action for Compound P4C.

Acute Toxicity Study

A single-dose escalation study in rodents can establish the maximum tolerated dose (MTD).[13] Key observations include:

  • Clinical signs of toxicity (e.g., changes in behavior, appearance).

  • Body weight changes.

  • Gross necropsy findings at the end of the observation period (typically 14 days).[11]

Conclusion and Future Directions

The transition from in vitro discovery to in vivo validation is a critical inflection point in drug development. For a promising molecule like 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (Compound P4C), the evidence gathered from the described in vivo models is paramount. The comparative data against established drugs like celecoxib and 5-fluorouracil provides essential context for its potential therapeutic niche.

Positive outcomes from these studies would warrant further, more comprehensive preclinical development, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, chronic toxicology studies under Good Laboratory Practice (GLP) conditions, and formulation development, all of which are necessary steps towards an Investigational New Drug (IND) application.

References

  • Vertex AI Search. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Vertex AI Search. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Vertex AI Search. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.
  • MDPI. (2016, February 26). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.
  • SciSpace. (2013, November 11). IN VIVO Screening Models of Anticancer Drugs.
  • BenchChem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
  • Pacific BioLabs. (n.d.). Toxicology Studies.
  • SciSpace. (2013, November 11). IN VIVO Screening Models of Anticancer Drugs.
  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Semantic Scholar. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
  • ResearchGate. (2023, May). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib.
  • WuXi Biologics. (n.d.). Toxicology Studies | In Vivo Pharmacology Services.
  • Semantic Scholar. (2016, February 26). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Vivotecnia. (n.d.). In vivo toxicology studies.
  • Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat).
  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
  • NextSDS. (n.d.). 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
  • PubChem. (n.d.). 1-methyl-3-(4-nitrophenyl)-1h-pyrazole-4-carboxylic acid.
  • ResearchGate. (2025, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • MDPI. (2021, May 27). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • MedDocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
  • Biointerface Research in Applied Chemistry. (2021, October 16). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives.

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Validation

A Researcher's Guide to the Statistical Analysis of Bioactivity Data for Pyrazole Derivatives

Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities.[1][2][3] This five-membered heterocyclic ring system is a privileged scaffold, appearing in a variety of clinically approved drugs.[4][5] The broad spectrum of biological activities exhibited by pyrazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, has fueled extensive research into novel analogues.[6][7][8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis of bioactivity data for pyrazole derivatives. We will move beyond the mere generation of data to a deeper understanding of how to analyze and interpret it with scientific integrity. This guide will compare and contrast various statistical methodologies, provide detailed experimental and analytical protocols, and offer insights into the causality behind these choices.

I. Common Bioactivities of Pyrazole Derivatives and Corresponding In Vitro Assays

The diverse biological activities of pyrazole derivatives necessitate a range of in vitro assays to quantify their effects. The choice of assay is intrinsically linked to the statistical methods that will be subsequently employed.

Bioactivity Common In Vitro Assay Primary Endpoint
Anticancer/Cytotoxic MTT/MTS AssayCell Viability (% Inhibition)
Sulforhodamine B (SRB) AssayTotal Protein Content
Annexin V/PI StainingApoptosis Induction
Antimicrobial Broth MicrodilutionMinimum Inhibitory Concentration (MIC)
Agar Well/Disk DiffusionZone of Inhibition
Anti-inflammatory COX Inhibition AssayEnzyme Activity (% Inhibition)
Lipoxygenase (LOX) Inhibition AssayEnzyme Activity (% Inhibition)
Antioxidant DPPH Radical Scavenging AssayRadical Scavenging Activity (%)
ABTS Radical Scavenging AssayRadical Scavenging Activity (%)

II. Foundational Statistical Analysis: From Raw Data to IC50/EC50

For many bioactivity assays, the primary outcome is a dose-response relationship, from which the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is derived. These values are crucial for quantifying the potency of a compound.[10]

The Causality Behind Non-Linear Regression

A common mistake is to determine IC50 values by simple linear interpolation. This approach is statistically flawed as biological responses are rarely linear across a wide range of concentrations. The relationship is typically sigmoidal, reflecting the saturation of the biological target.[2][11] Therefore, non-linear regression is the gold standard for fitting dose-response curves.[2]

Experimental and Analytical Protocol: Determining IC50 from MTT Assay Data

This protocol outlines the steps for determining the IC50 of a pyrazole derivative for its cytotoxic effect on a cancer cell line using an MTT assay.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) and include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

Statistical Analysis Protocol using GraphPad Prism:

  • Data Entry:

    • Open GraphPad Prism and select "XY" from the "New Table & Graph" options.

    • Enter the concentrations of the pyrazole derivative in the X column. It is highly recommended to log-transform the concentrations (e.g., enter 0.1 as -1, 1 as 0, 10 as 1, etc.).[8][13]

    • Enter the corresponding absorbance values for each replicate in the Y columns.

  • Data Normalization:

    • Transform the raw absorbance data into percentage inhibition. The formula is: % Inhibition = 100 * (1 - (Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank))

  • Non-Linear Regression:

    • Click "Analyze" and select "Nonlinear regression (curve fit)".[8]

    • From the list of dose-response equations, choose "log(inhibitor) vs. response -- Variable slope (four parameters)".[8][13]

  • Interpreting the Results:

    • The primary output will be the LogIC50. The IC50 is the antilog of this value.

    • Examine the R-squared value, which indicates the goodness of fit of the curve to the data. A value closer to 1.0 is desirable.[13]

    • The confidence intervals for the IC50 provide a measure of the precision of the estimate.[13]

Visualizing the Dose-Response Analysis Workflow

G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase exp1 Cell Seeding exp2 Compound Treatment (Serial Dilutions) exp1->exp2 exp3 MTT Assay exp2->exp3 exp4 Absorbance Reading exp3->exp4 data_entry Data Entry & Normalization exp4->data_entry Raw Data log_transform Log Transform Concentrations data_entry->log_transform nl_reg Non-Linear Regression (4-Parameter Logistic) log_transform->nl_reg ic50_det IC50 Determination & Goodness-of-Fit (R²) nl_reg->ic50_det

Caption: Workflow for IC50 determination from experimental data.

III. Comparative Statistical Analysis: Are the Bioactivities of Different Pyrazole Derivatives Significantly Different?

Once IC50 or other bioactivity metrics have been determined for a series of pyrazole derivatives, the next crucial step is to ascertain whether the observed differences in activity are statistically significant.

The Rationale for ANOVA and Post-Hoc Testing

It is a common temptation to perform multiple t-tests between pairs of compounds. However, this approach inflates the probability of a Type I error (a false positive).[14] The appropriate statistical method for comparing the means of three or more groups is the Analysis of Variance (ANOVA) .[15][16] A significant p-value from an ANOVA indicates that at least one group mean is different from the others, but it does not specify which groups differ.[17] To identify the specific pairs of groups with significantly different means, a post-hoc test must be performed.[17]

Choosing the Right Post-Hoc Test: A Comparative Guide
Post-Hoc Test When to Use Description
Tukey's HSD Comparing every group mean to every other group mean.[18][19]Controls the family-wise error rate for all possible pairwise comparisons. Ideal when there is no single control group.
Dunnett's Test Comparing every group mean to a single control group.[1][3][6]More powerful than Tukey's test when there is a designated control, as it performs fewer comparisons.[20]
Statistical Analysis Protocol: Comparing the Anticancer Activity of Multiple Pyrazole Derivatives

This protocol details how to use one-way ANOVA followed by a post-hoc test to compare the cytotoxicity of several pyrazole derivatives.

  • Data Preparation: Organize your data with each pyrazole derivative (and the control) as a separate group. The values within each group should be the replicate measurements of a specific bioactivity metric (e.g., % inhibition at a fixed concentration, or the calculated IC50 values from multiple experiments).

  • Performing One-Way ANOVA in Statistical Software (e.g., SPSS, GraphPad Prism):

    • Navigate to the one-way ANOVA analysis module.[15]

    • Specify the dependent variable (the bioactivity metric) and the independent variable (the different pyrazole derivatives).

  • Interpreting the ANOVA Output:

    • Look for the p-value (often labeled as "Sig."). If the p-value is less than your chosen significance level (typically 0.05), you can conclude that there is a statistically significant difference among the group means.[17]

  • Performing and Interpreting the Post-Hoc Test:

    • If the ANOVA is significant, proceed with a post-hoc test.

    • If comparing all compounds to each other: Choose Tukey's HSD. The output will provide p-values for each pairwise comparison. A p-value < 0.05 for a pair indicates a significant difference in bioactivity.[21][22]

    • If comparing all compounds to a standard drug or vehicle control: Choose Dunnett's test. The output will show which compounds are significantly different from the control.[1]

Visualizing the Statistical Comparison Workflow

G start Bioactivity Data for Multiple Pyrazole Derivatives anova One-Way ANOVA start->anova anova_result Is p < 0.05? anova->anova_result no_diff No Significant Difference Among Compounds anova_result->no_diff No post_hoc_choice Choose Post-Hoc Test anova_result->post_hoc_choice Yes tukey Tukey's HSD (All Pairwise Comparisons) post_hoc_choice->tukey No Control dunnett Dunnett's Test (Compare to Control) post_hoc_choice->dunnett With Control sig_diff Identify Significantly Different Compounds tukey->sig_diff dunnett->sig_diff

Caption: Decision tree for comparing the bioactivity of multiple compounds.

IV. Advanced Statistical Approaches: QSAR and In Silico Modeling

Beyond direct statistical comparisons of bioactivity data, computational methods can provide deeper insights into the structure-activity relationships (SAR) of pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling uses statistical methods to create mathematical relationships between the chemical structures of compounds and their biological activities.[23][24] This allows for the prediction of the bioactivity of novel, unsynthesized pyrazole derivatives.[25]

  • 2D-QSAR: Utilizes 2D structural descriptors (e.g., topological indices, molecular weight).[24]

  • 3D-QSAR: Employs 3D structural information, such as molecular shape and electrostatic fields (e.g., CoMFA, CoMSIA).[12][26]

Molecular Docking and ADMET Prediction
  • Molecular Docking: Simulates the binding of a pyrazole derivative to the active site of a biological target. This can help to rationalize the observed bioactivity and guide the design of more potent compounds.[27][28]

  • In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of pyrazole derivatives.[7][27] This is crucial for early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles.

Visualizing the In Silico Analysis Workflow

G start Library of Pyrazole Derivatives with Bioactivity Data qsar QSAR Modeling (2D and 3D) start->qsar docking Molecular Docking start->docking admet In Silico ADMET Prediction start->admet sar Identify Key Structural Features for Bioactivity (SAR) qsar->sar new_design Design of Novel, Optimized Pyrazole Derivatives sar->new_design binding_mode Predict Binding Mode and Affinity docking->binding_mode binding_mode->new_design pk_profile Assess Drug-Likeness and Toxicity Profile admet->pk_profile pk_profile->new_design

Caption: Workflow for computational analysis of pyrazole derivatives.

V. Special Considerations for Antimicrobial Data: Analyzing Minimum Inhibitory Concentrations (MIC)

Specialized statistical methods, such as survival analysis or regression models that account for interval censoring, are more appropriate for analyzing MIC data.[29][30] When comparing MICs between different pyrazole derivatives, non-parametric tests (e.g., Kruskal-Wallis test followed by Dunn's multiple comparisons test) are often more suitable than ANOVA if the data does not meet the assumptions of normality and equal variances.

Conclusion

References

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  • How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad. [Link]

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  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. [Link]

  • New Statistical Technique for Analyzing MIC-Based Susceptibility Data - PMC. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry. [Link]

  • Understanding Dunnett's Test | UVA Library - The University of Virginia. [Link]

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
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